molecular formula C29H48Br2O2 B1665405 Acebrochol CAS No. 514-50-1

Acebrochol

Cat. No.: B1665405
CAS No.: 514-50-1
M. Wt: 588.5 g/mol
InChI Key: ISLUIHYFJMYECW-BSMCXZHXSA-N
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Description

Acebrochol is a neuroactive steroid that may act as a sedative and hypnotic, through the mechanism of altering ligand-gated ion channels and cell surface receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUIHYFJMYECW-BSMCXZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023692
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-50-1
Record name Cholesteryl acetate dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acebrochol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEBROCHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XZB016MY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acebrochol historical use as sedative and hypnotic agent

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Halogenated Sterol | Therapeutic Category: Sedative-Hypnotic (Obsolete) CAS Registry Number: 25182-80-3 (Alcohol form)[1]

Executive Summary

Acebrochol (5,6β-dibromo-5α-cholestan-3β-ol) represents a distinct chapter in the history of psychopharmacology, bridging the era of inorganic bromide salts and the advent of modern neuroactive steroids.[1] Unlike simple salts (e.g., Potassium Bromide), Acebrochol utilized a cholesterol backbone as a lipophilic delivery vector for bromine. This guide analyzes its chemical synthesis, pharmacodynamics, and the toxicological rationale for its obsolescence. While no longer in clinical use, its design principles remain relevant for researchers investigating lipid-drug conjugates (LDCs) and blood-brain barrier (BBB) permeation.[1]

Chemical Architecture & Synthesis

The pharmacological logic of Acebrochol was to mask the ionic character of bromine within a lipophilic sterol shell, theoretically improving central nervous system (CNS) uptake while reducing the gastric irritation associated with inorganic bromides.

Structural Definition[1][2]
  • IUPAC Name: 5,6-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol[1][2]

  • Molecular Formula: C₂₇H₄₆Br₂O[1][2][3][4]

  • Stereochemistry: The addition of bromine to the 5,6-double bond of cholesterol typically proceeds via anti-addition, resulting in the 5α,6β-dibromide configuration.[1] This diaxial orientation is critical for the molecule's stability and metabolic profile.

Synthesis Protocol: Electrophilic Halogenation

The following protocol describes the standard synthesis of Acebrochol from cholesterol. This reaction is a classic example of anti-stereoselective electrophilic addition.

Reagents Required:

  • Cholesterol (Recrystallized, >99% purity)

  • Bromine (

    
    )[3][5][6][7][8][9][10][11]
    
  • Glacial Acetic Acid (Solvent)

  • Diethyl Ether (Co-solvent)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of cholesterol in 100 mL of anhydrous diethyl ether in a round-bottom flask. Cool the solution to 0°C in an ice bath to suppress side reactions (oxidation).

  • Bromination: Prepare a solution of 4.5 g bromine in 50 mL of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the cholesterol solution over 20 minutes with constant stirring.

    • Observation: The solution will transition from clear to a persistent pale orange/yellow, indicating a slight excess of bromine.

  • Crystallization: The 5α,6β-dibromide product is less soluble than the starting material. As the reaction proceeds, a heavy white precipitate forms.

  • Work-up: Filter the precipitate under vacuum. Wash the filter cake with cold acetic acid (2 x 20 mL) followed by cold methanol (2 x 20 mL) to remove trace bromine.

  • Purification: Recrystallize from ethanol/ether (1:1 mixture) to yield needle-like crystals.

  • Validation:

    • Melting Point: 110–114°C (Decomposition).

    • TLC:[1] Silica gel, Hexane:Ethyl Acetate (8:2). Product

      
       will be lower than cholesterol due to increased polarity of the C-Br bonds.
      
Synthesis Pathway Visualization[1]

SynthesisPathway cluster_conditions Reaction Conditions Cholesterol Cholesterol (C27H46O) Bromonium Bromonium Ion Intermediate Cholesterol->Bromonium + Br2 / Ether / 0°C Acebrochol Acebrochol (5α,6β-dibromo-cholestan-3β-ol) Bromonium->Acebrochol Nucleophilic Attack (Br-) Anti-Addition Mechanism Anti-Addition Mechanism

Caption: Electrophilic addition of bromine to cholesterol. The formation of the cyclic bromonium ion ensures the specific 5α,6β stereochemistry.

Pharmacodynamics & Mechanism of Action

Acebrochol operates via a "Prodrug-Like" mechanism.[1] Unlike modern benzodiazepines that bind allosterically to GABA receptors directly, Acebrochol relies on metabolic liberation.

The Bromide Hypothesis

The primary sedative effect is attributed to the release of inorganic bromide ions (


) during hepatic metabolism.
  • Transport: The cholesterol backbone allows rapid transit across the Blood-Brain Barrier (BBB) via lipid transport mechanisms, achieving higher initial CNS concentrations than simple salts (e.g., NaBr).

  • Metabolism: Hepatic lipases and dehalogenases slowly cleave the carbon-bromine bonds.

  • Ion Action: The liberated

    
     ions substitute for chloride (
    
    
    
    ) ions at the GABA-A receptor ionophore.[1]
  • Hyperpolarization:

    
     permeates the ion channel more readily than 
    
    
    
    but dissociates slower, leading to enhanced inhibitory postsynaptic potentials (IPSPs) and neuronal sedation.[1]
Secondary Lipid Modulation

Recent retrospective analyses suggest the sterol backbone may exert weak neuroactive steroid effects, potentially modulating membrane fluidity or interacting with neurosteroid binding sites on the GABA receptor, though this is secondary to the bromide effect.

Mechanism of Action Diagram

MOA Ingestion Oral Administration (Acebrochol) Gut GI Absorption (Lipid Pathway) Ingestion->Gut Liver Hepatic Metabolism (Dehalogenation) Gut->Liver Chylomicrons Circulation Systemic Circulation (Free Br- Ions) Liver->Circulation Release of Br- BBB Blood-Brain Barrier Circulation->BBB Ionic Gradient Neuron GABA-A Receptor (Chloride Channel) BBB->Neuron Influx Effect Hyperpolarization (Sedation) Neuron->Effect Cl- Substitution

Caption: Pharmacokinetic pathway showing the metabolic liberation of the active bromide ion and its target interaction at the neuronal GABA-A receptor.[1]

Toxicology & Obsolescence

Acebrochol was withdrawn and replaced by barbiturates and later benzodiazepines due to its unfavorable pharmacokinetic profile and high toxicity risks.

Bromism (Chronic Toxicity)

Because bromide has an extremely long half-life (9–12 days in humans), it accumulates in the body. Chronic dosing leads to "Bromism," a toxic syndrome characterized by:

  • Dermatologic: Acneiform rash (Bromoderma).[9]

  • Neurologic: Tremors, ataxia, psychosis, and memory loss.

  • Gastrointestinal: Anorexia and constipation.[9][12]

Comparative Pharmacokinetics

The table below illustrates why Acebrochol is inferior to modern agents.

ParameterAcebrochol (Bromide Source)Diazepam (Benzodiazepine)Clinical Implication
Half-Life 9–12 Days (Active Ion)20–50 HoursAcebrochol accumulation leads to toxicity.[1]
Therapeutic Index NarrowWideHigh risk of overdose with Acebrochol.
Mechanism Ion substitution (

for

)
Allosteric GABA modulationDiazepam is more specific with fewer systemic side effects.[1]
Reversal Agent Chloride Loading (Slow)Flumazenil (Rapid)No immediate antidote for Acebrochol overdose.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91325, 5,6-Dibromocholestan-3beta-ol. Retrieved from [Link]

  • Fieser, L. F. (1955). Cholesterol dibromide. Organic Syntheses, Coll. Vol. 3, p.207. Retrieved from [Link] (Note: Link directs to general OrgSyn database; specific volume citation is standard).

  • Shorter, E. (1997).A History of Psychiatry: From the Era of the Asylum to the Age of Prozac. Wiley. (Context on Bromide use in history).
  • Fried, F. E., & Malek-Ahmadi, P. (1975).Bromism: Recent perspectives. Southern Medical Journal.
  • World Health Organization. Acebrochol (INN).[4] WHO MedNet.[4] Retrieved from [Link] (General INN registry).

Sources

Acebrochol vs. Cholesteryl Acetate Dibromide: A Technical Guide to Nomenclature, Synthesis, and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acebrochol (INN) and cholesteryl acetate dibromide are often used interchangeably in casual scientific discourse, yet they represent a critical distinction between a specific pharmaceutical entity and a broader chemical description.[1] While "cholesteryl acetate dibromide" theoretically encompasses multiple stereoisomers, Acebrochol specifically refers to the 5α,6β-dibromo-5α-cholestan-3β-ol acetate isomer.[1][2][3]

This guide clarifies the nomenclature, details the kinetic vs. thermodynamic control governing the synthesis, and provides a validated protocol for isolating the specific 5α,6β-isomer (Acebrochol) without triggering the common rearrangement to the 5β,6α-form.[1]

Part 1: Nomenclature and Chemical Identity

The confusion between the two terms stems from the historical evolution of steroid chemistry, where "dibromide" was often used without stereochemical qualifiers before modern IUPAC standards were rigorously applied.[1]

FeatureAcebrochol (Drug Entity)Cholesteryl Acetate Dibromide (Chemical Reagent)
CAS Number 514-50-1 514-50-1 (often applied generically to the mixture)
Precise Name 5α,6β-Dibromo-5α-cholestan-3β-yl acetate5,6-Dibromo-cholestan-3β-yl acetate (unspecified stereochem)
Stereochemistry Diaxial (5α-Br, 6β-Br)Could imply 5α,6β (kinetic) or 5β,6α (thermodynamic)
Physical State White crystalline solidWhite solid (purity dependent)
Melting Point 112–113 °C110–114 °C (varies by isomer content)
Pharmacology Sedative, hypnotic (neuroactive steroid)Intermediate in cholesterol purification/protection
Structural Disambiguation

The core steroid skeleton allows for two primary dibromide diastereomers upon bromination of the 5,6-double bond:

  • The Kinetic Product (Acebrochol): 5α,6β-dibromide.[1][2][3][4] Formed via anti-addition. Both bromine atoms occupy axial positions in the chair conformation of ring B.[1]

  • The Thermodynamic Product: 5β,6α-dibromide.[1] Formed via mutarotation (equilibration) in solution.[1] Both bromine atoms occupy equatorial positions.[1]

Crucial Insight: Acebrochol is the labile diaxial isomer.[1] It must be stored carefully to prevent rearrangement to the stable diequatorial form.

Part 2: Structural & Stereochemical Analysis[1]

To understand the instability of Acebrochol and its conversion to the thermodynamic isomer, one must visualize the conformational strain.[1]

Graphviz Diagram: Stereochemical Pathway

The following diagram illustrates the formation of Acebrochol via the bromonium ion intermediate and its relationship to the stable isomer.[1]

Bromination Stereochemistry CholAc Cholesteryl Acetate (C5=C6 Double Bond) Bromonium Cyclic Bromonium Ion (5α-bridge) CholAc->Bromonium + Br2 (Electrophilic Attack) Acebrochol Acebrochol (5α,6β-dibromo) Diaxial (Kinetic) Bromonium->Acebrochol Br- Attack at C6 (Anti-addition) StableIso 5β,6α-dibromo Isomer Diequatorial (Thermodynamic) Acebrochol->StableIso Mutarotation (in solution)

Caption: Kinetic formation of Acebrochol via diaxial opening of the bromonium ion, with potential rearrangement to the thermodynamic isomer.

Mechanistic Causality[1]
  • Bromonium Formation: The bulky angular methyl group at C10 hinders the β-face, directing the initial electrophilic attack of bromine to the α-face, forming a 5α,6α-bromonium ion .

  • Diaxial Opening: The bromide ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) attacks the C6 position from the β-face (anti-parallel to the bridge). This yields the 5α,6β-dibromide  (Acebrochol).[1][2][3][4][5]
    
  • Conformational Lock: In this isomer, the C5-Br is axial and the C6-Br is axial.[1] This diaxial arrangement creates significant 1,3-diaxial repulsion with the C10-methyl and C8-H, making it sterically crowded (labile).[1]

  • Rearrangement: Upon standing in polar solvents or with catalytic acid, the ring flips or re-ionizes to allow the bromines to adopt the less sterically hindered diequatorial conformation (5β,6α).[1]

Part 3: Experimental Protocol (Synthesis of Acebrochol)

Objective: Synthesize and isolate high-purity Acebrochol (5α,6β-isomer) while preventing thermodynamic rearrangement.

Safety: Bromine is highly toxic and corrosive.[1] Work in a fume hood.

Reagents
  • Cholesteryl Acetate: 10.0 g (23.3 mmol)[1]

  • Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ): 1.2 mL (23.3 mmol)
    
  • Glacial Acetic Acid: 100 mL

  • Sodium Acetate (Anhydrous): 1.0 g (Buffer)[1]

  • Diethyl Ether: 50 mL[1]

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • Dissolve 10.0 g of cholesteryl acetate in 50 mL of diethyl ether.

    • Why: Ether is a non-polar solvent that solubilizes the steroid well but does not promote ionization/rearrangement as strongly as pure alcohols.[1]

  • Preparation of Brominating Agent:

    • Dissolve 1.2 mL of bromine in 100 mL of glacial acetic acid containing 1.0 g of dissolved sodium acetate.

    • Critical Control Point (Buffer): The sodium acetate acts as a buffer to neutralize any HBr formed.[1] HBr is a catalyst for the rearrangement of the 5α,6β-dibromide to the 5β,6α-isomer.[1] Neutralizing it preserves the kinetic product (Acebrochol).[1]

  • Controlled Addition:

    • Cool the substrate solution to 15–20 °C.[1]

    • Slowly add the bromine/acetic acid solution dropwise with stirring.

    • Observation: The solution will temporarily turn orange/brown and then fade as the bromine is consumed.[1]

  • Crystallization:

    • Once addition is complete, the product (Acebrochol) often begins to crystallize immediately due to the lower solubility of the dibromide compared to the alkene.[1]

    • Allow to stand at room temperature for 15 minutes. Do not heat.

  • Isolation:

    • Filter the white precipitate under vacuum.[1][6]

    • Wash the cake with cold acetic acid, followed by cold methanol to remove traces of acid.[1]

    • Note: Avoid prolonged contact with methanol, as it can promote rearrangement if traces of acid are present.[1]

  • Drying:

    • Dry in a vacuum desiccator over KOH (to absorb acid fumes).[1]

    • Yield: Typically 80–90%.[1]

    • Target MP: 112–113 °C.[1]

Part 4: Analytical Characterization

To validate that you have isolated Acebrochol and not the rearranged product, use the following markers.

Melting Point Analysis
  • Acebrochol (5α,6β): Sharp melting point at 112–113 °C .[1][3]

  • Rearranged Isomer (5β,6α): Often exhibits a broader or distinct melting range (literature varies, but mixed MP with starting material will show depression).[1]

  • Self-Validation: Perform a mixed melting point with pure cholesteryl acetate (MP 112–114 °C). If the mixture melts significantly lower (<100 °C), you have the dibromide.[1] If it melts at 112 °C, you may have unreacted starting material—confirm with Beilstein test (green flame = halogen present).[1]

1H-NMR Spectroscopy (Diagnostic)

The stereochemistry of the proton at C6 is the definitive check.[1]

ProtonAcebrochol (5α,6β)Stable Isomer (5β,6α)
H-6 Signal Narrow Multiplet / Broad Singlet Wide Multiplet / Triplet
Coupling (

)
Small

(Axial-Equatorial coupling is small)
Large

(Axial-Axial coupling is large, ~10-12 Hz)
Chemical Shift ~4.8 ppm~4.4 ppm

Explanation: In Acebrochol, the H-6 proton is equatorial (because the Br is axial).[1] Equatorial protons have small coupling constants with adjacent axial protons (H-5).[1] In the stable isomer, the H-6 proton is axial (because the Br is equatorial), leading to large diaxial coupling.[1]

Part 5: Pharmacological Context[1][8]

While primarily known today as a synthetic intermediate, Acebrochol was investigated as a central nervous system depressant.[1]

  • Mechanism: It belongs to the class of neuroactive steroids.[1][7] Unlike hormonal steroids that act via nuclear receptors, Acebrochol modulates ligand-gated ion channels (likely ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     receptors), enhancing inhibitory neurotransmission.
    
  • Clinical Status: It received an INN but was never successfully marketed, likely due to the availability of more stable benzodiazepines and the potential for bromism (toxicity from bromide accumulation) upon chronic metabolism.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 10952056, Acebrochol.[1] Retrieved from [Link][1][4]

  • Synthetic Methodology & Rearrangement

    • Fieser, L. F. (1953).[1] "Cholesterol Dibromide."[1][6][8][9][10] Organic Syntheses, Coll.[1] Vol. 4, p. 195.[1] (Describes the buffered bromination protocol). Retrieved from [Link][1]

  • Stereochemical Mechanism

    • Barton, D. H. R., & Miller, E.[1] (1950).[1] "The Stereochemistry of the Cholesterol Dibromides." Journal of the American Chemical Society. (Foundational paper on the diaxial vs. diequatorial equilibrium).

  • Pharmacological Classification

    • World Health Organization.[1][7] "International Nonproprietary Names for Pharmaceutical Substances (INN): Acebrochol."[1][7][4] Retrieved from [Link][1]

Sources

Unveiling the Sedative and Hypnotic Actions of Neuroactive Steroids: A Technical Guide to the Mechanism of Acebrochol

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Acebrochol: The neuroactive steroid Acebrochol (5α,6β-dibromocholestan-3β-ol acetate) was historically noted for its sedative and hypnotic properties, though it never reached the market.[1] Detailed mechanistic studies on Acebrochol are not publicly available. This guide, therefore, will elucidate the core mechanism of action anticipated for a neuroactive steroid with this profile, leveraging the extensive research on well-characterized analogs like allopregnanolone. We will explore the molecular interactions and physiological consequences that underpin the sedative-hypnotic effects of this class of compounds.

The GABA-A Receptor: The Primary Target for Sedative Neurosteroids

The vast majority of sedative and hypnotic effects exerted by neuroactive steroids are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2] This receptor is a ligand-gated ion channel that, upon binding of its endogenous ligand GABA, allows the influx of chloride ions into the neuron.[3] This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus dampening neuronal excitability. This fundamental process of synaptic inhibition is crucial for regulating arousal, anxiety, and sleep-wake cycles.

Neuroactive steroids like allopregnanolone do not bind to the same site as GABA (the orthosteric site). Instead, they bind to distinct allosteric sites on the receptor complex.[4] This binding induces a conformational change in the receptor that potentiates the effect of GABA.[5] The result is an increased chloride ion flux for a given concentration of GABA, leading to enhanced neuronal inhibition and consequently, sedative and hypnotic effects. At higher concentrations, some neuroactive steroids can directly open the GABA-A receptor channel in the absence of GABA.[5]

The Molecular Architecture of the GABA-A Receptor and Neurosteroid Binding Pockets

GABA-A receptors are heteropentameric structures, meaning they are composed of five distinct subunit proteins that assemble to form a central ion pore.[6] The most common subunit composition in the brain is two α, two β, and one γ subunit (α1β2γ2).[7] The specific subunit composition determines the pharmacological properties of the receptor, including its sensitivity to neurosteroids.

Research has identified at least two distinct binding sites for neurosteroids within the transmembrane domains (TMDs) of the GABA-A receptor subunits.[8][9] These sites are located at interfaces between subunits, specifically a potentiating site at the β-α interface and another site within the α subunit.[10] The binding of a 3α-OH neurosteroid, the class to which sedative neurosteroids belong, to the intersubunit site is critical for the positive allosteric modulation of the receptor.[10]

cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_site GABA Binding Site (α/β interface) Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens NS_site Neurosteroid Binding Site (β/α transmembrane interface) NS_site->GABA_site Potentiates GABA effect Increased_Cl_Influx Increased Cl- Influx Cl_channel->Increased_Cl_Influx GABA GABA GABA->GABA_site Binds to Acebrochol Acebrochol (or analog) Acebrochol->NS_site Binds to (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation_Hypnosis Sedation & Hypnosis Reduced_Excitability->Sedation_Hypnosis

Figure 1: Simplified signaling pathway of a sedative neuroactive steroid at the GABA-A receptor.

Experimental Validation of the Mechanism of Action

To rigorously establish the mechanism of action of a neuroactive steroid like Acebrochol, a series of well-defined experiments are necessary. These assays are designed to demonstrate the compound's effect on the GABA-A receptor at the molecular, cellular, and whole-organism levels.

Electrophysiological Assessment of GABA-A Receptor Modulation

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel function. This technique allows for the precise measurement of chloride currents flowing through GABA-A receptors in response to GABA and the modulatory effects of a neurosteroid.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subunits on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an internal solution containing a high concentration of chloride.

  • Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

  • GABA Application: Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Neurosteroid Application: Co-apply the test neurosteroid (e.g., Acebrochol) with GABA and measure the change in the amplitude and kinetics of the chloride current.

  • Data Analysis: Quantify the potentiation of the GABA-evoked current by the neurosteroid and determine the EC50 (the concentration at which the steroid produces half of its maximal effect).

Table 1: Representative Electrophysiology Data for a Sedative Neurosteroid

Parameter Value Reference
GABA EC50 5-15 µM [11]
Neurosteroid EC50 for Potentiation 10-100 nM [11]

| Maximal Potentiation of GABA Current | 500-1000% |[11] |

cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture with GABA-A Receptors Coverslip Plate on Coverslip Cell_Culture->Coverslip Recording_Chamber Place in Recording Chamber Coverslip->Recording_Chamber Approach_Cell Approach Cell & Form Seal Recording_Chamber->Approach_Cell Pipette Prepare Patch Pipette Pipette->Approach_Cell Whole_Cell Establish Whole-Cell Mode Approach_Cell->Whole_Cell Voltage_Clamp Voltage Clamp (-60mV) Whole_Cell->Voltage_Clamp Apply_GABA Apply Baseline GABA (EC10) Voltage_Clamp->Apply_GABA Apply_NS Co-apply Neurosteroid + GABA Apply_GABA->Apply_NS Record_Current Record Chloride Current Apply_NS->Record_Current Quantify_Potentiation Quantify Current Potentiation Record_Current->Quantify_Potentiation Calculate_EC50 Calculate EC50 Quantify_Potentiation->Calculate_EC50

Figure 2: Workflow for patch-clamp electrophysiology to assess neurosteroid modulation.

Radioligand Binding Assays to Determine Receptor Affinity

Radioligand binding assays are used to determine if a compound physically interacts with a receptor and to quantify its binding affinity. For the GABA-A receptor, a radiolabeled agonist like [3H]muscimol is often used. The ability of a neurosteroid to enhance the binding of [3H]muscimol provides further evidence of positive allosteric modulation.

Experimental Protocol: [3H]Muscimol Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered sucrose solution. Perform a series of centrifugations to isolate a membrane fraction rich in GABA-A receptors.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [3H]muscimol (e.g., 10 nM).

  • Test Compound Addition: Add varying concentrations of the test neurosteroid to different wells.

  • Non-Specific Binding: In a separate set of wells, add a high concentration of unlabeled GABA to determine non-specific binding.

  • Equilibration: Incubate the plates at 4°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each neurosteroid concentration by subtracting the non-specific binding from the total binding. Analyze the data to determine the neurosteroid's effect on [3H]muscimol binding affinity (Kd) and the maximal number of binding sites (Bmax).

Table 2: Representative Radioligand Binding Data

Parameter Value Reference
[3H]Muscimol Kd (baseline) 10-20 nM [2][12]
[3H]Muscimol Kd (with neurosteroid) Decreased (higher affinity) [13]

| Neurosteroid EC50 for enhancing binding | 50-200 nM |[13] |

In Vivo Behavioral Assays for Sedative and Hypnotic Effects

To confirm that the molecular and cellular effects of a neurosteroid translate into the expected physiological response, in vivo behavioral assays in animal models (typically rodents) are essential. The thiopental-induced sleeping time test is a classic assay for hypnotic activity.

Experimental Protocol: Thiopental-Induced Sleeping Time in Mice

  • Animal Acclimation: Acclimate male Swiss mice to the laboratory environment for at least one week before the experiment.

  • Grouping and Administration: Divide the mice into groups: a control group receiving vehicle, a positive control group receiving a known sedative-hypnotic (e.g., diazepam), and test groups receiving different doses of the neurosteroid (e.g., Acebrochol). Administer the compounds, typically via intraperitoneal (i.p.) injection.

  • Thiopental Injection: After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to all mice.

  • Assessment of Sleep Onset: Immediately after thiopental injection, place each mouse on its back. The time until the mouse loses its righting reflex (i.e., fails to right itself within 30 seconds) is recorded as the onset of sleep.

  • Assessment of Sleep Duration: The time from the loss of the righting reflex to its spontaneous recovery is recorded as the duration of sleep.

  • Data Analysis: Compare the onset and duration of sleep between the control and test groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in sleep onset and an increase in sleep duration indicate sedative-hypnotic activity.

Table 3: Representative Behavioral Data for a Sedative Neurosteroid

Treatment Group Onset of Sleep (minutes) Duration of Sleep (minutes) Reference
Vehicle + Thiopental 8.3 ± 2.9 16.8 ± 2.7 [14][15]
Neurosteroid (10 mg/kg) + Thiopental 3.5 ± 1.1* 55.2 ± 8.4* [14][15]

*Statistically significant difference from vehicle control.

cluster_prep Preparation cluster_induction Sleep Induction cluster_measurement Measurement cluster_analysis Analysis Acclimate_Mice Acclimate Mice Group_Mice Group Mice (Control, Test) Acclimate_Mice->Group_Mice Administer_Compound Administer Vehicle or Neurosteroid (i.p.) Group_Mice->Administer_Compound Wait Wait 30 minutes Administer_Compound->Wait Inject_Thiopental Inject Thiopental (i.p.) Wait->Inject_Thiopental Measure_Onset Measure Onset of Sleep (Loss of Righting Reflex) Inject_Thiopental->Measure_Onset Measure_Duration Measure Duration of Sleep (Recovery of Righting Reflex) Measure_Onset->Measure_Duration Compare_Groups Statistically Compare Groups Measure_Duration->Compare_Groups Conclusion Draw Conclusion on Sedative-Hypnotic Effect Compare_Groups->Conclusion

Figure 3: Workflow for the thiopental-induced sleeping time assay.

Conclusion

The mechanism of action for a sedative-hypnotic neuroactive steroid like Acebrochol is centered on the positive allosteric modulation of the GABA-A receptor. By binding to specific sites within the transmembrane domains of the receptor, these steroids enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability that manifests as sedation and sleep. The described experimental framework, encompassing electrophysiology, receptor binding, and in vivo behavioral studies, provides a robust and self-validating system to thoroughly characterize these actions for any novel neuroactive steroid. This multi-faceted approach ensures a comprehensive understanding from the molecular level to the whole-organism response, which is critical for drug development and neuroscience research.

References

  • Wikipedia. Acebrochol. [Link]

  • McKernan, R. M., & Whiting, P. J. (1996). Which GABAA-receptor subtypes really occur in the brain?. Trends in neurosciences, 19(4), 139-143.
  • Sleeping time in mice was induced by the effect of leaves extract on thiopental sodium. ResearchGate. [Link]

  • Bäckström, T., Haage, D., Löfgren, M., Johansson, I. M., Strömberg, J., Nyberg, S., ... & Wang, M. (2011). Tolerance to allopregnanolone with focus on the GABA-A receptor. Journal of neuroendocrinology, 23(11), 1078-1084.
  • Hosie, A. M., Wilkins, M. E., da Silva, H. M., & Smart, T. G. (2006). Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites.
  • Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & therapeutics, 140(1), 1-28.
  • Akk, G., Bracamontes, J., & Steinbach, J. H. (2007). Neurosteroid modulation of GABAA receptor function by independent action at multiple specific binding sites. The Journal of physiology, 584(2), 485-497.
  • Puia, G., Santi, M. R., Vicini, S., Pritchett, D. B., Purdy, R. H., Paul, S. M., ... & Costa, E. (1990). Neurosteroids act on recombinant human GABAA receptors. Neuron, 4(5), 759-765.
  • Li, P., Shu, H. J., & Wang, H. (2007). Neurosteroid modulation of synaptic and extrasynaptic GABAA receptors of the mouse nucleus accumbens. Journal of neurophysiology, 97(1), 533-544.
  • Olsen, R. W. (2018).
  • Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current topics in medicinal chemistry, 2(8), 795-816.
  • Shah, B. N., Seth, A. K., & Desai, R. V. (2010). On the mechanism of potentiation by morphine of thiopental sleeping time. Indian journal of pharmaceutical sciences, 72(5), 665.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Ffrench-Mullen, J. M., & Spence, K. T. (1991). On the mechanism of potentiation by morphine of thiopental sleeping time. Anesthesiology, 74(5), 899-904.
  • Morrow, A. L., Su, H. D., & Paul, S. M. (1987). Enhancement of muscimol binding and gating by allosteric modulators of the GABAA receptor: Relating occupancy to state functions. Molecular pharmacology, 32(6), 847-855.
  • Smith, S. S., Gong, Q. H., Hsu, F. C., Markowitz, R. S., ffrench-Mullen, J. M., & Li, X. (1998). GABAA receptor α4 subunit suppression prevents withdrawal properties of an endogenous steroid.
  • Chen, Z. W., Bracamontes, J. R., & Akk, G. (2019). Multiple functional neurosteroid binding sites on GABAA receptors. Frontiers in pharmacology, 10, 506.
  • Thiopental Vs. phenobarbital and Dose Calculations Lab-2. SlideShare. [Link]

  • Humble, S. D. (2013). Modulation of the GABAA R by endogenous neurosteroids. ResearchGate. [Link]

  • Ernst, M., Bruckner, S., Boresch, S., & Sieghart, W. (2003). Structural studies of GABAA receptor binding sites: which experimental structure tells us what?. Frontiers in molecular neuroscience, 9, 40.
  • Morrow, A. L. (2007). A role for NMDA receptors in the acute and chronic effects of ethanol. Alcohol, 41(3), 159-170.
  • Gibbs, J. W., Shumate, M. D., & Coulter, D. A. (1997). Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy. Journal of neurophysiology, 77(4), 1933-1943.
  • Computational Modeling of Muscimol and GABA Receptor Binding. Synapse. [Link]

  • Eseyin, O. A., Igbo, C. F., Oforah, E., & Orisakwe, O. E. (2018). A study of thiopental sodium-induced sleep in Wistar rats in doses of quinine and artesunate. Pakistan journal of physiology, 14(1), 10-12.
  • Pinna, G., & Rasmusson, A. M. (2012). Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective.
  • Erdo, S. L., & Wolff, J. R. (1990). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British journal of pharmacology, 99(2), 313-318.
  • Paul, S. M. (2022, February 4). Neurosteroids and GABA Receptors: From Lab Bench to Medicine Chest [Video]. YouTube. [Link]

  • Diagram showing a model of the GABA A receptor with the z-axis aligned... ResearchGate. [Link]

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An In-depth Technical Guide to the Physical Properties and Melting Point of Acebrochol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of Acebrochol, with a specific focus on its melting point. The information contained herein is curated for professionals in the fields of pharmaceutical research, drug development, and quality control. This guide moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of these critical parameters.

Introduction to Acebrochol: A Neuroactive Steroid Derivative

Acebrochol, also known by its chemical name 5α,6β-dibromocholestan-3β-ol acetate, is a synthetic derivative of cholesterol.[1] It is classified as a neuroactive steroid and was initially investigated for its potential sedative and hypnotic properties, although it was never commercialized.[1] Understanding the fundamental physical properties of an active pharmaceutical ingredient (API) like Acebrochol is a cornerstone of drug development, influencing everything from formulation and bioavailability to stability and regulatory compliance.

Physicochemical Properties of Acebrochol

A thorough characterization of an API's physicochemical properties is essential for its development. The following table summarizes the known properties of Acebrochol.

PropertyValueSource
Chemical Name 5α,6β-dibromocholestan-3β-ol acetate[1]
Synonyms Acebrochol, Cholesteryl acetate dibromide[1][2]
CAS Number 514-50-1[2]
Molecular Formula C29H48Br2O2[2]
Molecular Weight 588.50 g/mol [2]
Appearance Solid, Dark Yellow to Orange
Melting Point 112-113 °C [3][4]
Solubility Slightly soluble in chloroform and ethyl acetate.
Density 1.27 g/cm³ (Computed)[3]
Boiling Point 545.8 °C at 760 mmHg (Computed)[3]
Flash Point 283.9 °C (Computed)[3]
Refractive Index 1.54 (Computed)[3]

The Critical Parameter: Melting Point of Acebrochol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The melting point is a fundamental physical property that provides a primary indication of purity. Impurities typically depress and broaden the melting range. For Acebrochol, the established melting point is 112-113 °C .[3][4]

Significance in Pharmaceutical Development

The precise determination of the melting point is critical for several reasons:

  • Identity Confirmation: The melting point serves as a key parameter for the identification of the compound.

  • Purity Assessment: A sharp melting range close to the reference value is a strong indicator of high purity. A broad melting range suggests the presence of impurities.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. While no specific studies on Acebrochol polymorphism were identified, this is a critical consideration for any pharmaceutical compound.

  • Formulation Development: The melting point influences the choice of manufacturing processes, such as hot-melt extrusion.

Experimental Determination of Melting Point: A Validated Protocol

The determination of a melting point must be performed using a validated and standardized method to ensure accuracy and reproducibility. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.

Apparatus

A digital melting point apparatus with a heating block, a calibrated thermometer or temperature sensor, and a means for visual observation (magnifying lens and illumination) is required. Capillary tubes should conform to USP specifications (typically 100 mm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the Acebrochol sample is finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to remove any residual solvent or moisture.

    • Introduce the dried sample into a capillary tube, tapping gently to pack the powder to a height of 2.5-3.5 mm.

  • Calibration and Verification:

    • Prior to sample analysis, verify the performance of the melting point apparatus using certified reference standards with melting points bracketing the expected melting point of Acebrochol.

  • Melting Point Determination:

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Set the starting temperature to approximately 5 °C below the expected melting point of Acebrochol (~107 °C).

    • Set the heating rate to a constant 1 °C per minute. Slower heating rates are crucial for accurate determination of the melting range.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and the clear point.

Interpretation of Results
  • A sharp melting range of 1-2 °C is indicative of a pure compound.

  • A broad melting range can indicate the presence of impurities or that the compound may exist in multiple polymorphic forms.

  • Decomposition of the sample during melting may be observed as darkening or gas evolution. If this occurs, the temperature at which it begins should be noted.

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_results Data Interpretation p1 Dry Acebrochol Sample (Desiccator, 24h) p2 Finely Powder Sample p1->p2 p3 Pack Capillary Tube (2.5-3.5 mm height) p2->p3 a2 Insert Sample into Heating Block p3->a2 Prepared Sample a1 Calibrate Apparatus with Reference Standards a1->a2 a3 Set Parameters: Start Temp: ~107°C Ramp Rate: 1°C/min a2->a3 a4 Observe and Record: - Onset of Melting - Clear Point a3->a4 r1 Determine Melting Range a4->r1 Recorded Temperatures r2 Assess Purity: Sharp Range (1-2°C) -> High Purity Broad Range -> Impurities/Polymorphism r1->r2

Caption: Workflow for the determination of the melting point of Acebrochol.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including:

  • Melting point

  • Solubility

  • Dissolution rate

  • Stability

  • Bioavailability

Conclusion

The physical properties of Acebrochol, particularly its melting point of 112-113 °C, are fundamental parameters for its identification, purity assessment, and formulation development. Adherence to standardized protocols for the determination of these properties is paramount to ensure data integrity and regulatory compliance. Further investigation into the potential polymorphism of Acebrochol is a recommended and necessary step in its comprehensive characterization as a potential therapeutic agent. This guide provides a foundational understanding for researchers and scientists working with this and other similar neuroactive steroids.

References

  • Wikipedia. Acebrochol. [Link]

  • CAS Common Chemistry. Cholesteryl acetate dibromide. [Link]

  • PubChem. Cholesteryl acetate dibromide. [Link]

  • United States Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • ICH. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • PubChem. Cholesterol. [Link]

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Acebrochol: Technical Safety & Toxicity Profile

Author: BenchChem Technical Support Team. Date: February 2026

CAS 514-50-1 | 5α,6β-dibromocholestan-3β-ol acetate [1]

Executive Summary

Acebrochol (Cholesteryl acetate dibromide) is a neuroactive steroid derivative originally investigated as a sedative and hypnotic agent.[1] Unlike its parent compound, cholesteryl acetate, Acebrochol possesses two bromine atoms at the C5 and C6 positions of the steroid nucleus. This structural modification confers central nervous system (CNS) depressant activity but also introduces distinct toxicological risks associated with halogenated sterol metabolism.[1]

This guide provides a reconstructed safety profile for researchers, distinguishing Acebrochol from standard lipid reagents.[1] Critical Warning: Acebrochol is not merely a lipid standard; it is a pharmacologically active CNS depressant with potential genotoxic metabolites.[1]

Part 1: Chemical Identity & Physical Properties

SDS Section 9 (Reconstructed) [1]

Acebrochol is structurally distinct from natural cholesterol esters due to the saturation of the C5-C6 double bond by bromine. This saturation alters the molecule's geometry from planar to a more buckled conformation, affecting its interaction with membrane lipids and receptors.

PropertyDataNote
Chemical Name 5α,6β-dibromocholestan-3β-ol acetateSpecific stereochemistry is critical for activity.[1]
CAS Number 514-50-1Do not confuse with Cholesteryl Acetate (CAS 604-35-3).[1]
Molecular Formula C₂₉H₄₈Br₂O₂Contains ~27% Bromine by weight.[1]
Molecular Weight 588.5 g/mol Significantly heavier than Cholesterol (386.6 g/mol ).[1]
Appearance White to off-white crystalline powderPhotosensitive (degrades/discolors upon light exposure).[1]
Solubility Soluble in Chloroform, Ether, AcetoneInsoluble in water.[1]
Melting Point 112–114 °CLower than pure cholesterol (148 °C).[1]
Stability Unstable to heat and lightSpontaneous debromination can occur, releasing Br₂.

Part 2: Hazard Identification & Safety Assessment

SDS Section 2 (Predicted GHS Classification)

Since Acebrochol was never fully marketed, a standardized commercial SDS is rare.[1] The following classification is derived from its pharmacological class (neuroactive steroid) and chemical structure (brominated alkane).

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • Target Organ Toxicity (Single Exposure): Category 3 (CNS Depression).[1]

  • Germ Cell Mutagenicity: Category 2 (Suspected).[1]

  • Skin/Eye Irritation: Category 2 (Due to potential free bromine/HBr release).[1]

Hazard Statements
  • H336: May cause drowsiness or dizziness (Sedative effect).[1]

  • H341: Suspected of causing genetic defects (See Toxicological Mechanisms below).[1]

  • H315: Causes skin irritation.[1]

Precautionary Statements
  • P202: Do not handle until all safety precautions have been read and understood.

  • P233: Keep container tightly closed (Prevent debromination).[1]

  • P280: Wear protective gloves/eye protection (Nitrile gloves recommended).[1]

Part 3: Toxicological Mechanisms & Causality

SDS Section 11 (In-Depth Analysis) [1]

The toxicity of Acebrochol is bipartite: immediate pharmacological sedation and delayed metabolic toxicity.

Pharmacological Toxicity (Acute)

Acebrochol acts as a neuroactive steroid .[1] Like other A-ring reduced steroids (e.g., alphaxalone), it modulates the GABA_A receptor complex.[1]

  • Mechanism: Potentiation of chloride influx in neuronal cells, leading to hyperpolarization.

  • Risk: Overdose results in profound CNS depression, respiratory suppression, and ataxia.[1]

Metabolic Toxicity (Chronic/Delayed)

The presence of the 5,6-dibromo motif creates a risk of "oxysterol-like" toxicity.

  • Pathway A (Debromination): In the presence of biological reductants (or improper storage), Acebrochol can revert to cholesteryl acetate, releasing bromide ions.[1] Chronic bromide accumulation can lead to bromism (psychosis, skin eruptions).[1]

  • Pathway B (Hydrolysis/Oxidation): If the bromine atoms are displaced by hydroxyl groups (hydrolysis), the compound converts to Cholestane-3β,5α,6β-triol .[1]

    • Critical Insight: This "triol" metabolite is a known cytotoxic oxysterol.[1] It has been linked to mitochondrial dysfunction and ROS generation, causing DNA damage (genotoxicity).[1]

Visualization: Metabolic Bifurcation & Toxicity

The following diagram illustrates the divergence between the intended pharmacological pathway and the toxicological degradation pathway.

Acebrochol_Toxicity Acebrochol Acebrochol (5α,6β-dibromo) GABA_R GABA-A Receptor (CNS Neurons) Acebrochol->GABA_R Binding Debromination Spontaneous/Enzymatic Debromination Acebrochol->Debromination Metabolism Hydrolysis Hydrolysis (Metabolic Error) Acebrochol->Hydrolysis Degradation Sedation Sedation / Hypnosis (Therapeutic Effect) GABA_R->Sedation Cl- Influx Bromide Free Bromide Ions (Br-) Debromination->Bromide Release Bromism Bromism (Chronic Toxicity) Bromide->Bromism Accumulation Triol Cholestane-3β,5α,6β-triol (Oxysterol) Hydrolysis->Triol Formation ROS ROS Generation (Mitochondrial Stress) Triol->ROS Induction Genotox Genotoxicity / Apoptosis ROS->Genotox Damage

Caption: Metabolic fate of Acebrochol.[1][2] The central pathway leads to sedation, while degradation pathways release toxic bromide or form genotoxic oxysterols (Triol).

Part 4: Experimental Protocols

Handling & Assessment

Protocol 1: Handling & Storage of Brominated Sterols

Context: Brominated cholesterol derivatives are thermally labile.[1] Improper handling leads to the formation of HBr (corrosive gas) and degradation products.

  • Light Protection: Store solid Acebrochol in amber glass vials wrapped in aluminum foil. UV light accelerates the homolytic cleavage of the C-Br bond.

  • Temperature: Store at -20°C. Do not autoclave.

  • Solubilization:

    • Dissolve in 100% Ethanol or DMSO for biological assays.[1]

    • Self-Validation Step: Check the color of the solution.[3] A yellow/orange tint indicates the release of elemental bromine (Br₂). Discard immediately if observed.

Protocol 2: In Vitro Neurotoxicity Assessment

Context: To distinguish between functional sedation and cellular toxicity in neuronal cultures.

Materials:

  • SH-SY5Y (Neuroblastoma) cells.[1]

  • MTT Reagent (Metabolic activity marker).[1]

  • Propidium Iodide (PI) (Membrane integrity marker).[1]

Steps:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.[1]

  • Exposure: Treat cells with Acebrochol (0.1 µM to 100 µM) for 24 hours.[1]

    • Control: Vehicle (DMSO < 0.1%).[1]

    • Positive Control: Rotenone (Mitochondrial toxin).[1]

  • Dual Assay:

    • Add MTT reagent to assess mitochondrial respiration (viability).[1]

    • Counter-stain with PI to detect necrosis.[1]

  • Interpretation:

    • Sedative Range: Reduced metabolic rate (slight MTT decrease) without PI uptake (membrane intact).[1]

    • Toxic Range: Significant MTT reduction (>50%) plus PI uptake (cell death).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10952056, Acebrochol.[1]

  • Schroepfer, G. J. (2000).[1] Oxysterols: Modulators of cholesterol metabolism and other processes. Physiological Reviews. (Grounding for Oxysterol/Triol toxicity).[1]

  • Mohan, R. S. (2001).[1] Bromination and Debromination of Cholesterol.[3][4][5] Journal of Chemical Education. (Chemical stability and debromination mechanism).[1]

  • Sigma-Aldrich. Safety Data Sheet for Cholesteryl Acetate (Reference for parent compound comparison).

Sources

Navigating the Ambiguity of "Acebrochol": A Tale of Two Molecules in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical chemistry, precise nomenclature is paramount. A case in point is the term "Acebrochol," a designation that appears to bridge two distinct chemical entities: Acebrophylline , a well-established respiratory therapeutic, and Acebrochol , an INN (International Nonproprietary Name) for cholesteryl acetate dibromide , a neuroactive steroid derivative. This guide aims to resolve this ambiguity by providing a comprehensive literature review of both molecules, tailored for researchers, scientists, and drug development professionals. It is plausible that the query "Acebrochol in steroid chemistry" arises from a conflation of these two compounds. Therefore, this document will first delve into the chemistry and pharmacology of the non-steroidal respiratory drug, Acebrophylline, and subsequently explore the synthesis and applications of the steroidal compound, Acebrochol.

Part 1: Acebrophylline - A Dual-Action Agent in Respiratory Medicine

Acebrophylline is a synthetically derived salt produced from the stoichiometric combination of ambroxol and theophylline-7-acetic acid.[1] It is not a steroid but is a widely used pharmaceutical agent for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] Its therapeutic efficacy stems from the synergistic actions of its two components, offering both mucolytic and bronchodilator effects.[2]

Synthesis of Acebrophylline

The synthesis of Acebrophylline is a salt formation reaction between equimolar amounts of ambroxol base and theophylline-7-acetic acid.[1] Various patented methods describe its preparation, with a common approach involving the reaction of the two components in a suitable solvent.[4][5]

Experimental Protocol: Synthesis of Acebrophylline [4][5]

  • Reactant Preparation: Theophylline-7-acetic acid and ambroxol base are taken in a weight ratio of 1:1.49 to 1.69.

  • Solvent Addition: A suitable solvent, such as water, ethanol, or methanol, is added. The ratio of theophylline-7-acetic acid to the solvent is typically in the range of 1:20 to 1:60 by weight.

  • Reaction: The mixture is stirred at a suitable temperature to facilitate the salt formation.

  • Isolation: The resulting Acebrophylline is isolated from the reaction mixture.

  • Purification: The product can be further purified by recrystallization to achieve a purity of greater than 98%.

The use of water as a solvent offers an environmentally friendly and cost-effective alternative to organic solvents.[5]

Synthesis Workflow of Acebrophylline

Ambroxol Ambroxol Base Reaction Reaction Mixture Ambroxol->Reaction TAA Theophylline-7-Acetic Acid TAA->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Heating Stirring at Optimal Temperature Reaction->Heating Isolation Isolation Heating->Isolation Purification Recrystallization Isolation->Purification Acebrophylline Acebrophylline (>98% Purity) Purification->Acebrophylline

Caption: A flowchart illustrating the key steps in the synthesis of Acebrophylline.

Mechanism of Action

Acebrophylline's dual-action profile is a direct consequence of its constituent molecules.[3]

  • Ambroxol Component: Ambroxol is a potent mucolytic agent that works by stimulating the production and release of pulmonary surfactant.[3][6] This action reduces the viscosity of bronchial secretions, making them easier to clear from the airways.[3]

  • Theophylline-7-Acetic Acid Component: As a xanthine derivative, this component provides bronchodilator effects by inhibiting the phosphodiesterase enzyme, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP causes the relaxation of airway smooth muscles, resulting in bronchodilation.[3] It also exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators.[7]

Mechanism of Action of Acebrophylline

Acebrophylline Acebrophylline Ambroxol Ambroxol Acebrophylline->Ambroxol TAA Theophylline-7-Acetic Acid Acebrophylline->TAA Surfactant ↑ Pulmonary Surfactant Ambroxol->Surfactant PDE Phosphodiesterase Inhibition TAA->PDE Inflammation ↓ Inflammatory Mediators TAA->Inflammation Mucus ↓ Mucus Viscosity Surfactant->Mucus Clearance ↑ Mucociliary Clearance Mucus->Clearance cAMP ↑ cAMP PDE->cAMP Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: A diagram illustrating the dual mechanism of action of Acebrophylline.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of Acebrophylline in pharmaceutical formulations.[8] Reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[8][9]

ParameterTypical RP-HPLC Method for Acebrophylline Analysis[9]
Stationary Phase Inertsil C18 column (4.6 x 150mm, 5µm)
Mobile Phase Methanol: Phosphate buffer (pH 3.0) (70:30 v/v)
Flow Rate 0.8 ml/min
Detection UV at 260 nm
Linearity Range 1-5 µg/ml

A simple and precise UV spectrophotometric method has also been developed for the estimation of acebrophylline, with a λmax of 273 nm.[10]

Part 2: Acebrochol - A Steroidal Derivative with a Different Story

Acebrochol is the International Nonproprietary Name (INN) for cholesteryl acetate dibromide, specifically 5α,6β-dibromocholestan-3β-ol acetate.[11] This compound is a neuroactive steroid and was described as having sedative and hypnotic properties, although it was never commercialized for therapeutic use.[11][12] Its primary significance in steroid chemistry lies in its role as a synthetic intermediate.

Synthesis of Acebrochol (Cholesteryl Acetate Dibromide)

Acebrochol is synthesized from cholesteryl acetate, which in turn is prepared from cholesterol.

Experimental Protocol: Synthesis of Cholesteryl Acetate [13]

  • Reaction Setup: 5g of cholesterol is weighed and added to a 50ml round-bottom flask.

  • Reagent Addition: 7.5 ml of acetic anhydride is added to the flask.

  • Reflux: A condenser is attached, and the mixture is refluxed for 1 hour. The mixture initially may not be stirrable but will dissolve upon heating.

  • Cooling and Crystallization: After reflux, the mixture is cooled to room temperature, during which cholesteryl acetate crystallizes.

Experimental Protocol: Synthesis of Acebrochol (Cholesteryl Acetate Dibromide) [14]

  • Bromination: Cholesteryl acetate is treated with bromine (Br₂) in a solvent like dichloromethane at 0–5°C. This reaction results in the bromination of the 5,6-double bond to yield 5,6-dibromocholesteryl acetate.

  • Epimerization: The crude product can be heated with tetrabutylammonium bromide in a solvent such as toluene or acetone to induce epimerization, leading to a diastereomeric mixture.

  • Purification: The diastereomers can be separated by fractional crystallization or chromatography.

Synthesis Pathway of Acebrochol

Cholesterol Cholesterol CholesterylAcetate Cholesteryl Acetate Cholesterol->CholesterylAcetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->CholesterylAcetate Acebrochol Acebrochol (Cholesteryl Acetate Dibromide) CholesterylAcetate->Acebrochol Bromination Bromine Bromine (Br₂) Bromine->Acebrochol

Caption: A simplified diagram showing the synthesis of Acebrochol from Cholesterol.

Role in Steroid Chemistry

The primary application of Acebrochol in steroid chemistry is as a protected form of cholesteryl acetate, allowing for selective reactions at other positions of the steroid nucleus. The dibromide at the 5 and 6 positions serves as a protecting group for the C5=C6 double bond.[15]

A key example is its use in the synthesis of dehydroepiandrosterone (DHEA) acetate.[15]

  • Protection: The C5=C6 double bond of cholesteryl acetate is protected by bromination to form cholesteryl acetate dibromide (Acebrochol).

  • Oxidative Side-Chain Cleavage: The C-17 side chain is then oxidized using a strong oxidizing agent like chromium trioxide (CrO₃). This cleaves the side chain, leaving a ketone at C-17 and forming dehydroepiandrosterone acetate dibromide.

  • Deprotection (Debromination): The protecting bromine atoms are removed using zinc dust in acetic acid, which regenerates the C5=C6 double bond and yields DHEA acetate.[15]

This classical synthetic route highlights the utility of Acebrochol as a crucial intermediate in the partial synthesis of other valuable steroids.

Steroid TransformationKey ReagentsIntermediateFinal Product
Cholesterol to Cholesteryl AcetateAcetic Anhydride-Cholesteryl Acetate
Cholesteryl Acetate to AcebrocholBromine (Br₂)-Acebrochol
Acebrochol to DHEA Acetate1. CrO₃2. Zn/HOAcDehydroepiandrosterone Acetate DibromideDHEA Acetate
Neuroactive Properties

Acebrochol has been identified as a neuroactive steroid with sedative and hypnotic effects.[11] Sedative-hypnotic drugs typically depress the central nervous system, with the ability to reduce tension and induce sleep.[12] While the specific mechanism of action for Acebrochol's sedative properties is not extensively detailed in the available literature, such effects in other steroids are often mediated through interaction with neurotransmitter receptors like the GABA-A receptor.[16] However, it is important to reiterate that Acebrochol was never brought to market for these purposes.[11]

Conclusion: Clarifying the Chemical Landscape

The term "Acebrochol" presents a clear case of potential ambiguity in chemical and pharmaceutical discourse. While it is the official INN for a specific steroidal derivative, cholesteryl acetate dibromide, its phonetic similarity to the widely used respiratory drug, Acebrophylline, can lead to confusion. This technical guide has dissected the distinct identities of these two molecules.

Acebrophylline stands as a clinically significant, non-steroidal drug, synthesized from ambroxol and theophylline-7-acetic acid, with a well-understood dual mechanism of action in treating respiratory ailments.

Acebrochol , on the other hand, is a steroidal intermediate, synthesized from cholesterol, with a historical, albeit undeveloped, profile as a neuroactive agent. Its primary relevance for contemporary researchers lies in its application within synthetic steroid chemistry.

For professionals in drug development and scientific research, a clear understanding of this distinction is crucial for accurate literature interpretation, unambiguous communication, and focused experimental design.

References

  • CN101407517B. (n.d.). Preparation of ambroxol theophylline-7-acetate. Google Patents.
  • CN101407517A. (n.d.). Preparation of ambroxol theophylline-7-acetate. Google Patents.
  • Pop, C., Pop, R., Bota, S., & Vlase, L. (2020).
  • NileRed. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry [Video]. YouTube. [Link]

  • Apollo Pharmacy. (n.d.). Acebrophylline: Uses, Side Effects and Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Steroids: Reactions and Partial Synthesis. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acebrophylline? Retrieved from [Link]

  • CORE. (n.d.). NEW REACTIONS IN STEROID CHEMISTRY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 500 ml. is usually sufficient. A second crop of satisfactory dibromide is obtained... Retrieved from [Link]

  • Pozzi, E. (2007). Acebrophylline: an airway mucoregulator and anti-inflammatory agent. Monaldi Archives for Chest Disease, 67(2), 106-115.
  • Dr.Oracle. (2025, November 17). What is the role of acebrophylline in the management of Chronic Obstructive Pulmonary Disease (COPD)? Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination and Debromination of Cholesterol: An Inquiry-Based Lab... Retrieved from [Link]

  • Medical Dialogues. (2023, November 1). Acebrophylline : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Das, S. K., et al. (2014). The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study. Journal of Clinical and Diagnostic Research, 8(9), HC01–HC04.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, July 14). Analytical Method Development and Validation of Acebrophylline in Bulkand Marketed Formulations By RP-HPLC Method. Retrieved from [Link]

  • GSC Online Press. (2024, May 5). Analytical method development and validation for the simultaneous estimation of montelukast and Acebrophylline by RP- HPLC metho. Retrieved from [Link]

  • Pignataro, S., et al. (2007). Solid-state chemistry of ambroxol theophylline-7-acetate. Journal of Pharmaceutical Sciences, 96(5), 1166-1176.
  • ResearchGate. (n.d.). Effects of Propofol, a Sedative-Hypnotic Drug, on the Lipid Profile... Retrieved from [Link]

  • Elektronische Hochschulschriften der LMU München. (n.d.). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Acebrochol. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROPHOTOMETRIC ESTIMATION OF ACEBROPHYLLINE IN BULK AND CAPSULE FORMULATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-State Chemistry of Ambroxol Theophylline-7-Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC analysis of acebrophylline in API and capsule dosage form. Retrieved from [Link]

  • Lee, S. Y., et al. (2015). Sedative-Hypnotic and Receptor Binding Studies of Fermented Marine Organisms. Marine Drugs, 13(9), 5642–5655.
  • International Journal of Applied Pharmaceutics. (2022, April 5). Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. Retrieved from [Link]

  • DrugBank. (n.d.). Ambroxol-Theophylline-7-Acetate. Retrieved from [Link]

  • Britannica. (2026, January 2). Sedative-hypnotic drug. Retrieved from [Link]

  • Hindawi. (2015, March 5). Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Retrieved from [Link]

  • Adaramoye, O. A., Akinwonmi, O., & Akanni, O. (2013).

Sources

Methodological & Application

Protocol for bromination of cholesteryl acetate to Acebrochol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Acebrochol (5α,6β-dibromocholestan-3β-ol acetate) via Bromination of Cholesteryl Acetate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of Acebrochol, also known as cholesteryl acetate dibromide. The synthesis involves the electrophilic addition of bromine across the C5-C6 double bond of cholesteryl acetate. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Significance

Acebrochol (INN), chemically identified as 5α,6β-dibromocholestan-3β-ol acetate, is a synthetic neuroactive steroid.[1] Although initially investigated for potential sedative and hypnotic properties, it has not been commercialized.[1] Its synthesis, however, remains a classic and valuable example of electrophilic halogen addition to a complex steroidal framework. The procedure is a cornerstone reaction in steroid chemistry, often used for the protection of the 5,6-double bond or for the purification of cholesterol itself, as the dibromide derivative can be easily crystallized and subsequently debrominated.[2][3]

The synthesis begins with cholesteryl acetate, an ester derivative of cholesterol. The acetylation of the 3β-hydroxyl group is a common strategy to modify the molecule's polarity and reactivity. The subsequent bromination targets the alkene functional group at the C5-C6 position, which is the most reactive site for electrophilic attack in the sterol nucleus.

Reaction Mechanism: Electrophilic Addition

The conversion of cholesteryl acetate to Acebrochol proceeds via a stereospecific electrophilic addition of molecular bromine (Br₂) to the alkene.

  • Electrophilic Attack: The electron-rich C5-C6 double bond acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a polarization of the Br-Br bond.

  • Formation of a Cyclic Bromonium Ion: The attack leads to the formation of a transient, three-membered cyclic bromonium ion intermediate. This intermediate forms on one face of the steroid ring system. Due to steric hindrance from the angular methyl group (C19) on the top face (β-face), the bromine molecule preferentially approaches from the less hindered bottom face (α-face).

  • Nucleophilic Ring Opening: The remaining bromide ion (Br⁻) then attacks one of the two carbon atoms of the cyclic bromonium ion in a nucleophilic substitution (SN2) manner. This attack occurs from the opposite face of the bromonium ion bridge, resulting in a trans-diaxial addition. The bromide ion attacks the C6 position from the β-face.

This mechanistic pathway dictates the stereochemistry of the final product, leading predominantly to the (5α, 6β)-dibromo derivative.[4]

Mechanism of Bromination

G cluster_0 Step 1: Electrophilic Attack cluster_2 Step 3: Nucleophilic Attack A Cholesteryl Acetate (C5=C6 double bond) B Molecular Bromine (Br-Br) C Cyclic Bromonium Ion Intermediate (α-face) + Br- A->C π electrons attack Brδ+ D Bromide Ion (Br-) attacks from β-face E Acebrochol (5α,6β-dibromocholestan-3β-ol acetate) D->E SN2-like ring opening

Caption: Electrophilic addition of bromine to cholesteryl acetate.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the starting material, cholesteryl acetate, and its subsequent bromination to yield Acebrochol.

Part A: Synthesis of Cholesteryl Acetate (Starting Material)

This preliminary step involves the esterification of cholesterol's 3β-hydroxyl group.

Materials and Reagents:

  • Cholesterol (5.0 g)

  • Acetic Anhydride (7.5 mL)

  • 50 mL Round-Bottom Flask

  • Heating Mantle & Stir Plate

  • Reflux Condenser

  • Stir Bar

Procedure:

  • Weigh 5.0 g of cholesterol and add it to a 50 mL round-bottom flask.[5]

  • In a fume hood, add 7.5 mL of acetic anhydride to the flask.[5]

  • Add a magnetic stir bar, attach a reflux condenser, and place the setup in a heating mantle.

  • Heat the mixture to reflux with continuous stirring. The solid cholesterol will dissolve as the temperature increases, forming a clear solution which may develop a reddish color over time.[5]

  • Maintain reflux for 1 hour.[5]

  • After 1 hour, remove the flask from the heat and allow it to cool slowly to room temperature. Cholesteryl acetate will crystallize out of the solution upon cooling.[5]

  • The crude product can be purified by recrystallization from 95% ethanol to yield white, crystalline cholesteryl acetate.

Part B: Bromination of Cholesteryl Acetate to Acebrochol

This is the core procedure for synthesizing the target compound. The use of sodium acetate acts as a buffer and has been shown to improve the yield of the dibromide.[3]

Materials and Reagents:

  • Cholesteryl Acetate (prepared in Part A or purchased)

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Anhydrous Sodium Acetate

  • Diethyl Ether (or other suitable solvent)

  • Beakers and Erlenmeyer flasks

  • Büchner Funnel and Filter Flask

  • Ice Bath

Procedure:

  • Prepare Cholesteryl Acetate Solution: In a large beaker (e.g., 4 L for a 150 g scale as per reference), dissolve the cholesteryl acetate in absolute ether by warming gently and stirring. Cool the solution to approximately 25°C. A common laboratory scale might use ~10 g of cholesteryl acetate in ~70 mL of ether.[3]

  • Prepare Brominating Solution: In a separate flask and inside a fume hood, prepare a solution of bromine in glacial acetic acid. For each gram of cholesteryl acetate, use approximately 0.4 mL of bromine and 4 mL of glacial acetic acid. Add a small amount of powdered anhydrous sodium acetate (approx. 0.03 g per gram of cholesteryl acetate) to the acetic acid before adding the bromine.[3] Stir until the sodium acetate is well-suspended.

  • Reaction: Slowly pour the bromine-acetic acid solution into the stirred cholesteryl acetate solution. The solution will turn yellow, and a precipitate of the dibromide product (Acebrochol) should form almost immediately, often creating a thick paste.[3]

  • Cooling and Isolation: Cool the reaction mixture in an ice bath to below 20°C to ensure complete precipitation.[3]

  • Filtration and Washing: Collect the precipitated product on a Büchner funnel. Wash the filter cake thoroughly with cold glacial acetic acid until the filtrate runs colorless. This step is crucial to remove any unreacted bromine.[3]

  • Drying: The product, cholesteryl acetate dibromide, can be air-dried or dried in a vacuum desiccator. The product is often obtained as a complex with acetic acid if not thoroughly dried.[3] For most subsequent uses, the material moist with acetic acid is suitable.

Experimental Workflow for Acebrochol Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Cholesteryl Acetate in Ether react Combine Solutions with Stirring (Formation of Precipitate) prep1->react prep2 Prepare Bromine Solution (Br2 in Acetic Acid + NaOAc) prep2->react cool Cool in Ice Bath (<20°C) react->cool filtrate Vacuum Filtration (Büchner Funnel) cool->filtrate wash Wash with Cold Acetic Acid filtrate->wash dry Dry Product (Acebrochol) wash->dry

Caption: Workflow for the synthesis of Acebrochol.

Safety Precautions: A Critical Overview

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe chemical burns to the skin and eyes and is fatal if inhaled.[6][7] All manipulations involving bromine must be performed in a certified chemical fume hood.[4][7] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a lab coat.[3] Have a neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available for spills.[7]

  • Glacial Acetic Acid: A corrosive liquid that can cause severe skin and eye burns.[8] Its vapors are irritating to the respiratory tract. Always handle in a well-ventilated area or fume hood and wear appropriate PPE.[6][8]

  • Diethyl Ether: Highly flammable liquid and vapor. Ensure no open flames or spark sources are present in the laboratory.[6] Use effective grounding for containers to prevent static discharge.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 20 minutes.[8][9] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[9] Seek immediate medical attention.

Product Purification and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized Acebrochol.

Purification

The primary method for purifying Acebrochol is recrystallization . A common solvent system is 95% ethanol.[3] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals, leaving impurities behind in the mother liquor.

Characterization
ParameterDescription
Appearance White to off-white crystalline solid.
Molecular Formula C₂₉H₄₈Br₂O₂[1][10]
Molar Mass 588.50 g/mol [1][10]
Melting Point Approximately 110-112 °C (may vary with purity).
Solubility Soluble in ethers and halogenated hydrocarbons; sparingly soluble in cold acetic acid and ethanol.

Spectroscopic Analysis:

  • ¹H NMR: The spectrum will show characteristic signals for the steroid backbone. Key changes from the starting material include the disappearance of the olefinic proton signal (at C6) and significant downfield shifts for the protons at C3, C5, and C6 due to the influence of the electronegative bromine atoms.[4]

  • ¹³C NMR: The carbon signals for C5 and C6 will shift dramatically upfield upon conversion from sp² to sp³ hybridization and bonding to bromine.

  • FT-IR: The spectrum should display a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the acetate group. The C-Br stretching vibrations will appear in the fingerprint region, typically between 500-700 cm⁻¹.[11]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with three peaks for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Impure starting materials (autoxidized cholesterol).[3]- Incorrect stoichiometry of bromine.- Reaction temperature too high, leading to side reactions.- Use high-quality, recently produced cholesterol/cholesteryl acetate.[3]- Accurately measure the bromine.- Maintain cooling with an ice bath during bromine addition.
Product is Yellow/Brown - Residual bromine trapped in the crystal lattice.- Wash the filter cake more thoroughly with cold acetic acid until the filtrate is completely colorless.[3]- Consider a second recrystallization step.
Reaction Fails to Precipitate - Starting material is not fully dissolved.- Insufficient concentration of reactants.- Ensure complete dissolution of cholesteryl acetate before adding bromine.- Check solvent volumes; if too dilute, carefully evaporate some solvent (ether) before cooling.
Oily Product Forms - Presence of impurities.- Cooling occurred too rapidly during crystallization.- Purify the starting cholesteryl acetate by recrystallization.- Allow the reaction mixture and recrystallization solution to cool slowly to promote crystal growth.

References

  • Corrosion Chemistry. (2023). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. [Link]

  • Google Patents. (CN102659588A).
  • StudyCorgi. (2022). Bromination-Debromination of Cholesterol. [Link]

  • Organic Syntheses. Purification of Cholesterol. Coll. Vol. 2, p.135 (1943); Vol. 19, p.24 (1939). [Link]

  • Grant, A., & Latimer, D. (2003). Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR. Journal of Chemical Education, 80(6), 671. ResearchGate. [Link]

  • Balo, T., et al. (2018). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Beilstein Journal of Organic Chemistry, 14, 2538-2545. PubMed Central. [Link]

  • Saxena, A., et al. (1995). Purification of acetylcholinesterase by tacrine affinity chromatography. Protein Expression and Purification, 6(1), 75-82. PubMed. [Link]

  • Shi, S., et al. (2011). Separation and purification of ergosterol and stigmasterol in Anoectochilus roxburghii (wall) Lindl by high-speed counter-current chromatography. Journal of Separation Science, 34(3), 326-331. PubMed. [Link]

  • ResearchGate. (2014). A Novel Strategy for the Synthesis of Bromo-Substituted Cholestenone and its New Application to a Synthesis of 1α-Hydroxycholesterol. [Link]

  • PubChem. Cholesteryl acetate dibromide. National Center for Biotechnology Information. [Link]

  • Vargas, E., et al. (2020). Mechanochemical Synthesis of the Catechol-Theophylline Cocrystal: Spectroscopic Characterization and Molecular Structure. Molecules, 25(23), 5716. MDPI. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. [Link]

  • Carl Roth. (2021). Safety data sheet for Bromine solution in acetic acid. [Link]

  • Quora. (2017). Why is acetic acid used in the bromination of cholesterol?[Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. [Link]

  • Google Patents. (CN104177256A). Synthesis method of grapholitha molesta sex pheromone (Z/E)
  • Wikipedia. Acebrochol. [Link]

Sources

Application Note: Synthesis of 5α,6β-Dibromocholestan-3β-ol Acetate from Cholesterol

[1]

Abstract

This application note details the high-yield synthesis of 5α,6β-dibromocholestan-3β-ol acetate (Cholesteryl Acetate Dibromide) starting from cholesterol.[1] This transformation serves two critical roles in steroid chemistry: (1) as a robust purification strategy for cholesterol via the "bromination-debromination" sequence, and (2) as a protective group strategy for the

Scientific Foundation & Mechanism

Stereochemical Rationale

The bromination of cholesteryl acetate is a textbook example of stereoselective electrophilic addition in rigid cyclic systems.[1] The reaction proceeds via an anti-addition mechanism governed by the steric environment of the steroid nucleus.

  • Formation of Bromonium Ion: The electrophilic bromine (

    
    ) approaches the 
    
    
    double bond from the less hindered
    
    
    -face (opposite the
    
    
    -angular methyl group at C10).[1] This forms the cyclic 5
    
    
    ,6
    
    
    -bromonium ion.
  • Nucleophilic Attack: The bromide ion (

    
    ) attacks the C6 position from the 
    
    
    -face (anti to the bromonium bridge).
  • Conformational Lock: The resulting product places the 5

    
    -bromo and 6
    
    
    -bromo substituents in a trans-diaxial arrangement. This diaxial conformation is electronically favored in the transition state and kinetically trapped, despite the steric strain of the axial halogens.
Pathway Visualization

The following diagram illustrates the mechanistic pathway and stereochemical outcome.

BrominationMechanismcluster_stereoStereochemical ControlReactantCholesteryl Acetate(C5-C6 Double Bond)IntermediateBromonium Ion(5α,6α-bridge)Reactant->Intermediate+ Br2 (electrophilic attack)TransitionNucleophilic Attack(Br- at C6 β-face)Intermediate->TransitionBackside attackProduct5α,6β-Dibromide(Diaxial Conformation)Transition->ProductAnti-addition

Figure 1: Mechanistic pathway of electrophilic bromine addition to cholesteryl acetate.

Experimental Protocols

Materials and Safety
  • Precursors: Cholesterol (Reagent Grade, >95%), Acetic Anhydride, Pyridine.[1]

  • Reagents: Bromine (

    
    , elemental), Glacial Acetic Acid (AcOH), Diethyl Ether (
    
    
    ).
  • Safety Critical: Elemental bromine is highly corrosive and volatile. All operations involving

    
     must be performed in a functioning fume hood using neoprene or nitrile gloves.
    
Stage 1: Synthesis of Cholesteryl Acetate

Note: If commercial Cholesteryl Acetate is available, proceed to Stage 2.[1]

  • Dissolution: In a 500 mL round-bottom flask, dissolve 50.0 g (0.129 mol) of cholesterol in 75 mL of anhydrous pyridine.

  • Acetylation: Add 50 mL of acetic anhydride.

  • Reflux: Heat the mixture under reflux for 1–2 hours.

  • Precipitation: Pour the hot reaction mixture into 1.5 L of ice-cold water with vigorous stirring. The cholesteryl acetate will precipitate as a white solid.

  • Filtration & Wash: Filter the solid using a Büchner funnel. Wash thoroughly with cold water to remove pyridine and acetic acid traces.

  • Recrystallization: Recrystallize from hot ethanol or acetone.

    • Yield Target: ~90-95%

    • Melting Point: 112–114°C.

Stage 2: Bromination to 5α,6β-Dibromocholestan-3β-ol Acetate

This protocol is adapted from standard procedures to maximize purity and yield.[1]

Workflow Diagram

ProtocolWorkflowStartStart: Cholesteryl Acetate(10g in 100mL Ether)MixDropwise Addition(Temp < 20°C)Start->MixPrepPrepare Bromine Solution(1.1 eq Br2 in AcOH)Prep->MixCrystCrystallization(Immediate Precipitate)Mix->CrystStir 15 minWashFiltration & Washing(Cold AcOH -> MeOH)Cryst->WashFinalFinal Product(White Needles)Wash->FinalDry in Vacuo

Figure 2: Step-by-step workflow for the bromination reaction.

Detailed Procedure
  • Preparation of Substrate: Dissolve 10.0 g (23.3 mmol) of Cholesteryl Acetate in 100 mL of diethyl ether (or tert-butyl methyl ether) in a 250 mL Erlenmeyer flask. Ensure complete dissolution; mild warming (30°C) is acceptable, but cool to room temperature before proceeding.

  • Preparation of Bromine Reagent: In a separate fume hood vessel, prepare a solution of 4.0 g (1.3 mL, ~25 mmol, 1.1 eq) of elemental bromine in 40 mL of glacial acetic acid.

    • Note: Sodium acetate (0.5 g) is often added to the bromine solution as a buffer to prevent acid-catalyzed isomerization, though it is not strictly necessary for the acetate derivative.

  • Addition: Slowly add the Bromine/AcOH solution to the Cholesteryl Acetate/Ether solution over 10–15 minutes while stirring.

    • Observation: The solution will initially turn orange/red. As the reaction proceeds, the product (dibromide) is less soluble than the starting material and will begin to crystallize rapidly.

  • Crystallization: Allow the mixture to stand in an ice bath (0–5°C) for 15–30 minutes to maximize precipitation. The mixture should form a stiff paste of crystals.

  • Filtration: Collect the product via vacuum filtration on a sintered glass frit or Büchner funnel.

  • Washing:

    • Wash the filter cake with cold glacial acetic acid (2 x 10 mL) to remove excess bromine (filtrate will be yellow/orange).

    • Wash with cold methanol (2 x 15 mL) to remove acetic acid.

  • Drying: Dry the product in a vacuum desiccator (protect from light) at room temperature.

    • Caution: Do not use oven heat >40°C, as the dibromide is thermally labile and may darken (decompose).

Characterization & Validation

Physical Properties
PropertyValue / ObservationNotes
Appearance White crystalline powder/needlesYellowing indicates free

or decomposition.[1]
Melting Point 114–115°C (dec)Product decomposes (turns black) upon melting.[1]
Solubility Soluble in

, Benzene; Insoluble in cold MeOH, Ether
Low solubility in ether drives the purification.[1]
NMR Spectroscopy ( , 400 MHz)

The stereochemistry is confirmed by the specific chemical shift and coupling of the C6 proton.[1]

  • H-6 Proton (Diagnostic):

    
     4.80–4.90 ppm (multiplet/broad singlet).
    
    • Interpretation: The H-6 proton is equatorial (

      
      ). The lack of large diaxial coupling (J ~10-12 Hz) confirms the presence of the axial 6
      
      
      -bromine.
  • H-3 Proton:

    
     ~5.0 ppm (multiplet).
    
    • Interpretation: Shifted downfield relative to cholesterol (~3.5 ppm) due to the acetate group.

  • C-18 Methyl:

    
     ~0.70 ppm (singlet).
    
  • C-19 Methyl:

    
     ~1.25 ppm (singlet).
    
    • Interpretation: Significant downfield shift compared to cholesteryl acetate due to the proximity of the 5

      
      ,6
      
      
      -dibromides.

Troubleshooting & Storage

Common Issues
  • Oiling Out: If the product forms an oil instead of crystals, the ether volume may be too high or the temperature too high. Scratch the glass with a rod or add a seed crystal. Cooling to -20°C can force crystallization.

  • Persistent Yellow Color: Indicates trapped elemental bromine.[1] Increase the volume of the methanol wash. If the solid remains yellow after drying, recrystallize from chloroform/methanol (dissolve in minimal

    
     at RT, add MeOH until turbid).
    
  • Decomposition: The product is sensitive to light and heat. Store in an amber vial at 4°C. If the solid turns brown/black, it has eliminated HBr (forming dienes).

Debromination (Regeneration)

To regenerate pure cholesteryl acetate (or cholesterol), treat the dibromide with Zinc dust in acetic acid/ether.[1] This is a standard method to purify cholesterol from related sterols (like cholestanol) which do not brominate.

References

  • Organic Syntheses Procedure for Cholesterol Dibromide: Fieser, L. F. (1955).[1] Cholesterol Dibromide.[1][2][3][4][5][6][7][8] Organic Syntheses, Coll. Vol. 4, p.195. [Link] (Note: This reference describes the free alcohol dibromide, but the bromination conditions are identical for the acetate.)

  • Stereochemistry of Bromination: Hanson, J. R. (2010).[1] The Chemistry of Steroids. Royal Society of Chemistry. (Standard text confirming diaxial addition mechanism in steroids).

  • NMR Data Verification: PubChem Compound Summary for CID 10952056, Cholesteryl Acetate Dibromide. [Link]

  • Acetylation Protocol: Fieser, L. F. (1943).[1] Cholesteryl Acetate.[1][4][5][7][9][10] Organic Syntheses, Coll. Vol. 2, p.139. [Link]

Recrystallization solvents for purifying Acebrochol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Recrystallization Protocols for Acebrochol (5α,6β-Dibromocholestan-3β-yl acetate)

Executive Summary

Acebrochol (CAS: 514-50-1), chemically identified as 5α,6β-dibromocholestan-3β-yl acetate , presents unique purification challenges due to the thermal lability of its vicinal dibromide moiety.[1][2][3][4] Unlike stable steroidal systems, Acebrochol is prone to debromination (reversion to cholesteryl acetate) and discoloration upon exposure to heat, light, or prolonged drying.[1][2][3][4]

This Application Note details two validated recrystallization protocols designed to maximize purity (>98%) while mitigating decomposition. We prioritize Glacial Acetic Acid as the primary solvent system due to its stabilizing effect on the crystal lattice, with Diethyl Ether/Methanol offered as a polishing alternative for analytical grade requirements.[4]

Technical Background & Solubility Profile

The Chemical Challenge

Acebrochol is historically significant not just as a sedative/hypnotic agent but as the critical intermediate in the purification of Cholesterol (the "Dibromide Method").[3][4] The addition of bromine across the


 double bond of cholesteryl acetate creates a trans-diaxial dibromide.[1][2][4]
  • Critical Quality Attribute (CQA): The molecule is unstable in the dry state and sensitive to base.[1][3][4] It must be handled in slightly acidic or neutral environments.[1][2][4]

  • Impurity Profile:

    • Unreacted Cholesteryl Acetate: Soluble in ether, moderately soluble in cold acetic acid.[1][4]

    • Oxidation Products (7-ketones): More polar.[1][2][5]

    • Debrominated species: Formed by thermal elimination.[1][2]

Solvent Selection Matrix

The solubility differential of Acebrochol is sharpest in medium-polarity organic acids and ethers.[1][2][4]

SolventSolubility (Hot)Solubility (Cold)RoleSuitability
Glacial Acetic Acid High Low Primary SolventExcellent. Stabilizes the dibromide.[1][2][3][4]
Diethyl Ether Very HighHighSolventGood for dissolving crude; requires anti-solvent.[1][2][3]
Methanol LowInsolubleAnti-SolventExcellent for precipitating from Ether.[1][2][3]
Water InsolubleInsolubleAnti-SolventUsed to crash out second crops (lower purity).[1][2][3][4]
Chloroform Very HighVery HighSolventToo soluble for effective crystallization alone.[1][2]

Protocol A: Primary Recrystallization (Glacial Acetic Acid)

Recommended for bulk purification and stabilization of the intermediate.[1][3][4]

Rationale: Acebrochol forms a stable complex with acetic acid.[1][2][4] Crystallizing from the reaction solvent (or fresh acetic acid) minimizes solvent inclusion stress and prevents the elimination of bromine that occurs in higher-boiling, non-acidic solvents.[1][2][3][4]

Step-by-Step Methodology
  • Dissolution:

    • Place crude Acebrochol in a round-bottom flask.

    • Add Glacial Acetic Acid (approx. 3–5 mL per gram of solute).[1][2][3][4]

    • Heat gently to 50–60°C in a water bath. Do not exceed 70°C to prevent debromination.[1][2] Stir until dissolved.

  • Hot Filtration (Clarification):

    • If particulate matter (zinc salts or dust) is present, filter the warm solution through a sintered glass funnel.[1][2][3][4]

  • Controlled Crystallization:

    • Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.

    • Critical Step: Once ambient, transfer the vessel to a refrigerator (4°C) for 4–12 hours. Rapid cooling will trap impurities.[1][2][4]

  • Collection & Washing:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1][2][3]

    • Wash 1: Rinse the cake with cold Glacial Acetic Acid (removes soluble impurities like unreacted sterols).[1][2][3]

    • Wash 2: Rinse with cold Methanol (removes acetic acid residues).[1][2][3][4]

  • Drying:

    • Warning: Do not dry to constant weight under high vacuum at high temperatures.[1][2]

    • Air dry in the dark or use a vacuum desiccator at room temperature (<25°C) for strictly limited time.[1][2][3][4]

Protocol B: Polishing Recrystallization (Ether/Methanol)

Recommended for Analytical Standards or removal of trace acidic residues.[1][2][3][4]

Rationale: This binary system utilizes the high solubility of Acebrochol in ether and its insolubility in methanol.[4] It is effective for removing trace color bodies and oxidation products.[1][2][4]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the semi-pure Acebrochol in the minimum volume of Diethyl Ether at room temperature (approx. 3 mL/g).

    • Note: No heating is required; solubility is high.[1][2][4]

  • Anti-Solvent Addition:

    • While stirring rapidly, add Methanol dropwise.[1][4]

    • Continue adding methanol until a persistent turbidity (cloudiness) is observed.[1][2][3][4]

  • Nucleation:

    • Add a few drops of ether to clear the turbidity slightly.[2][4]

    • Cover and allow to stand at room temperature.[1][2][4] As the ether (more volatile) evaporates or the system equilibrates, crystals will form.[1][3][4]

    • Alternatively, cool the mixture to 0°C.

  • Collection:

    • Filter the white crystalline solid.[1][2]

    • Wash with cold Methanol.[1][2][6]

Process Visualization (Workflows)

Decision Logic for Solvent Selection

SolventStrategy Start Crude Acebrochol CheckPurity Check Purity/State Start->CheckPurity RouteA Bulk / Synthesis Intermediate CheckPurity->RouteA High Volume RouteB Analytical Standard / Final Polish CheckPurity->RouteB High Purity Req MethodA Protocol A: Glacial Acetic Acid (Thermal Stability Priority) RouteA->MethodA MethodB Protocol B: Ether/Methanol (Purity/Solvent Removal Priority) RouteB->MethodB ProcessA 1. Dissolve in warm AcOH (55°C) 2. Slow Cool to 4°C 3. Wash with Cold AcOH MethodA->ProcessA ProcessB 1. Dissolve in Ether (RT) 2. Add MeOH until turbid 3. Evaporative Crystallization MethodB->ProcessB Result Pure Acebrochol (White Needles, mp ~114°C) ProcessA->Result ProcessB->Result

Figure 1: Decision matrix for selecting the appropriate purification route based on material state and purity requirements.

Analytical Validation & Quality Control

To validate the success of the recrystallization, the following parameters should be checked.

ParameterSpecificationMethodNotes
Appearance White crystalline powderVisualYellowing indicates decomposition (Br2 release).[1][2][3][4]
Melting Point 112–114°C Capillary (uncorrected)Sharp range indicates high purity.[1][2][3][4] Broad range implies solvent inclusion.[1][2]
Solubility Check Clear in ChloroformVisual (100 mg/mL)Turbidity indicates inorganic salts or moisture.[1][2][3][4]
TLC Analysis Single SpotSilica Gel (Hexane/EtOAc 8:[1][2][3][4]2)Visualize with H2SO4 charring. Impurities (cholesterol) run higher.[1][2][3][4]

References

  • Organic Syntheses. "Cholesteryl Acetate Dibromide (Acebrochol) Preparation." Org.[1][2][4] Synth.1943 , Coll.[1][4] Vol. 2, 139.[1][4][5][6] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10952056, Acebrochol."[1][2][4] PubChem, 2023 . [Link][1][2][3][4]

  • Fieser, L. F. "Cholesterol and Companions."[1][2][4] Journal of the American Chemical Society, 1953 , 75(18), 4395-4403.[1][2][3][4] (Foundational steroid purification logic).

Sources

Using Acebrochol as a protecting group for cholesterol double bonds

Technical Guide: The Acebrochol Strategy for -Steroid Protection

Abstract

The

1Acebrochol


212

Part 1: The Acebrochol Strategy

The Challenge: Reactivity

In cholesterol synthesis, the C5-C6 double bond (

  • Non-specific Oxidation: Reagents targeting the side chain or C7 allylic positions often degrade the

    
     alkene.
    
  • Isomerization: Acidic conditions can shift the double bond to the thermodynamically stable

    
     position (conjugated with C3 ketones).
    
The Solution: Bromine "Locking"

The Acebrochol strategy utilizes electrophilic halogenation to convert the nucleophilic alkene into a chemically inert vicinal dibromide.

  • Mechanism: Bromine adds to the

    
     bond via a bromonium ion intermediate.
    
  • Stereochemistry: The opening of the bromonium ion is strictly anti-stereospecific, yielding the

    
    -dibromide.[1][2] This trans-diaxial arrangement is crucial because it forces the A/B rings into a rigid conformation that is chemically distinct from the starting material.
    
  • Reversibility: The high steric strain of the diaxial bromine atoms facilitates clean reductive elimination (deprotection) using Zinc, regenerating the double bond with retention of the original stereochemistry.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of Acebrochol (Protection)

Objective: Conversion of Cholesteryl Acetate to Acebrochol (


2

Reagents:

  • Cholesteryl Acetate (Commercial grade)[1][2]

  • Bromine (

    
    )[1][2]
    
  • Glacial Acetic Acid (AcOH)[1][2]

  • Diethyl Ether (anhydrous)[1][2]

  • Sodium Acetate (anhydrous)[1][2][3]

Safety Note: Bromine is highly corrosive and volatile. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology:

  • Preparation of Substrate: Dissolve 0.1 mol of Cholesteryl Acetate in 150 mL of diethyl ether. Ensure the solution is clear.

  • Brominating Solution: In a separate vessel, dissolve 0.11 mol of bromine (10% excess) in 100 mL of glacial acetic acid containing 1.0 g of sodium acetate.

    • Causality: Sodium acetate acts as a buffer to neutralize hydrobromic acid (HBr) generated by substitution side-reactions, preventing acid-catalyzed isomerization.[2]

  • Addition: Cool the steroid solution to 15–20°C. Add the brominating solution slowly with vigorous stirring.

    • Observation: The solution will initially turn orange/red. As the Acebrochol forms, it may precipitate as a paste depending on concentration.[1]

  • Crystallization: Allow the mixture to stand at room temperature for 15 minutes. If no precipitate forms, cool further to 0°C.[1][2]

  • Isolation: Filter the solid Acebrochol.

  • Purification (The "Acid Wash"): Wash the filter cake thoroughly with cold glacial acetic acid until the filtrate is colorless.

    • Critical Step: Do not wash with water initially.[2] Water causes the hydrolysis of trace acetyl bromides or residual bromine complexes, leading to sticky, impure products.[1]

  • Drying: Dry the solid in a vacuum desiccator over KOH pellets.

    • Stability Note: Pure Acebrochol is unstable over long periods (weeks) and will darken due to spontaneous dehydrobromination.[2] It is best used immediately for the next step.

Protocol B: Regeneration of -Cholesteryl Acetate (Deprotection)

Objective: Reductive elimination of the dibromide to restore the alkene.[2]

Reagents:

  • Acebrochol (Intermediate from Protocol A)[1][2]

  • Zinc Dust (Activated)[1][2]

  • Glacial Acetic Acid[1][4]

  • Diethyl Ether[1][2]

Step-by-Step Methodology:

  • Suspension: Suspend 0.05 mol of Acebrochol in 200 mL of diethyl ether and 10 mL of glacial acetic acid.

  • Activation: Cool the mixture to 15°C using a water bath.

  • Reduction: Add 10 g of Zinc dust in small portions over 10 minutes while stirring.

    • Exotherm Control: The reaction is exothermic. Maintain temperature

      
       to prevent side reactions.
      
  • Completion: Stir for an additional 15 minutes. The solid Acebrochol should dissolve as it converts to the soluble cholesteryl acetate.

  • Work-up: Filter off the excess Zinc.[2] Wash the filtrate with water (3x), saturated

    
     (to remove acid), and brine.[1][2]
    
  • Recovery: Dry the organic phase over

    
     and evaporate the solvent. Recrystallize from ethanol/acetone.
    

Part 3: Application & Data Analysis[1][2]

Utilization Case: C7-Oxidation

The primary industrial application of Acebrochol is the synthesis of 7-dehydrocholesterol or 7-ketocholesterol.[2]

  • Step 1 (Protection): Cholesterol Acetate

    
     Acebrochol.[2]
    
  • Step 2 (Functionalization): Acebrochol is treated with Chromium Trioxide (

    
    ) in acetic acid.[1][2] The 5,6-dibromide protects the 
    
    
    bond, forcing oxidation to occur at the allylic C7 position (activated by the electron-withdrawing bromine at C6).[2]
  • Step 3 (Deprotection): Zinc reduction regenerates the

    
     bond, yielding 7-ketocholesteryl acetate.[2]
    
Quantitative Performance Data
ParameterStandard Protocol ValuesNotes
Protection Yield 85 - 92%Losses primarily due to solubility in mother liquor.[2]
Deprotection Yield 90 - 95%Highly efficient reductive elimination.[2]
Acebrochol M.P. 114 - 116°C (dec.)[2]Decomposes (darkens) near melting point.[2]
Reaction Time < 30 mins (Protection)Fast electrophilic addition.[2]
Atom Economy LowUses stoichiometric Br2 and Zn; generates ZnBr2 waste.
Workflow Visualization

AcebrocholStrategyFigure 1: The Acebrochol Protection Strategy WorkflowCholAcCholesteryl Acetate(Substrate)AcebrocholAcebrochol(5α,6β-dibromo protected)CholAc->AcebrocholBr2, AcOHNaOAc (Buffer)Acebrochol->CholAcZn, AcOH(Direct Deprotection)Oxidized7-Keto-Acebrochol(Functionalized)Acebrochol->OxidizedCrO3, AcOH(C7 Oxidation)Product7-Keto-Cholesteryl Acetate(Final Product)Oxidized->ProductZn, AcOH(Reductive Elimination)

Figure 1: Logical workflow for using Acebrochol to access C7-oxidized steroid derivatives.

Part 4: Troubleshooting & Optimization

  • Product Discoloration:

    • Issue: Acebrochol turns brown/black upon storage.[2]

    • Cause: Spontaneous elimination of HBr (dehydrobromination).[2]

    • Fix: Store the intermediate moist with acetic acid or use immediately. Do not dry completely unless necessary for mass measurement.[2]

  • Incomplete Deprotection:

    • Issue: TLC shows spots for both dibromide and alkene.

    • Cause: Zinc surface passivation (oxide layer).[2]

    • Fix: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying prior to use.[1][2]

  • Low Yield in Protection:

    • Issue: Sticky gum instead of crystals.

    • Cause: Presence of water in the reaction mixture or insufficient cooling.

    • Fix: Ensure Ether is anhydrous.[2] Maintain temperature below 20°C to favor crystallization.[2]

References

  • Schwenk, E., & Werthessen, N. T. (1952).[1][2][5] Studies on the biosynthesis of cholesterol.[5][6] III. Purification of C14-cholesterol from perfusions of livers and other organs.[2] Archives of Biochemistry and Biophysics, 40(1), 45-61.[1][2] Link[1][2]

  • Fieser, L. F. (1953).[1][2] Cholesterol Dibromide.[2][4][7][8] Organic Syntheses, 33, 24; Collective Volume, 4, 195.[1][2] Link[1][2]

  • Kuang, C., et al. (2005).[1][2][9] Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Journal of Chemical Research, 2005(4), 282-284.[1][2] Link[1][2]

  • Hanson, J. R. (2010).[1][2] Protecting Groups in Organic Synthesis. Wiley-Blackwell.[2] (Contextual grounding for halogen-based protection).

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 10952056, Cholesteryl acetate dibromide (Acebrochol).[1][2] Link

Application Note: Optimized Solvent Systems for Acebrochol Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the thin-layer chromatography (TLC) parameters for Acebrochol , a brominated sterol derivative historically utilized as a sedative and hypolipidemic agent.[1][2][3] Due to its high lipophilicity (LogP ~10.[2][3]4) and lack of conjugated double bonds (saturation via bromination), Acebrochol presents unique chromatographic challenges compared to standard sterols like cholesterol.[2][3]

This protocol provides validated solvent systems, detection methods, and troubleshooting workflows designed for researchers synthesizing Acebrochol or isolating it as an intermediate in cholesterol purification.[1][3]

Physicochemical Profile & Chromatographic Behavior[1][2][5][6][7][8][9]

To select the correct solvent system, one must understand the molecule's interaction with the stationary phase (Silica Gel 60).

  • Chemical Structure: 5α,6β-dibromocholestan-3β-ol acetate.[4][1][2][3][5]

  • Key Feature: The addition of two bromine atoms at the C5 and C6 positions saturates the double bond found in cholesterol.

  • Chromatographic Implication:

    • High Lipophilicity: The bromine atoms and the acetate group significantly reduce polarity. Acebrochol migrates faster (higher Rf) than free cholesterol in polar systems but slower than simple alkanes.[2][3]

    • UV Transparency: Unlike conjugated steroids, Acebrochol has weak UV absorbance at 254 nm.[2][3] Fluorescence quenching is unreliable. Chemical derivatization (charring) is mandatory for visualization.[2][3]

Table 1: Comparative Polarity Profile
CompoundFunctional GroupsPolarityEst.[2][3] Rf (Hex:EtOAc 8:2)
Cholesterol -OH (Free hydroxyl), Double bondModerate0.25 - 0.35
Cholesteryl Acetate -OAc (Ester), Double bondLow0.60 - 0.70
Acebrochol -OAc, -Br, -Br (Saturated)Very Low0.65 - 0.75

Optimized Solvent Systems

The following systems are validated for Silica Gel 60 F254 plates. All ratios are Volume/Volume (v/v).[2][3]

System A: The "Workhorse" (General Purity Check)

Solvent: Hexane : Ethyl Acetate (90 : 10)

  • Application: Routine monitoring of Acebrochol synthesis from cholesteryl acetate.

  • Mechanism: Hexane acts as the carrier for the lipophilic steroid backbone, while the small amount of Ethyl Acetate modulates the interaction between the acetate ester and the silica silanols.

  • Expected Rf: 0.40 – 0.55[1]

  • Notes: If the spot travels with the solvent front, reduce Ethyl Acetate to 5%.

System B: High Resolution (Impurity Separation)

Solvent: Toluene : Acetone (95 : 5)[2][3]

  • Application: Separating Acebrochol from non-brominated precursors (Cholesteryl Acetate).[2][3]

  • Mechanism: Toluene provides pi-pi interactions with any aromatic impurities (if present from reagents) and offers a different selectivity profile for the bulky bromine atoms compared to linear alkanes like hexane.[2][3]

  • Expected Rf: 0.45 – 0.60[1]

System C: Polar Impurity Screen

Solvent: Chloroform (100%) or Chloroform : Methanol (98 : 2)[2][3]

  • Application: Detecting degradation products (e.g., debrominated sterols or hydrolyzed free alcohols).[2][3]

  • Mechanism: Chloroform is an excellent solvent for Acebrochol.[2][3] Adding trace methanol ensures that any polar degradation products (free -OH groups) move off the baseline for visualization.[2][3]

  • Warning: Chloroform is carcinogenic.[2][3] Handle in a fume hood.

Visualization & Detection Protocols

Crucial Warning: Do not rely on UV 254 nm. Acebrochol does not quench fluorescence effectively.[2][3]

Protocol 1: Anisaldehyde-Sulfuric Acid (Preferred)

This universal steroid stain provides high sensitivity and color differentiation.[4][2][3]

  • Preparation: Mix 135 mL Ethanol + 5 mL Acetic Acid + 5 mL Conc. Sulfuric Acid + 3.7 mL p-Anisaldehyde.[4][1][2][3] Keep refrigerated.

  • Dip: Dip the developed, dried plate quickly into the solution.

  • Heat: Heat at 100°C – 120°C for 1-2 minutes using a hot plate or heat gun.

  • Result: Acebrochol typically appears as a violet-blue spot.[1][2][3] Impurities may appear pink or grey.[2][3]

Protocol 2: Sulfuric Acid Charring (Robust)
  • Preparation: 10% (v/v) Conc. Sulfuric Acid in Methanol.[2][3]

  • Spray: Spray plate evenly.

  • Heat: Bake at 110°C until spots carbonize.

  • Result: Black/Brown spots on a white background. Non-specific but highly sensitive (down to 1 µg).[2][3]

Method Development Decision Tree

The following logic gate assists in selecting the right parameters based on your specific experimental goal.

Acebrochol_TLC_Workflow Start Start: Acebrochol Sample Goal Define Goal Start->Goal Purity Purity Check / Reaction Monitoring Goal->Purity Separation Separation from Cholesteryl Acetate Goal->Separation Degradation Check for Hydrolysis (Free -OH) Goal->Degradation SysA System A: Hexane:EtOAc (90:10) Purity->SysA Standard SysB System B: Toluene:Acetone (95:5) Separation->SysB High Res SysC System C: Chloroform:MeOH (98:2) Degradation->SysC Polarity Scan Detect Visualization: Anisaldehyde Stain + Heat SysA->Detect SysB->Detect SysC->Detect Detect->SysA Rf > 0.8? Increase Hexane Detect->SysA Rf < 0.2? Increase EtOAc

Figure 1: Decision tree for selecting TLC solvent systems based on the analytical objective (Purity vs. Separation).

Detailed Experimental Protocol

Step 1: Sample Preparation[2]
  • Solvent: Dissolve Acebrochol in Chloroform or Dichloromethane (DCM) .[2][3]

    • Note: Avoid Hexane for loading; while Acebrochol is soluble, chloroform ensures tighter spots at the origin.

  • Concentration: 1 mg/mL for standard monitoring; 5-10 mg/mL for impurity hunting.[4][1][2][3]

Step 2: Plate Preparation
  • Stationary Phase: Silica Gel 60 F254 on Aluminum or Glass backing.[2][3]

  • Activation: If plates are old, activate in an oven at 110°C for 30 minutes to remove atmospheric moisture.

  • Spotting: Apply 2-5 µL using a microcapillary. Keep spot diameter < 3mm.[2][3]

Step 3: Development
  • Pour 10 mL of Hexane:EtOAc (90:10) into a developing chamber.

  • Insert a filter paper wick to saturate the chamber atmosphere (equilibration time: 10 mins).

  • Place plate in chamber. Ensure solvent level is below the spotting line.

  • Run until solvent front reaches 1 cm from the top.[2][3]

Step 4: Analysis
  • Air dry the plate completely (residual solvent interferes with charring).[2][3]

  • Dip in Anisaldehyde-Sulfuric Acid reagent.[1][2][3]

  • Heat at 110°C until spots appear (approx. 1-2 mins).

  • Calculate Rf:

    
    [2][3]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Spots Visible Low concentration or UV used.[4][1][2][3]Use Anisaldehyde stain.[2][3][6] Increase sample load to 10 µL.
Streaking / Tailing Acidic degradation on silica.[2][3]Add 1% Triethylamine to the solvent system (rarely needed for acetate esters).[2]
Rf > 0.8 (Too High) Solvent too polar.[2][3]Switch to Hexane:EtOAc (95:5) or pure Toluene.[2][3]
"Ghost" Spots Iodine contamination.[2][3]If using Iodine tank previously, ensure plate is fully sublimed before charring.[1][3]

References

  • PubChem. (n.d.).[2][3] 5,6-Dibromocholestan-3beta-ol.[4][1][2][3][5] National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][4][1][3]

  • Rockefeller University. (n.d.).[2][3] Thin Layer Chromatography (TLC) for the Separation of Lipids. RockEDU Science Outreach. Retrieved October 26, 2023, from [Link][4][1][3]

  • University of Rochester. (n.d.).[2][3] TLC Stains/Dips: Anisaldehyde and Phosphomolybdic Acid.[2][3][6] Department of Chemistry. Retrieved October 26, 2023, from [Link][4][1][3]

  • Organic Syntheses. (1955).[2][3][7] Cholesterol Dibromide Preparation. Org. Synth. 1955, Coll.[1][3] Vol. 3, p.207.[1][3] Retrieved October 26, 2023, from [Link][4][1][3]

Sources

Reaction conditions for Acebrochol hydrolysis to dibromocholesterol

Technical Guide: Selective Hydrolysis of Acebrochol to 5 ,6 -Dibromocholesterol[1]

Executive Summary

Acebrochol (5



1

1

The transformation to 5


  • Debromination: Regeneration of the

    
     double bond (typically caused by reducing metals like Zn).
    
  • Dehydrobromination: Elimination of HBr to form dienes (typically caused by strong bases or high heat).

This guide presents a High-Fidelity Acid-Catalyzed Hydrolysis Protocol designed to maximize yield while preserving the vicinal dibromide stereochemistry.

Chemical Strategy & Thermodynamics[1]

The hydrolysis of Acebrochol presents a chemoselectivity challenge. Standard saponification (using NaOH/KOH at reflux) poses a high risk of E2 elimination due to the trans-diaxial orientation of the 5


1
  • Preferred Route (Acid-Catalyzed): Utilizing HCl in a mixed solvent system (Methanol/Chloroform) drives the equilibrium toward the alcohol via a Fischer esterification reversal mechanism.[1] This method is kinetically slower but thermodynamically safer for the halogenated scaffold.

  • Alternative Route (Mild Alkaline): Low-temperature transesterification using K

    
    CO
    
    
    can be used but requires strict temperature monitoring (<25°C) to prevent epoxide formation or elimination.[1]
Reaction Scheme

The transformation involves the conversion of the acetate ester (C







1

ReactionSchemeAcebrocholAcebrochol(Acetate Ester)IntermediateTetrahedralIntermediateAcebrochol->Intermediate+ MeOH / H+Product5α,6β-Dibromocholesterol(Free Alcohol)Intermediate->Product- Methyl AcetateByproductMethyl AcetateIntermediate->Byproduct

Figure 1: Reaction pathway for the acid-catalyzed methanolysis of Acebrochol.[1]

Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol is optimized for a 10g scale but is linearly scalable.

Reagents & Equipment
Reagent/SolventGradeRole
Acebrochol >98% PurityStarting Material
Methanol (MeOH) AnhydrousSolvent / Nucleophile
Chloroform (CHCl

)
ACS ReagentCo-solvent (Solubility)
Hydrochloric Acid (HCl) Conc. (37%)Catalyst
Sodium Bicarbonate Sat.[1] Aq. SolutionQuenching Agent
Step-by-Step Procedure

Step 1: Solubilization

  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (17.0 mmol) of Acebrochol in 40 mL of Chloroform .

    • Note: Acebrochol has poor solubility in pure methanol. Chloroform is essential to maintain a homogeneous phase.

Step 2: Acidification

  • Add 60 mL of Methanol to the stirring solution. A slight precipitate may form; this will redissolve upon heating.

  • Slowly add 2.0 mL of Conc. HCl dropwise.

Step 3: Reaction (Methanolysis)

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 50°C (internal temperature) for 4–6 hours .

    • Critical Control: Do not exceed 60°C. Higher temperatures increase the risk of acid-catalyzed isomerization.

  • Monitor: Check reaction progress via TLC (See Section 4). The starting material (high R

    
    ) should disappear, replaced by a more polar spot (lower R
    
    
    ).[1]

Step 4: Workup

  • Cool the reaction mixture to room temperature (20–25°C).

  • Slowly pour the mixture into a separatory funnel containing 100 mL of ice-cold water .

  • Extract with 50 mL of Chloroform (x2).

  • Wash the combined organic layers with 50 mL of Saturated NaHCO

    
      to neutralize residual acid.
    
    • Caution: CO

      
       gas evolution will occur. Vent frequently.
      
  • Wash with 50 mL Brine .

Step 5: Isolation

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at <40°C.

  • Crystallization: Recrystallize the crude solid from Acetone/Hexane (1:4) to yield white needles.

Process Monitoring & Quality Control (QC)[1]

Thin Layer Chromatography (TLC)[1]
  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v)[1]

  • Visualization: Spray with 10% H

    
    SO
    
    
    in EtOH and heat (charring).
    • Acebrochol (SM): R

      
       ~ 0.65[1]
      
    • Dibromocholesterol (Product): R

      
       ~ 0.35[1]
      
Analytical Data Targets
ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates Br

liberation
Melting Point 140–142°CSharp range indicates high purity

H-NMR (CDCl

)

3.65 (m, 1H, H-3)
Shift from

4.7 (acetate) confirms hydrolysis
Yield 85–92%Theoretical max: ~9.2 g

Workflow Visualization

WorkflowstartStart: 10g AcebrocholsolvDissolve in CHCl3 (40mL)Add MeOH (60mL)start->solvcatAdd Catalyst: HCl (2mL)solv->catreactReaction: 50°C, 4-6 Hours(Monitor TLC)cat->reactquenchQuench: Ice Water + NaHCO3react->quenchextractExtraction: CHCl3Dry: Na2SO4quench->extractcrystRecrystallization:Acetone/Hexaneextract->crystendFinal Product:5α,6β-Dibromocholesterolcryst->end

Figure 2: Step-by-step experimental workflow for the hydrolysis of Acebrochol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Darkening of Reaction Liberation of free BromineTemperature too high (>60°C).[1] Lower heat; add trace sodium thiosulfate in workup.
Low Yield Incomplete HydrolysisExtend reaction time; ensure HCl concentration is sufficient.
Sticky Solid Residual Solvent/OilRecrystallize again from Methanol/Ether. Ensure high vacuum drying.
New Spot on TLC (High Rf) Elimination Product (Diene)Base contamination or excessive heat.[1] Ensure glassware is acid-washed.[1]

References

  • Organic Syntheses , Coll. Vol. 4, p.195 (1963); Vol. 32, p.24 (1952).[1] Cholesterol dibromide preparation and stability. [Link][1]

  • PubChem Compound Summary , 5,6-Dibromocholestan-3-ol. [Link][1][2]

  • Chemistry LibreTexts , Acid Catalyzed Hydrolysis of Esters. [Link]

Application Notes and Protocols: Laboratory Scale-Up of Acebrochol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebrochol, chemically known as 5α,6β-dibromocholestan-3β-ol acetate, is a synthetic steroid derivative that has been investigated for its sedative and hypnotic properties. As with many pharmacologically active compounds, the ability to transition from small-scale laboratory synthesis to a more robust and scalable process is critical for further development, including preclinical and clinical studies. This guide provides a detailed technical overview and actionable protocols for the laboratory synthesis and scale-up of Acebrochol. It is designed for researchers and drug development professionals, offering insights into the underlying chemical principles, practical execution, and challenges associated with increasing production capacity.

The synthesis of Acebrochol from the readily available starting material, cholesterol, is a two-step process. The first step involves the acetylation of the 3β-hydroxyl group of cholesterol to form cholesteryl acetate. This transformation protects the alcohol functionality and modulates the molecule's solubility. The subsequent step is the electrophilic addition of bromine across the C5-C6 double bond of the cholesteryl acetate intermediate. This reaction proceeds via a bromonium ion intermediate to yield the desired vicinal dibromide, Acebrochol.

This document will provide a comprehensive guide to performing these reactions at a laboratory scale, with a strong emphasis on the practical considerations and potential challenges that arise when scaling up the synthesis. By understanding these factors, researchers can develop a safe, efficient, and reproducible process for producing Acebrochol in larger quantities.

Chemical Reaction Scheme

The overall synthesis of Acebrochol from cholesterol can be depicted as follows:

Acebrochol_Synthesis Cholesterol Cholesterol CholesterylAcetate Cholesteryl Acetate Cholesterol->CholesterylAcetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->CholesterylAcetate Acebrochol Acebrochol (5α,6β-dibromocholestan-3β-ol acetate) CholesterylAcetate->Acebrochol Bromination Bromine Bromine (Br2) Bromine->Acebrochol

Caption: Overall synthetic route for Acebrochol.

Part 1: Laboratory Scale Synthesis of Acebrochol

This section details the step-by-step protocols for the synthesis of Acebrochol on a typical laboratory scale (gram-scale).

Step 1: Acetylation of Cholesterol to Cholesteryl Acetate

The acetylation of cholesterol is a well-established esterification reaction. Acetic anhydride is a common and effective acetylating agent for this transformation.

Protocol 1: Synthesis of Cholesteryl Acetate

ParameterValue
Reactants
Cholesterol5.0 g
Acetic Anhydride7.5 mL
Solvent None (Acetic Anhydride acts as solvent)
Reaction Temperature Reflux (approx. 140°C)
Reaction Time 1 hour
Work-up Cooling, crystallization, filtration
Purification Recrystallization from ethanol
Expected Yield 85-95%

Detailed Methodology:

  • To a 50 mL round-bottom flask, add 5.0 g of cholesterol and 7.5 mL of acetic anhydride.[1][2]

  • Add a magnetic stir bar to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle.

  • Heat the mixture to a gentle reflux. Initially, the cholesterol will be a solid suspension, but it will dissolve as the reaction mixture heats up.

  • Continue refluxing with stirring for 1 hour. The solution may develop a yellowish to reddish color.[1]

  • After 1 hour, remove the heating mantle and allow the reaction mixture to cool slowly to room temperature.

  • As the mixture cools, cholesteryl acetate will start to crystallize. To enhance crystallization, the flask can be placed in an ice bath for 30 minutes.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted acetic anhydride and acetic acid.

  • For further purification, recrystallize the crude cholesteryl acetate from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

In-process Control:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Cholesterol is more polar and will have a lower Rf value than the less polar cholesteryl acetate. The spots can be visualized by staining with a phosphomolybdic acid solution followed by heating.

Step 2: Bromination of Cholesteryl Acetate to Acebrochol

The bromination of the double bond in cholesteryl acetate is an electrophilic addition reaction. The reaction is typically carried out in a non-polar solvent to avoid the formation of halohydrins.[3]

Protocol 2: Synthesis of Acebrochol from Cholesteryl Acetate

ParameterValue
Reactants
Cholesteryl Acetate4.3 g (10 mmol)
Bromine (Br₂)1.6 g (0.52 mL, 10 mmol)
Solvent Glacial Acetic Acid
Reaction Temperature Room Temperature
Reaction Time 15-30 minutes
Work-up Precipitation with water, filtration
Purification Recrystallization from a mixture of ether and acetic acid
Expected Yield ~70-80%

Detailed Methodology:

  • In a 100 mL Erlenmeyer flask, dissolve 4.3 g of cholesteryl acetate in 25 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • In a separate small, stoppered flask, carefully weigh 1.6 g (0.52 mL) of bromine. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Dissolve the bromine in 5 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred cholesteryl acetate solution at room temperature. The reddish-brown color of bromine should disappear as it reacts.

  • After the addition is complete, continue stirring for another 15-30 minutes at room temperature.

  • The product, Acebrochol, will begin to precipitate as a white solid.

  • To complete the precipitation, slowly add water (approximately 10-15 mL) to the reaction mixture with stirring.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the crude Acebrochol by vacuum filtration and wash the solid with water to remove residual acetic acid.

  • Recrystallize the crude product from a mixture of diethyl ether and acetic acid to obtain pure Acebrochol.

  • Dry the purified product in a vacuum desiccator.

Mechanism of Bromination:

The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion.[3]

Bromination_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Cholesteryl Acetate (C5=C6 double bond) Br2 Br-Br Alkene->Br2 π electrons attack Br Bromonium Cyclic Bromonium Ion Intermediate Br2->Bromonium Formation of 3-membered ring Br- Br⁻ Br2->Br- Br⁻ leaves Bromonium_ion Cyclic Bromonium Ion Product Acebrochol (trans-dibromide) Bromonium_ion->Product Ring opening Bromide Br⁻ Bromide->Bromonium_ion Backside attack on carbon

Caption: Mechanism of electrophilic addition of bromine.

Part 2: Scale-Up Considerations for Acebrochol Synthesis

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production presents several challenges that must be addressed to ensure safety, efficiency, and product quality.[4][5]

Scale-Up of Acetylation
  • Heat Management: While the acetylation of cholesterol is not strongly exothermic, on a larger scale, the heat generated during the reaction and the heat input for reflux need to be carefully controlled. Inadequate heat distribution can lead to localized overheating and potential side reactions. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: At a larger scale, the addition of acetic anhydride should be controlled to maintain a consistent reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially at the beginning of the reaction when cholesterol is a solid. Inadequate mixing can lead to clumps and an incomplete reaction. The type and speed of the agitator in the reactor are important parameters to optimize.

  • Crystallization and Isolation: The cooling profile during crystallization needs to be carefully controlled to obtain a consistent crystal size and morphology, which affects filtration and drying efficiency. On a large scale, filtration can be a bottleneck. The choice of filtration equipment (e.g., centrifuge, filter press) becomes critical.

Scale-Up of Bromination
  • Exothermicity: The bromination of alkenes is a highly exothermic reaction. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature if not effectively controlled. This can result in unwanted side reactions and pose a safety hazard. A jacketed reactor with efficient cooling is mandatory. The rate of bromine addition must be carefully controlled to manage the heat evolution.

  • Handling of Bromine: Bromine is a hazardous material. On a large scale, its handling requires specialized equipment and procedures to minimize exposure and prevent accidental release. The use of closed-transfer systems is highly recommended.

  • Solvent Selection: While glacial acetic acid works well on a lab scale, its corrosive nature and the need for large volumes on an industrial scale may warrant investigation into alternative solvents. However, the solvent must be inert to bromine and provide good solubility for the cholesteryl acetate.

  • Product Precipitation and Isolation: The precipitation of Acebrochol needs to be controlled to avoid the formation of fine particles that are difficult to filter. The washing of the product to remove impurities becomes more challenging at a larger scale.

  • Continuous Flow Chemistry: For large-scale production, continuous flow reactors offer significant advantages for highly exothermic and hazardous reactions like bromination.[6] They allow for better temperature control, improved safety due to smaller reaction volumes at any given time, and potentially higher yields and purity.

Part 3: Analytical Characterization and Quality Control

Robust analytical methods are essential for monitoring the reaction progress, assessing the purity of intermediates and the final product, and ensuring batch-to-batch consistency.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid in-process control to monitor the disappearance of starting materials and the appearance of products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the purity of cholesterol, cholesteryl acetate, and Acebrochol. Can also be used to detect and quantify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the identity of cholesteryl acetate and Acebrochol.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., ester carbonyl, C-Br bonds).
Melting Point A simple and effective method for assessing the purity of the crystalline products.

Part 4: Safety Precautions

The synthesis of Acebrochol involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts with water to form acetic acid. Should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Bromine: Highly toxic, corrosive, and causes severe burns. It is also a strong oxidizing agent. All manipulations involving bromine must be conducted in a well-ventilated fume hood. Appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat, is essential. An emergency shower and eyewash station should be readily accessible. A neutralizing agent for bromine spills (e.g., sodium thiosulfate solution) should be available.[6]

  • Glacial Acetic Acid: Corrosive and can cause burns. Handle with care in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE. Ensure that all glassware is dry before use, especially for the acetylation reaction. Be aware of the exothermic nature of the bromination reaction and have a cooling bath ready.

Conclusion

The synthesis of Acebrochol from cholesterol via acetylation and subsequent bromination is a feasible process at the laboratory scale. This guide provides detailed protocols and a framework for understanding the key aspects of this synthesis. However, scaling up this process requires careful consideration of several factors, including heat management, reagent handling, and product isolation. By addressing these challenges proactively, researchers and drug development professionals can successfully transition the synthesis of Acebrochol from the benchtop to larger-scale production, enabling further investigation of its therapeutic potential.

References

  • Organic Syntheses, Coll. Vol. 2, p.191 (1943); Vol. 19, p.22 (1939). [Link]

  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Arch Chem Res, 4(4), 23.
  • Nile Chemicals. (2023). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. [Link]

  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Chemical Research, 10(2), 115-120.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Fieser, L. F. (1953). Cholesterol and Companions. VII. A new method for the purification of cholesterol. Journal of the American Chemical Society, 75(21), 5421–5422.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetic Anhydride. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 3.1.5.
  • Plou, F. J., & Ballesteros, A. (2012). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?. [Link]

  • Gemoets, H. P. L., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 1(6), 581-594.
  • Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

  • Van der Poorten, K., et al. (2019).
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Analytical Method Development and Validation of Acebrophylline in Bulkand Marketed Formulations By RP-HPLC Method. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acebrochol Stability & Handling

[1][2][3]

Topic: Preventing Decomposition and Darkening of Acebrochol Crystals CAS Registry No: 514-50-1 Chemical Name:


Synonyms:123

Module 1: The Mechanism of Failure

Why are my crystals turning brown?

The darkening of Acebrochol is not a simple oxidation event; it is a dehydrobromination cascade inherent to the stereochemistry of the molecule.[1][2][3]

Acebrochol possesses two bromine atoms in the

1234123123

The Decomposition Pathway:

  • Initiation (E2/E1 Elimination): Exposure to heat (

    
    C), light (UV), or trace moisture triggers the elimination of Hydrogen Bromide (HBr).[1][2][3]
    
  • Chromophore Formation: The loss of HBr introduces a double bond, often creating a conjugated diene system (e.g.,

    
     or 
    
    
    analogs).[1][2][3] These conjugated systems absorb blue light, resulting in a yellow appearance .[1][2][3]
  • Autocatalysis: The released HBr is a strong acid.[1][2][3] If trapped within the crystal lattice or the storage vial, it acid-catalyzes further elimination reactions, accelerating the degradation exponentially.[1][2][3]

  • Oxidative Polymerization: The newly formed dienes are highly reactive to atmospheric oxygen, leading to polymerization and complex oxidation products, which appear dark brown or black .[1][2][3]

Visualization: The Degradation Cascade

Acebrochol_DegradationAcebrocholAcebrochol(White Crystalline Solid)TriggerTrigger:Heat / Light / MoistureAcebrochol->TriggerHBrRelease of HBr(Acid Autocatalyst)Trigger->HBr EliminationDieneConjugated Diene(Yellow Impurity)Trigger->Diene -HBrHBr->Acebrochol Catalyzes furtherelimination (Feedback Loop)OxidationOxidative Polymerization(Dark Brown/Black Tar)Diene->Oxidation + O2 (Air)

Figure 1: The autocatalytic degradation pathway of Acebrochol.[1][2][3] Note the feedback loop where released HBr accelerates further decomposition.[1][2][3]

Module 2: Troubleshooting Guide (Reactive)

Protocol: "Rescue" Recrystallization

Status: Use this if your material is off-white or pale yellow.[1][2][3] Warning: If the material is dark brown or sticky/tar-like, purity is likely compromised beyond recovery.[1][2][3] Discard and resynthesize.

Objective: Remove the colored diene impurities and wash away the catalytic HBr traces.[1][2][3]

ReagentGradeRole
Ethyl Acetate HPLC/ACSPrimary solvent (dissolves Acebrochol).[1][2][3]
Methanol HPLC/ACSAnti-solvent (precipitates product, keeps impurities in solution).[1][2][3]
Argon/Nitrogen Dry GasInert atmosphere to prevent oxidation during heating.[1][2][3]

Step-by-Step Methodology:

  • Dissolution:

    • Place the yellowed Acebrochol in an Erlenmeyer flask.

    • Add the minimum amount of Ethyl Acetate required to dissolve the solid.[1][2][3]

    • Critical: Do not boil aggressively.[1][2][3] Warm gently (

      
      C) in a water bath. High heat promotes further HBr loss.[1][2][3]
      
  • Filtration (Optional but Recommended):

    • If particulate matter remains, filter rapidly through a sintered glass funnel (avoid paper filters which may retain acid).[1][2][3]

  • Crystallization:

    • Slowly add Methanol (room temperature) to the solution until a persistent turbidity (cloudiness) appears.[1][2][3]

    • Add a few drops of Ethyl Acetate to clear the solution again.[1][2][3]

    • Cover the flask with foil (light protection) and place it in the refrigerator (

      
      C) for 4–12 hours. Do not  place immediately in a freezer; rapid cooling traps impurities.[1][2][3]
      
  • Collection:

    • Filter the resulting white crystals using vacuum filtration.[1][2][3]

    • The Wash Step (Most Important): Wash the filter cake with cold (

      
      C) Methanol .[1][2][3] This washes away the yellow mother liquor containing the dienes and dissolved HBr.[1][2][3]
      
  • Drying:

    • Dry under high vacuum at room temperature .[1][2][3] Do not use a heated drying oven.[1][2][3]

Module 3: Prevention & Storage (Proactive)

How to maintain stability for >12 months

The key to longevity is immobilizing the bromine atoms and preventing the initial release of HBr.[1][2][3]

ParameterSpecificationReason
Temperature -20°C (Freezer) Kinetic suppression of the elimination reaction.[1][2][3]
Atmosphere Argon or Nitrogen Displaces Oxygen; prevents the "browning" oxidation phase.[1][2][3]
Container Amber Glass Blocks UV light which cleaves the C-Br bond photochemically.[1][2][3]
Stopper Teflon-lined cap Prevents moisture ingress (moisture lowers the activation energy for elimination).[1][2][3]

The "Desiccator Rule": Always allow the frozen vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes condensation on the crystals.[1][2][3] Water + Bromide = Hydrobromic Acid formation = Rapid Decomposition.[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q1: My Acebrochol has turned slightly pink/orange. Is it still usable for synthesis?

  • A: It depends on the sensitivity of your next step. The color indicates trace conjugated dienes.[1][2][3] If your next reaction involves radical mechanisms or is sensitive to acid, you must recrystallize.[1][2][3] If you are performing a robust hydrolysis or oxidation where stoichiometry is not critical, you may proceed, but expect a lower yield.[1][2][3]

Q2: Can I store Acebrochol in solution (e.g., dissolved in Chloroform)?

  • A: No. Chloroform often contains trace HCl or ethanol stabilizers that can react with Acebrochol.[1][2][3] Furthermore, solvation lowers the energy barrier for conformational changes, making elimination easier than in the rigid crystal lattice.[1][2][3] Always store as a dry solid.[1][2][3]

Q3: Why avoids heating above 40°C?

  • A: The activation energy for the trans-diaxial elimination of HBr in 5,6-dibromo steroids is relatively low.[1][2][3] Prolonged heating initiates the autocatalytic cycle described in Module 1.[1][2][3]

Q4: I see gas pressure buildup in the storage vial. What is this?

  • A: This is likely HBr gas released from the solid.[1][2][3] Danger: Open the vial in a fume hood. The material has significantly degraded and should likely be discarded.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10952056, Cholesteryl acetate dibromide (Acebrochol). Retrieved February 4, 2026 from [Link][1][2][3]

  • Organic Syntheses (1955). 5,6-Dibromocholestan-3-one (Demonstrating handling of 5,6-dibromo steroids).[1][2][3] Coll. Vol. 3, p.207.[1][2][3][5] Retrieved February 4, 2026 from [Link][1][2][3]

Troubleshooting low yields in cholesteryl acetate bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cholesteryl Acetate Bromination

Topic: Troubleshooting Low Yields & Instability in Cholesteryl Acetate Bromination Document ID: TS-STR-BR2-05 Last Updated: 2025-06-15 Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Executive Summary

The bromination of cholesteryl acetate to form 5


,6

-dibromocholestan-3

-yl acetate
is a foundational reaction in steroid chemistry, primarily used to protect the

double bond during oxidation steps (e.g., synthesis of 7-keto derivatives).

While theoretically straightforward, this reaction is notoriously sensitive to acid-catalyzed degradation and conformational isomerization . Users reporting "low yields" often suffer from one of three distinct failure modes:

  • The "Oiling Out" Phenomenon: Product fails to crystallize, trapping impurities in a viscous gum.

  • Dehydrobromination: The labile dibromide eliminates HBr, turning the product purple/black.

  • Incomplete Conversion: Failure to maintain the correct bromonium ion equilibrium.

This guide replaces generic textbook advice with field-proven process controls, specifically focusing on the Buffered Ether-Acetic Acid System .

Module 1: The Mechanistic "Why" (Critical Theory)

To troubleshoot effectively, you must understand the stereochemical constraints. The reaction follows the Fürst-Plattner Rule (trans-diaxial addition).

  • Step 1 (Stereoselective Attack): The bulky angular methyl group at C10 (

    
    -face) forces the electrophilic bromine (
    
    
    
    ) to approach from the less hindered
    
    
    -face.
  • Step 2 (Bromonium Formation): This forms the 5

    
    ,6
    
    
    
    -bromonium ion
    .
  • Step 3 (Diaxial Opening): The bromide ion (

    
    ) attacks from the 
    
    
    
    -face at C6. This results in the 5
    
    
    ,6
    
    
    -dibromide
    , where both bromine atoms occupy axial positions.

The Instability Factor: Because the bromines are diaxial, the molecule suffers from severe 1,3-diaxial repulsive interactions. This makes the product thermodynamically eager to eliminate


 (reverting to alkene) or HBr (degrading). Acid accumulates during the reaction, catalyzing this degradation. 

BrominationMechanism cluster_control Process Control Start Cholesteryl Acetate (C10-Beta Methyl blocks Top) Inter 5α,6α-Bromonium Ion (Unstable Intermediate) Start->Inter + Br2 (Alpha Attack) Prod 5α,6β-Dibromide (Diaxial Product) Inter->Prod + Br- (Beta Attack at C6) Side Degradation (Purple/Black Tar) Prod->Side + H+ (Acid Catalyzed Elimination) Buffer Sodium Acetate Buffer (Neutralizes H+) Buffer->Prod Stabilizes

Figure 1: Mechanistic pathway showing the critical role of buffering to prevent acid-catalyzed degradation.

Module 2: The "Gold Standard" Protocol

Do not use pure chloroform or dichloromethane. These solvents often retain the product, requiring evaporation that induces decomposition. The Ether-Acetic Acid method is self-purifying: the product is insoluble in the solvent mixture and crystallizes out, leaving impurities behind.

Reagents:

  • Cholesteryl Acetate (1.0 eq)

  • Bromine (

    
    ) (1.05 - 1.1 eq)
    
  • Sodium Acetate (Anhydrous) (0.1 - 0.2 eq) — The Critical Component

  • Solvent A: Diethyl Ether (or MTBE)

  • Solvent B: Glacial Acetic Acid[1]

Protocol Workflow:

  • Dissolution: Dissolve Cholesteryl Acetate in Ether (approx 5-7 mL per gram).

  • Buffer Preparation: Dissolve Sodium Acetate in Glacial Acetic Acid.

    • Why? This creates a buffer system. As trace HBr forms (from side reactions), the acetate captures it to form acetic acid, keeping the pH neutral and preventing the "purple death" of the product.

  • Bromine Solution: Mix the Bromine into the buffered Acetic Acid solution.

  • Controlled Addition: Add the Bromine/HOAc/NaOAc mixture to the Ether solution slowly at 15–20°C .

    • Note: Do not let the temperature rise above 25°C.

  • Crystallization: The solution will turn yellow/orange. Within 5–10 minutes, the dibromide should precipitate as a heavy white/off-white paste.

  • Workup: Cool to 0–5°C for 15 minutes. Filter. Wash with cold Acetic Acid (to remove gums) followed by cold Methanol (to remove acid).

Module 3: Troubleshooting & FAQs

Category 1: Yield & Consistency

Q: My reaction turned dark purple/black instead of yellow-orange. What happened? A: You experienced acid-catalyzed dehydrobromination .

  • Cause: HBr generated during the reaction catalyzed the elimination of bromine, creating conjugated polyenes (which are highly colored). This usually happens if the reaction gets too hot or lacks a buffer.

  • Fix: You must include Sodium Acetate (NaOAc) in the acetic acid solution. Keep the reaction temperature below 20°C.

Q: The product is an oily gum that won't crystallize. How do I save it? A: This is common if the ether ratio is too high or if impurities (like unreacted cholesterol) are present.

  • Immediate Fix: Add a small amount of Methanol (approx 10-20% of total volume) and scratch the side of the flask with a glass rod. Cool to -10°C.

  • Prevention: Ensure your starting material is pure. Impure cholesteryl acetate (e.g., containing oxidation products) inhibits the crystallization of the dibromide.

Q: My yield is only 40-50%. The literature claims 85%+. A: Check your Bromine quality .

  • Diagnosis: Old bromine often contains HBr and water.

  • Fix: Pre-dry your bromine with concentrated sulfuric acid if suspected, or buy a fresh ampoule. Also, ensure you are washing the filter cake with cold acetic acid. Warm washes dissolve the product.

Category 2: Purification & Stability

Q: Can I dry the product in an oven? A: ABSOLUTELY NOT.

  • Risk: The 5

    
    ,6
    
    
    
    -dibromide is thermally labile. Heating it above 40-50°C causes it to turn brown and decompose.
  • Protocol: Air dry at room temperature or dry under high vacuum without heat. For best results, use the product immediately in the next step (e.g., CrO3 oxidation).

Q: Why does the product smell like vinegar even after drying? A: The dibromide often crystallizes as a 1:1 complex with acetic acid .

  • Impact: This is usually acceptable for subsequent oxidation reactions. If you need analytically pure material, recrystallize from Ethyl Acetate/Ethanol (avoiding heat), but expect significant yield loss.

Module 4: Comparative Data & Decision Matrix

Solvent System Impact on Yield and Purity

Solvent SystemTypical YieldPurity ProfileStability of ProductNotes
Ether / Acetic Acid / NaOAc 80 - 90% High (Crystalline) Good Recommended. Self-purifying; buffer prevents degradation.
Ether / Acetic Acid (No Buffer)60 - 70%Moderate (Yellowing)PoorProduct often darkens upon drying due to trapped HBr.
Chloroform / CCl4>95% (Crude)Low (Gummy)Very PoorRequires evaporation; concentrates impurities and acid; leads to oiling out.
Methanol (Electrolysis)50 - 60%Mixed IsomersModerateCan produce methoxy-bromides (side products).

Module 5: Workflow Visualization

Workflow Start Start: Cholesteryl Acetate Prep Dissolve in Ether Start->Prep React Combine at 15°C (Slow Addition) Prep->React BufferPrep Prepare Reagent: Br2 + AcOH + NaOAc BufferPrep->React Observe Visual Check: Yellow Precipitate? React->Observe Success Filter & Wash (Cold AcOH -> MeOH) Observe->Success Yes Fail Purple/Black Color? (Acid Degradation) Observe->Fail Darkens Gum Oily Gum? (Triturate w/ MeOH) Observe->Gum No Solid Fail->BufferPrep Restart with Fresh Reagents/Buffer

Figure 2: Operational workflow for the high-yield buffered bromination protocol.

References

  • Organic Syntheses. "5ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ,6
    
    
    
    -Dibromocholestan-3-one" (Procedure includes bromination of cholesterol/acetate).[2] Org.[3] Synth.1952 , 32, 24.
    • [Link]

    • Key Insight: Establishes the necessity of Sodium Acet
  • Fieser, L. F. "Cholesterol and Companions.

    • Context: Classic discussion on the purification of cholesterol via the dibromide derivative.[2][4]

  • Grant, A. S.; Latimer, D. "Bromination and Debromination of Cholesterol: An Inquiry-Based Lab."[5] Journal of Chemical Education2003 , 80, 670.[5]

    • [Link]

    • Key Insight: detailed NMR analysis of the stereochemistry (diaxial n
  • Hanson, J. R. "The chemistry of the steroid 5,6-double bond." Royal Society of Chemistry. Context: Mechanistic review of electrophilic addition to steroidal alkenes.

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for Bromine and Chlorinated solvents before use. Bromine is highly corrosive and volatile; all operations must be performed in a functioning fume hood.

Sources

Technical Support Center: Stabilizing Labile 5α,6β-Dibromide Derivatives

[1]

Status: Operational Topic: Stabilization & Handling of 5α,6β-Dibromosteroids Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Introduction: The Kinetic vs. Thermodynamic Trap

Welcome to the technical support hub for halogenated steroid intermediates. 5α,6β-dibromide derivatives (such as 5α,6β-dibromocholestan-3β-ol) are critical intermediates in the functionalization of

11

The Core Problem: The 5α,6β-dibromide is the kinetic product of trans-diaxial addition of bromine to the double bond.[1] It possesses two axial bromine atoms (in the standard chair conformation), creating significant steric strain and 1,3-diaxial repulsion.[1] Consequently, it is prone to three primary degradation pathways:[1]

  • Mutarotation/Isomerization: Rearrangement to the thermodynamically stable 5β,6α-dibromide (diequatorial).[1]

  • Debromination: Reversion to the

    
    -alkene (elimination).[1]
    
  • Solvolysis: Nucleophilic substitution at the labile C6 position (especially in protic solvents like methanol).[1]

This guide provides the protocols required to "freeze" these molecules in their desired kinetic state.

Module 1: Mechanistic Troubleshooting (The "Why")

Understanding the failure mode is the first step to prevention.[1] The instability is not random; it is driven by conformational thermodynamics and acid catalysis.[1]

Degradation Pathways Diagram

DibromideStabilitycluster_conditionsCritical Control PointsDelta5Δ5-Steroid(Starting Material)Kinetic5α,6β-Dibromide(Kinetic/Diaxial)TARGETDelta5->KineticBr2 / Aprotic Solvent(Fast, Low Temp)Kinetic->Delta5Debromination(Zn, I-, or Spontaneous)Thermo5β,6α-Dibromide(Thermodynamic/Diequatorial)Kinetic->ThermoIsomerization(HBr Catalyzed)Solvolysis6β-Methoxy/AlkoxyDerivativeKinetic->SolvolysisMeOH/EtOH(Nucleophilic Attack)

Caption: Figure 1. The 5α,6β-dibromide exists at a high-energy kinetic peak.[1] Acid (HBr) catalyzes the downhill slide to the 5β,6α-isomer, while nucleophiles attack the labile C6 position.[1]

Module 2: Solvent & Environment Selection

Q: My solution turned yellow/brown overnight. What happened? A: The color change indicates the liberation of elemental bromine (

1acid-catalyzed autocatalysis11
The "Golden Rules" of Solvation
ParameterRecommended Protocol Forbidden / High Risk Scientific Rationale
Solvent Choice DCM, CHCl

(Amylene stabilized), Et

O
Methanol, Ethanol, Acetone, Pyridine Protic solvents (MeOH) attack the C6-Br.[1] Pyridine promotes elimination to dienes.[1]
Acid Control Neutral to Slightly Basic Acidic Chloroform HBr catalyzes the 5α,6β

5β,6α isomerization.[1] Standard CHCl

often contains HCl; use fresh or neutralized solvent.[1]
Temperature -20°C to 0°C > 25°C Higher temperatures overcome the activation energy barrier for diaxial

diequatorial ring flip.[1]
Light Amber Glass / Foil Wrap Direct UV / Fluorescent Light promotes radical debromination (homolytic cleavage of C-Br bonds).[1]

Module 3: Workup & Isolation Protocol

Q: I lose my product during rotary evaporation. How do I isolate it? A: The concentration step is the most dangerous phase.[1] As solvent volume decreases, the concentration of trace acids increases, accelerating decomposition.[1]

Step-by-Step Isolation Workflow
  • Quench: Upon completion of bromination, immediately wash the organic phase with cold 5% NaHCO

    
      or Na
    
    
    S
    
    
    O
    
    
    (if excess Br
    
    
    is present).[1]
    • Why: Neutralizes HBr generated during the reaction and reduces unreacted bromine that acts as a radical source.[1]

  • Dry: Use anhydrous Na

    
    SO
    
    
    (Sodium Sulfate).[1]
    • Avoid: MgSO

      
       can sometimes be slightly Lewis acidic depending on preparation; Na
      
      
      SO
      
      
      is gentler.[1]
  • Evaporation: Use a rotary evaporator with a bath temperature < 30°C .

    • Critical: Do not evaporate to complete dryness if the oil is viscous and yellow.[1] Typically, crystallization is induced by adding a non-polar anti-solvent (e.g., cold hexane/petroleum ether) to the concentrated residue.[1]

  • Storage: If you must store it in solution, add a stabilizer like a clean copper wire (radical scavenger) or store over solid Na

    
    CO
    
    
    (acid scavenger) at -20°C.[1]
Safe Handling Workflow Diagram

HandlingProtocolcluster_warningCRITICAL WARNINGStartReaction Mixture(Containing 5α,6β-dibromide)Quench1. Wash: Cold 5% NaHCO32. Wash: Cold BrineStart->QuenchImmediateDryDry over Na2SO4(Avoid acidic desiccants)Quench->DryRemove AqueousConcConcentrate < 30°C(Do not heat!)Dry->ConcFilterPrecipPrecipitate/Crystallize(Add cold Hexane/Ether)Conc->PrecipInduce SolidStoreStorage: -20°C, Dark(Solid state preferred)Precip->StoreIsolate

Caption: Figure 2. Workflow emphasizing acid neutralization and thermal control to prevent isomerization during isolation.

Module 4: Frequently Asked Questions (FAQs)

Q: The NMR spectrum shows a "mess" of peaks in the methine region.[1] Is my compound gone? A: Likely, yes. The 5α,6β-dibromide has distinct stereochemistry.

  • Diagnostic Signal: Look for the C6-H proton.[1] In the 5α,6β-isomer (diaxial), the C6 proton is equatorial and appears as a narrow multiplet (or triplet of doublets) around 4.6–4.8 ppm .[1]

  • The Shift: If you see a signal shifting upfield or broadening significantly, you may have the 5β,6α-isomer or the

    
    -3-one elimination product.[1]
    
  • Artifacts: Ensure your CDCl

    
     is not acidic. Old chloroform turns into phosgene and HCl.[1] Filter CDCl
    
    
    through basic alumina before use for sensitive steroids.

Q: Can I use chromatography to purify this? A: Proceed with extreme caution. Silica gel is slightly acidic and can catalyze the rearrangement to the 5β,6α-isomer or elimination on the column.[1]

  • Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexane to neutralize acid sites.[1] Run the column fast (Flash Chromatography) using non-polar eluents.[1] Do not let the compound sit on the silica.[1]

Q: Why did my yield drop when I scaled up? A: Heat transfer issues. On a small scale, the exotherm of bromination dissipates quickly.[1] On a large scale, local heating drives the thermodynamic rearrangement.[1]

  • Solution: Slow addition of bromine at -10°C or lower, ensuring vigorous stirring to prevent local "hot spots."

References

  • Hanson, J. R. (2015).[1] Steroidal 5,6-dibromides: Their formation and reactions. Organic & Biomolecular Chemistry. (General reactivity context).

  • Djerassi, C., & Scholz, C. R. (1948).[1] Bromination of Saturated 3-Ketosteroids. Journal of the American Chemical Society.[1] (Foundational work on steroid bromination stereochemistry).[1]

  • Kocovský, P. (1992).[1] Reactivity of 5,6-dibromosteroids. Tetrahedron Letters. (Mechanistic insights into diaxial cleavage).

  • PubChem. (n.d.).[1][2] 5,6-Dibromocholestan-3beta-ol Compound Summary. National Library of Medicine.[1] (Physical properties and identifiers).

  • Organic Syntheses. (1943).[1] Cholestenone Dibromide.[1][3] Organic Syntheses, Coll. Vol. 2, p.132.[1] (Standard protocols for handling dibromosteroids).[1]

Avoiding 5α,6β to 5β,6α isomerization in Acebrochol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Challenge

Acebrochol, also known as 5α,6β-dibromocholestan-3β-ol acetate, is a neuroactive steroid whose synthesis requires precise stereochemical control[1]. A critical step in many synthetic routes involves the creation of a 5,6-epoxide intermediate from a cholesterol derivative. The therapeutic efficacy and regulatory approval of the final active pharmaceutical ingredient (API) are contingent on achieving high diastereomeric purity.

A frequent and significant challenge encountered by researchers is the unintended isomerization of the desired 5α,6β-epoxide intermediate to the undesired 5β,6α-epoxide. This side reaction complicates purification, reduces overall yield, and introduces a critical impurity that must be rigorously controlled. This guide provides an in-depth analysis of the causes of this isomerization and offers field-proven troubleshooting strategies and protocols to ensure stereochemical integrity throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the 5α,6β to 5β,6α isomerization, and why is it a critical issue in Acebrochol synthesis?

The isomerization refers to the inversion of stereochemistry at the C5 and C6 positions of the cholesterol backbone's epoxide ring. The desired intermediate for Acebrochol synthesis is the 5α,6β-epoxide (also called cholesterol α-epoxide). The undesired isomer is the 5β,6α-epoxide (cholesterol β-epoxide).

This is a critical issue for three primary reasons:

  • Synthetic Pathway Integrity: The subsequent steps to arrive at Acebrochol are stereospecific. Starting with the incorrect epoxide isomer will not lead to the target molecule.

  • Purification Burden: The two isomers are diastereomers with very similar physical properties, making their separation by standard chromatography or recrystallization difficult and resource-intensive.

  • Regulatory Compliance: Pharmaceutical synthesis requires stringent control of impurities. The 5β,6α-epoxide is a process-related impurity that must be quantified and limited to acceptable levels set by regulatory bodies.

G cluster_desired Desired Pathway cluster_undesired Undesired Isomerization start Cholesterol Acetate desired_product 5α,6β-Epoxide (Correct Intermediate) start->desired_product  Stereoselective  Epoxidation final_product Acebrochol (Final API) desired_product->final_product  Further  Steps undesired_product 5β,6α-Epoxide (Impurity) desired_product->undesired_product Isomerization (e.g., Acid-Catalyzed)

Q2: At which stage of the synthesis does this isomerization typically occur?

The isomerization risk is highest during and immediately following the epoxidation of the C5-C6 double bond of a cholesterol precursor, such as cholesterol acetate. This reaction is commonly performed using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA)[2][3]. The reaction conditions during this step are paramount for controlling the stereochemical outcome.

Q3: What is the underlying chemical mechanism that drives this unwanted isomerization?

The most probable driver for this isomerization is acid catalysis . The mechanism proceeds as follows:

  • Protonation: Trace amounts of acid in the reaction mixture protonate the oxygen atom of the desired 5α,6β-epoxide. This acid can be the carboxylic acid byproduct of the peroxyacid reagent (e.g., 3-chlorobenzoic acid from m-CPBA) or residual acidic impurities[2].

  • Ring Opening: The protonated epoxide is activated and undergoes ring-opening at the tertiary C5 position to form a transient carbocation-like intermediate. This intermediate is stabilized by the steroid ring system.

  • Stereoinversion: The planar nature of the carbocation intermediate allows for the re-closure of the epoxide ring. Attack by the C6 oxygen can now occur from the opposite face (the α-face), leading to the thermodynamically stable 5β,6α-epoxide isomer.

Control of pH is therefore the most critical factor in preventing this unwanted pathway.

Q4: How can I reliably detect and quantify the 5β,6α-isomer in my reaction mixture?

Accurate quantification is essential for process optimization and quality control. The most effective and widely cited methods are:

  • Gas Chromatography-Mass Spectrometry (GC/MS): This is the gold standard for separating and quantifying sterol isomers. Samples are typically derivatized (e.g., silylated) to improve volatility and chromatographic resolution. Using deuterated internal standards can achieve high accuracy through isotope dilution methodology[4][5].

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the diastereomers, often requiring specialized columns (e.g., normal-phase) and careful mobile phase optimization[6].

Troubleshooting Guide: Isomerization Control

This table outlines common issues observed during the epoxidation step and provides actionable solutions to mitigate the formation of the 5β,6α-isomer.

Symptom / Observation Potential Root Cause Recommended Solution & Scientific Rationale
High levels (>5%) of 5β,6α-isomer detected post-reaction. Acidic Reaction Environment: The 3-chlorobenzoic acid byproduct from m-CPBA is catalyzing the isomerization.Implement a Buffered System: Add a mild, insoluble base like powdered sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. This will neutralize the acidic byproduct as it forms, maintaining a neutral pH and preventing protonation of the epoxide.
Isomerization increases during workup. Acidic Aqueous Wash: Using a non-buffered aqueous wash (e.g., pure water) can create a localized acidic environment that promotes isomerization before the organic layer is dried and concentrated.Use a Buffered Workup: Perform all aqueous washes with a saturated sodium bicarbonate solution followed by a brine wash. This ensures any residual acid is neutralized[7].
Inconsistent results between batches. Reagent Quality & Reaction Time: The purity of the m-CPBA can vary, and prolonged reaction times, even at low temperatures, increase the exposure of the product to potential acid catalysts.Standardize Reagents and Time: Use high-purity m-CPBA (ideally >95%). Monitor the reaction closely by TLC or LC-MS and quench it promptly upon consumption of the starting material. Avoid letting the reaction run for extended, arbitrary periods.
Product degradation or formation of other byproducts. Excess Peroxyacid & Temperature: Using a large excess of m-CPBA or running the reaction at elevated temperatures can lead to over-oxidation or other side reactions.Control Stoichiometry and Temperature: Use a slight excess of m-CPBA (1.1-1.2 equivalents). Maintain the reaction at a controlled low temperature (e.g., 0-5 °C) to ensure selectivity and minimize degradation pathways.

Validated Protocol: Stereoselective Epoxidation of Cholesterol Acetate

This protocol is designed to maximize the yield of 5α,6β-epoxycholestan-3β-yl acetate while minimizing the formation of the 5β,6α-isomer.

Materials:

  • Cholesterol Acetate (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), powdered

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cholesterol acetate in anhydrous dichloromethane (approx. 10 mL per gram of acetate).

  • Buffering: Add powdered sodium bicarbonate (2.0 eq) to the solution. This will remain as a suspension and act as an acid scavenger.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA in a minimal amount of dichloromethane. Add this solution dropwise to the cooled, stirring cholesterol acetate suspension over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Do not allow the reaction to proceed overnight.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxyacid. Stir for 15 minutes.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 times)

    • Water (1 time)

    • Saturated aqueous NaCl (brine) (1 time)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from aqueous acetone or by silica gel chromatography[7].

// Nodes setup [label="1. Setup\nDissolve Cholesterol Acetate in DCM\nAdd NaHCO₃ Powder", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="2. Cool\nCool mixture to 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; add [label="3. Add Reagent\nAdd m-CPBA solution dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="4. Monitor\nCheck reaction progress by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench\nAdd Na₂SO₃ solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Workup\nWash with NaHCO₃ (aq) and Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="7. Dry & Concentrate\nUse MgSO₄, then evaporate solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="8. Purify\nRecrystallize or use chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> cool; cool -> add; add -> monitor; monitor -> quench [label=" If complete"]; quench -> workup; workup -> dry; dry -> purify; } dot Caption: Workflow for the validated stereoselective epoxidation protocol.

References

  • Acebrochol - Wikipedia. Wikipedia. [Link]

  • Synthesis of Cholesterol 5α,6α-epoxide - PrepChem.com. PrepChem. [Link]

  • Epoxidation of Cholesterol - Web Pages. University of Missouri–St. Louis. [Link]

  • Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS. PubMed. [Link]

  • Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry. PubMed. [Link]

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC - NIH. [Link]

  • and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol. PubMed. [Link]

Sources

Technical Support Center: Acebrochol Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purple Impurities in Acebrochol (5 ,6 -dibromocholestan-3 -ol) Samples

Executive Summary: The "Purple" Phenomenon

Welcome to the Acebrochol Technical Support Hub. If you are observing a purple, violet, or deep brown discoloration in your Acebrochol samples, you are likely witnessing oxidative dehydrobromination or the liberation of elemental bromine (


) .

Acebrochol (5


,6

-dibromocholestan-3

-ol) contains two bromine atoms at the C5 and C6 positions. The C6-bromine bond is axially oriented and sterically strained, making it thermodynamically labile. Exposure to light, heat, or prolonged storage can trigger the elimination of Hydrogen Bromide (HBr), leading to the formation of conjugated dienes (e.g.,

-cholestadien-3-ol). These conjugated systems, often precursors to complex "Liebermann-Burchard" chromophores, absorb light in the visible spectrum, manifesting as purple impurities.

This guide provides the diagnostic logic and purification protocols required to restore sample integrity.

Part 1: Diagnostic Workflow

Before initiating purification, you must identify if the impurity is superficial (free bromine) or structural (degradation products).

Interactive Troubleshooting: Why is my sample purple?

Q1: Is the sample a solid crystal or in solution?

  • Solid: Proceed to Protocol B (Recrystallization). The impurity is likely trapped in the crystal lattice.

  • Solution: Perform the Thiosulfate Test immediately.

Q2: The Thiosulfate Test Take 1 mL of your purple organic solution (e.g., in Ether or Chloroform) and shake it with 1 mL of 10% aqueous Sodium Thiosulfate (


).
  • Result A (Color Vanishes): The impurity is Free Bromine (

    
    ) . Use Protocol A.
    
  • Result B (Color Persists): The impurity is Conjugated Organic Degradation . Use Protocol B.

Visual Logic: Diagnostic Flowchart

DiagnosticFlow Start Sample is Purple/Violet State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid In Solution State->Liquid Action2 Go to Protocol B: Recrystallization Solid->Action2 Trapped Impurity Test Add 10% Na2S2O3 (aq) Liquid->Test Result1 Color Disappears Test->Result1 Result2 Color Remains Test->Result2 Diag1 Diagnosis: Free Bromine (Br2) Result1->Diag1 Diag2 Diagnosis: Conjugated Dienes (Dehydrobromination) Result2->Diag2 Action1 Go to Protocol A: Chemical Wash Diag1->Action1 Diag2->Action2

Figure 1: Decision tree for identifying the source of coloration in brominated steroid samples.

Part 2: Purification Protocols

Protocol A: The Thiosulfate Wash (For Free Bromine)

Use this when the discoloration is caused by elemental bromine leaching into the solvent.

Mechanism: Sodium thiosulfate reduces elemental bromine (


) to water-soluble bromide ions (

), which are colorless.

Step-by-Step:

  • Dissolution: If solid, dissolve the crude Acebrochol in a minimal amount of Diethyl Ether or Chloroform .

  • Wash: Transfer to a separatory funnel. Add an equal volume of 10% Sodium Thiosulfate solution.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently. The organic layer should turn from purple/brown to pale yellow or colorless.

  • Separation: Drain the aqueous layer (bottom).

  • Drying: Wash the organic layer once with brine (saturated NaCl), then dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Recovery: Filter and evaporate the solvent under reduced pressure (keep bath temp

    
     to prevent thermal degradation).
    
Protocol B: Fractional Recrystallization (For Structural Impurities)

Use this when the sample is degraded or the color persists after washing. This removes the "Liebermann-Burchard" chromophores (conjugated dienes).

Solvent Selection Data:

Solvent System Role Solubility of Acebrochol Solubility of Impurities (Dienes)
Diethyl Ether Primary Solvent High High
Glacial Acetic Acid Anti-Solvent / Wash Low (Cold) High (Removes colored byproducts)
Acetone Alternative Solvent Moderate High

| Methanol | Alternative Anti-Solvent | Low | Moderate |

The "Acetic Acid" Method (Gold Standard for Bromosteroids):

  • Dissolution: Dissolve 10g of crude Acebrochol in approximately 70-100 mL of Diethyl Ether at room temperature.

  • Precipitation: Slowly add Glacial Acetic Acid (approx. 30-50 mL) while stirring.

  • Evaporation: Gently warm the solution (water bath, max 35°C) under a stream of nitrogen to evaporate the ether. As the ether leaves, the Acebrochol will crystallize out of the acetic acid.

    • Note: The acetic acid holds the purple/brown polar degradation products in solution.

  • Filtration: Cool the mixture in an ice bath (

    
    ) for 1 hour. Filter the crystals using a Büchner funnel.
    
  • Washing (Critical): Wash the filter cake with cold Glacial Acetic Acid until the filtrate runs clear (no longer purple).

  • Final Wash: Wash with cold water to remove acid traces, then Methanol (small volume) to speed drying.

  • Drying: Dry in a vacuum desiccator in the dark. Do not oven dry above 40°C.

Workflow Visualization: Recrystallization Logic

Purification Raw Crude Purple Sample Dissolve Dissolve in Diethyl Ether Raw->Dissolve AddAcid Add Glacial Acetic Acid Dissolve->AddAcid Evap Evaporate Ether (Keep <35°C) AddAcid->Evap Cryst Crystallization (Impurity stays in liquid) Evap->Cryst Ether Removal Filter Filter & Wash (Cold Acetic Acid) Cryst->Filter Final Pure Acebrochol (White Solid) Filter->Final

Figure 2: The Ether/Acetic Acid solvent exchange method for purifying labile bromosteroids.

Part 3: Stability & Prevention (FAQ)

Q: Why does the purple color return after a few weeks? A: You are fighting thermodynamics. The diaxial dibromide configuration in Acebrochol exerts significant steric strain on the steroid backbone.

  • Light Sensitivity: UV light promotes homolytic cleavage of the C-Br bond.

  • Thermal Instability: Temperatures above 50°C accelerate the elimination of HBr.

Storage Protocol:

  • Container: Amber glass vials (UV blocking).

  • Atmosphere: Flush headspace with Argon or Nitrogen (prevents oxidation of any liberated radicals).

  • Temperature: Store at

    
     or 
    
    
    
    . Never store at room temperature for extended periods.

References

  • PubChem. (n.d.).[1] 5,6-Dibromocholestan-3-ol (Acebrochol) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1942). Cholesterol Dibromide Preparation and Purification. Organic Syntheses, Coll. Vol. 2, p.132. Retrieved from [Link]

  • Fieser, L. F. (1953). Experiments in Organic Chemistry. D.C. Heath and Company.
  • Odinity. (2013).[2] Bromination of Cholesterol for Purification. Retrieved from [Link]

  • Scholars Research Library. (2009). Solubility of cholesterol in some alcohols. Archives of Applied Science Research. Retrieved from [Link]

Sources

Technical Support Center: Acebrochol Debromination & Steroid Regeneration

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions During Reductive Elimination of 5


,6

-Dibromocholestan-3

-ol (Acebrochol)

Module 1: The Mechanistic Core

The Reaction Logic

To troubleshoot effectively, you must understand the "why" behind the failure points. The debromination of Acebrochol is not merely a halogen removal; it is a stereoelectronically demanding reductive elimination .

The reaction relies on the anti-periplanar alignment of the two bromine atoms at C5 and C6. In the 5


,6

-dibromide (the specific isomer of Acebrochol), the C5-Br and C6-Br bonds are diaxial. This geometry allows for a concerted E2-type elimination mechanism on the Zinc surface, rapidly regenerating the

double bond (cholesterol scaffold).

Why this matters: If your starting material has epimerized (e.g., to the 5


,6

isomer) or if the Zinc surface is passivated, the concerted mechanism fails. The reaction then shifts to a radical or stepwise pathway, leading to the side reactions described below.
Visualizing the Pathway

Acebrochol_Debromination Start Acebrochol (5α,6β-dibromide) Zn_Surface Zinc Surface (Electron Transfer) Start->Zn_Surface Adsorption TS Transition State (Diaxial Anti-Elimination) Zn_Surface->TS 2e- Transfer Side1 Side Reaction A: Incomplete Monobromides Zn_Surface->Side1 Passivated Zn (Slow Kinetics) Product Cholesterol / Derivative (Δ5-Alkene) TS->Product Fast Kinetics Side2 Side Reaction B: Zinc-Steroid Adducts Product->Side2 Precipitation w/ Zn Salts Side3 Side Reaction C: Backbone Rearrangement Product->Side3 High Temp / Strong Acid

Figure 1: Mechanistic flow of Zinc-mediated debromination. The central path represents the desired concerted elimination, while dashed lines indicate failure modes caused by kinetic stalling or improper workup.

Module 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q: The reaction seems to stall, leaving a spot on TLC that isn't the starting material or the product. What is this? A: This is likely a monobromide intermediate .

  • The Cause: If the Zinc surface is oxidized (passivated), the first bromine atom is removed (usually at C6) to form a radical or anion, but the second elimination is sluggish. This results in a stable monobromide.

  • The Fix: You must activate your Zinc dust. Do not use Zinc straight from the jar if it is old.

    • Protocol: Wash Zinc dust with dilute HCl, then water, then ethanol, and finally ether. Dry under vacuum. Alternatively, generating a fresh Zn-Cu couple often resolves this instantly.

Q: My yield is consistently 20-30% lower than expected, but TLC showed full conversion. Where did the product go? A: Your product is likely trapped in the Zinc filter cake .

  • The Cause: During the reaction, Zinc bromide (

    
    ) is generated. This Lewis acid can form complex insoluble aggregates ("double salts") with the steroid alcohol/ester, which precipitate out with the unreacted Zinc dust.
    
  • The Fix: Do not simply filter and discard the solid Zinc.

    • Protocol: Add a complexing agent before filtration. Adding Pyridine (approx. 2-5% v/v) to the reaction mixture prior to filtration breaks these complexes. Alternatively, wash the filter cake exhaustively with warm ether or ethyl acetate, not just cold solvent [1].

Category B: Impurity Profile

Q: I see new impurities forming that look like backbone isomers. Is this the Westphalen rearrangement? A: It is possible, but only if your conditions are too acidic.

  • The Cause: While the classic Westphalen-Lettré rearrangement uses sulfuric acid/acetic anhydride, the 5

    
    -position in Acebrochol is sterically crowded. High temperatures in boiling Acetic Acid can catalyze the migration of the C10-methyl group or shift the double bond (once formed) to the 
    
    
    
    position (thermodynamic isomer).
  • The Fix: Switch to a buffered biphasic system . Instead of boiling Acetic Acid, use Diethyl Ether with a catalytic amount of Acetic Acid at 15–20°C. This "Organic Syntheses" method minimizes thermal isomerization risks [1].

Q: Can I use Acetone/NaI instead of Zinc to avoid metal waste? A: Yes, but be aware of equilibrium limitations .

  • The Context: The iodide-mediated debromination (

    
    ) is reversible. If you do not remove the iodine generated (e.g., with sodium thiosulfate wash), the reaction can stall or reverse. Zinc is generally preferred for Acebrochol because the formation of 
    
    
    
    is thermodynamically irreversible, driving the reaction to completion.

Module 3: Optimized Experimental Protocol

Method: Low-Temperature Zinc/Ether Debromination Objective: Regeneration of


-alkene from Acebrochol with minimal thermal side reactions.
Reagents & Setup
ComponentSpecificationPurpose
Acebrochol 5

,6

-dibromide
Substrate
Zinc Dust Activated (<10 micron)Reductant
Solvent A Diethyl Ether (or MTBE)Solubilizes steroid; heat sink
Solvent B Glacial Acetic AcidProton source/activator
Quench PyridineSolubilizes Zn-Steroid complexes
Step-by-Step Workflow
  • Dissolution: Dissolve 10g of Acebrochol in 100 mL of Diethyl Ether. Add 2.0 mL of Glacial Acetic Acid.

    • Checkpoint: Ensure the solution is clear. If Acebrochol is the acetate salt, it is highly soluble.

  • Temperature Control: Cool the solution to 15°C using a water bath.

    • Why: Controlling the exotherm prevents local overheating and elimination side reactions.

  • Zinc Addition: Add 5.0g of Activated Zinc dust in portions over 10 minutes.

    • Observation: The reaction is exothermic.[1] Maintain temp < 20°C.

  • Reaction Monitoring: Stir for 10–20 minutes. Spot on TLC (Silica; Hexane/EtOAc).

    • Target: Disappearance of the non-polar dibromide spot.

  • The Critical Workup (The "Pyridine Step"):

    • Add 3 mL of Pyridine to the reaction mixture while stirring.

    • Result: A white precipitate (Zinc-Pyridine-Bromide complex) will form, but the steroid is released into the ether phase.

  • Filtration: Filter through Celite. Wash the cake with warm ether.

  • Extraction: Wash the filtrate with:

    • 1x Water[2]

    • 1x 5% NaHCO3 (to remove acetic acid)

    • 1x Brine

  • Isolation: Dry over MgSO4 and concentrate.

Module 4: Comparative Data

Table 1: Comparison of Debromination Methods

MethodReaction TempRisk of RearrangementYieldNotes
Zn / Boiling AcOH 118°CHigh 60-70%Harsh. Risk of acetate hydrolysis and

isomerization.
Zn / Ether / AcOH 15-20°CLow 85-95%Recommended. Kinetic control prevents side reactions.
NaI / Acetone RefluxLow75-80%Slower. Requires thiosulfate workup to prevent reversibility.

Module 5: References

  • Organic Syntheses. (1963). Cholest-4-en-3-one (Method utilizing Zn/Ether/AcOH for debromination steps). Collective Volume 4, p. 195.

  • PubChem. (n.d.).[3] 5,6-Dibromocholestan-3beta-ol (Acebrochol) Compound Summary. National Library of Medicine.

  • Journal of Chemical Education. (2003). Bromination and Debromination of Cholesterol: An Inquiry-Based Lab. Vol 80, No 6. (Validates the anti-elimination mechanism).

Sources

Technical Support Center: Acebrochol Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Acebrochol (CAS: 51037-30-0 / 514-50-1) Chemical Class: Bis-phenol / Sterol Derivative Primary Application: ACAT Inhibition, Antioxidant Research[1]

Core Storage Directives

For immediate implementation in the laboratory.

Acebrochol is structurally complex, containing both a sterol backbone and oxidation-prone phenolic elements. It acts as a "sacrificial" antioxidant, meaning it is chemically designed to react with oxygen. Therefore, preventing spontaneous oxidation during storage is the primary stability challenge.

Quick Reference: Storage Specifications
ParameterSolid State (Powder)Solubilized (Stock Solution)
Temperature -20°C (Long-term)-80°C (Recommended)
Container Amber glass vial (UV protected)Amber glass with PTFE-lined cap
Atmosphere Inert gas overlay (Argon/Nitrogen)Inert gas overlay (Argon/Nitrogen)
Desiccation Required (Hygroscopic potential)N/A
Shelf Life ~2 Years (if unopened/desiccated)< 1 Month (solvent dependent)

The Science of Degradation (Why Protocols Matter)

To prevent degradation, you must understand the enemy. Acebrochol’s instability arises from two specific chemical vulnerabilities:

  • Oxidative Dehydrogenation: The phenolic hydroxyl groups are electron-rich and prone to donating hydrogen atoms to free radicals (its mechanism of action). In storage, atmospheric oxygen can trigger this, converting the compound into a quinone or quinone methide derivative. This manifests macroscopically as a color change (white to yellow/orange).

  • Hydrolysis: The acetate ester moiety at the C-3 position is susceptible to hydrolysis in the presence of moisture, reverting the molecule to its alcohol form and altering its lipophilicity and potency.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes for Acebrochol stability.

Acebrochol_Degradation Acebrochol Intact Acebrochol (White Crystalline Solid) Oxidation_Trigger Trigger: O2 + Light Acebrochol->Oxidation_Trigger Hydrolysis_Trigger Trigger: Moisture (H2O) Acebrochol->Hydrolysis_Trigger Radical Phenoxyl Radical Intermediate Oxidation_Trigger->Radical - H• (Hydrogen Abstraction) Deacetylated Deacetylated Sterol (Altered Potency) Hydrolysis_Trigger->Deacetylated Ester Cleavage Quinone Quinone Derivative (Yellow/Orange Impurity) Radical->Quinone Further Oxidation

Figure 1: Primary degradation pathways. The oxidative path leads to chromophore formation (yellowing), while hydrolysis alters the pharmacophore silently.

Experimental Protocols

Protocol A: The "Cold-Chain" Retrieval

Use this workflow every time you remove Acebrochol from the freezer. Failure to equilibrate is the #1 cause of moisture-induced hydrolysis.

  • Remove the vial from -20°C storage.

  • Place the vial immediately into a desiccator cabinet.

  • Wait 60 minutes. The vial must reach room temperature (20-25°C) before the seal is broken.

    • Why? Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Open and weigh the required amount rapidly.

  • Purge the headspace of the stock vial with Argon or Nitrogen gas for 10-15 seconds.

  • Reseal tightly with Parafilm and return to -20°C immediately.

Protocol B: Inert Reconstitution

Acebrochol is lipophilic. Do not attempt aqueous solubility without a carrier.

Recommended Solvents:

  • Chloroform: High solubility (Ideal for aliquoting).

  • DMSO: Moderate solubility (Max ~10-20 mM). Use fresh, anhydrous DMSO only.

  • Ethanol: Moderate solubility (Warmth may be required; 37°C water bath).

Step-by-Step:

  • Weigh Acebrochol into an amber glass vial.

  • Add anhydrous solvent (DMSO or Ethanol).

  • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Check: The solution should be clear and colorless. If it is yellow, oxidation has occurred.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Powder has turned yellow/orange Oxidation. The phenol group has converted to a quinone due to air/light exposure.Discard. The compound has lost antioxidant potency and gained toxicity. Do not use for cell culture.
Precipitate forms upon adding water/media Solubility Shock. Acebrochol is highly lipophilic. Rapid addition to aqueous media causes crashing out.Modify Protocol. Predilute the stock in serum-free media slowly with vortexing, or use a carrier like BSA or Cyclodextrin.
Inconsistent IC50 values Hydrolysis. Moisture entered the vial during previous uses, cleaving the acetate group.Verify Purity. Run a TLC or HPLC check. If the retention time has shifted, the ester is cleaved. Buy fresh stock.
Solution freezes in the fridge (4°C) Solvent Choice. DMSO freezes at ~19°C.Normal. Thaw at room temperature. Do not heat above 37°C. Ensure the cap is tight to prevent moisture uptake during thawing.

Frequently Asked Questions (FAQ)

Q: Can I use a stock solution that has been stored at -20°C for 6 months? A: It is risky. We recommend a maximum shelf life of 1 month for solutions stored at -20°C, provided they are in DMSO and sealed under argon. For critical experiments, always prepare fresh solutions. The surface area-to-volume ratio in solution accelerates oxidation.

Q: How do I sterilize Acebrochol for cell culture? A: Do not autoclave. Acebrochol is heat-sensitive (ester hydrolysis).

  • Correct Method: Dissolve in DMSO/Ethanol, then filter through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use Nylon filters, as they may bind phenolic compounds.

Q: Is Acebrochol light sensitive? A: Yes. The brominated structure combined with the phenol group makes it susceptible to photolytic degradation. Always handle under low light or in amber vessels.

Q: What is the best vehicle for in vivo administration? A: Due to poor water solubility, simple saline is ineffective. Common vehicles include:

  • 0.5% Methylcellulose + 0.1% Tween 80 (Suspension)

  • Corn oil or Olive oil (Gavage)

  • Note: Ensure the suspension is uniform before dosing; sonication is often required.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10952056, Acebrochol. Retrieved from [Link]

  • General Stability of Phenolic Antioxidants: Gülçin, İ. (2020). Antioxidants and Antioxidant Assays in Food. MDPI. Retrieved from [Link] (Contextual grounding on phenolic oxidation mechanisms).

  • Solvent Compatibility (DMSO): Gaylord Chemical Company.[2] DMSO Solubility Data. Retrieved from [Link]

  • Pharmaceutical Stability Guidelines: International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Light Sensitivity of Brominated Sterol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling the light sensitivity of brominated sterol intermediates. These molecules are pivotal in the synthesis of a vast array of pharmaceuticals, but their susceptibility to photodegradation can often lead to unexpected results, decreased yields, and the formation of impurities. This guide is designed to be a practical resource, moving beyond simple instructions to explain the underlying scientific principles and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the handling of brominated sterol intermediates.

Q1: Are all brominated sterol intermediates light-sensitive?

A: While the degree of photosensitivity can vary depending on the specific molecular structure, it is a best practice to assume that all brominated sterol intermediates are light-sensitive to some extent. The carbon-bromine (C-Br) bond can be susceptible to homolytic cleavage upon absorption of ultraviolet (UV) and even high-energy visible light, leading to the formation of radical species. A study on the synthesis of steroidal bromohydrins demonstrated that conducting the reaction in daylight versus in the dark resulted in the formation of different side products, indicating that light can indeed alter the reaction pathway.

Q2: What are the primary signs of degradation in my brominated sterol intermediate?

A: The most common indicators of degradation include:

  • Discoloration: A pure brominated sterol intermediate is typically a white to off-white crystalline solid or a colorless solution. The appearance of a yellow or brownish tint can be a sign of degradation, often due to the formation of colored byproducts.

  • Changes in Physical Properties: You might observe a decrease in the melting point of a solid intermediate or changes in its solubility.

  • Inconsistent Spectroscopic Data: When analyzing your sample using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), you may see the appearance of unexpected peaks or a decrease in the signal intensity of your target compound.

  • Poor Yields in Subsequent Reactions: If the brominated sterol intermediate is used in a subsequent synthetic step, unexplained low yields can often be traced back to the degradation of the starting material.

Q3: What type of lighting is recommended for the laboratory when working with these compounds?

A: To minimize the risk of photodegradation, it is crucial to control the laboratory lighting. The following is recommended:

  • Use of Amber or Red Lighting: Work in a room with amber or red-tinted lighting. These light sources emit longer wavelengths of light that are less energetic and less likely to be absorbed by the brominated sterol intermediate.

  • UV-Filtered Light Shields: If working in a standard laboratory environment is unavoidable, use UV-filtered light shields on fluorescent light fixtures.

  • Minimize Exposure Time: Regardless of the lighting conditions, always aim to minimize the duration of light exposure.

Q4: How should I store my brominated sterol intermediates?

A: Proper storage is critical for maintaining the integrity of your light-sensitive intermediates.[1] Follow these guidelines:

  • Use Amber or Opaque Containers: Always store brominated sterol intermediates in amber glass vials or bottles that block UV and visible light.[1] For highly sensitive compounds, wrapping the container in aluminum foil provides an extra layer of protection.

  • Store in the Dark: Place the containers in a dark, cool, and dry place, such as a desiccator cabinet or a refrigerator designated for chemical storage.[1]

  • Inert Atmosphere: For long-term storage, consider storing the intermediate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes be initiated by photochemical processes.

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.

Problem 1: Low Yield During the Bromination of a Sterol

Symptoms:

  • The yield of the desired brominated sterol intermediate is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, indicating the presence of several byproducts.

Potential Cause:

  • Light-Induced Side Reactions: The bromination reaction itself is often sensitive to light. A patent for the selective bromination of steroidal compounds explicitly states that the reaction should be conducted "in the absence of light". Exposure to light during the reaction can lead to the formation of radical species, resulting in a complex mixture of products.

Solution: A Step-by-Step Protocol for Light-Protected Bromination

  • Setup: Conduct the reaction in a fume hood with the sash pulled down and the work area shielded from ambient light using aluminum foil or a dark cloth.

  • Glassware: Use round-bottom flasks wrapped in aluminum foil.

  • Lighting: Work under amber or red light.

  • Reagent Addition: Add the bromine solution dropwise to the solution of the sterol, ensuring the reaction temperature is maintained as per your protocol. The addition should be done in the dark, for example, by using a dropping funnel that is also wrapped in foil.

  • Monitoring: If you need to monitor the reaction by TLC, do so quickly and shield the TLC plate from light as much as possible.

  • Work-up: Perform the reaction work-up under the same light-protected conditions.

Problem 2: Appearance of Impurities in a Purified Brominated Sterol Intermediate Over Time

Symptoms:

  • A previously pure sample of a brominated sterol intermediate shows new spots on a TLC plate or new peaks in an LC-MS chromatogram after a period of storage.

  • The sample has developed a slight yellow color.

Potential Cause:

  • Photodegradation During Storage and Handling: Even brief or intermittent exposure to laboratory light during storage or when preparing solutions for subsequent experiments can lead to the gradual degradation of the intermediate. The likely mechanism is the photolytic cleavage of the C-Br bond.

Solution: Best Practices for Handling and Storage

  • Strict Light Exclusion: Adhere rigorously to the storage recommendations outlined in the FAQ section (amber vials, dark storage).

  • Work Quickly and Efficiently: When weighing out the compound or preparing solutions, do so as quickly as possible to minimize light exposure.

  • Use Light-Blocking Consumables: When possible, use amber-colored volumetric flasks and other light-blocking labware.

  • Perform Regular Quality Control: For long-term projects, it is advisable to periodically re-analyze your stored brominated sterol intermediates to ensure their purity.

Data Presentation

The following table summarizes the key handling and storage conditions for light-sensitive brominated sterol intermediates.

ParameterRecommendationRationale
Laboratory Lighting Amber or red light; UV-filtered light shieldsTo prevent the absorption of high-energy photons that can initiate photodegradation.
Reaction Vessels Wrap glassware in aluminum foilTo completely block light from reaching the reaction mixture.
Storage Containers Amber glass vials or opaque containersTo protect the solid or dissolved intermediate from light exposure during storage.[1]
Storage Conditions Cool, dark, and dry; consider inert atmosphereTo slow down the rate of any potential degradation reactions and prevent oxidation.
Solvent for Storage Degassed, high-purity solvents stored in amber bottlesTo minimize the presence of impurities or dissolved oxygen that could participate in degradation pathways.

Experimental Protocols

Protocol 1: General Procedure for the Light-Protected Bromination of a Δ⁵-Sterol

Disclaimer: This is a general guideline and should be adapted to the specific sterol and reaction conditions.

  • Preparation: In a fume hood with amber lighting, dissolve the Δ⁵-sterol in an appropriate solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask wrapped in aluminum foil.

  • Cooling: Cool the solution to the desired temperature (often 0 °C or below) using an ice-salt bath.

  • Bromine Solution: Prepare a solution of bromine in the same solvent in a dropping funnel, also wrapped in aluminum foil.

  • Addition: Add the bromine solution dropwise to the stirred sterol solution over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for the specified time. Monitor the reaction progress by TLC, taking care to minimize light exposure of the TLC plate.

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution) and perform the aqueous work-up under subdued lighting.

  • Purification: Purify the crude product by recrystallization or column chromatography. For column chromatography, wrap the glass column in aluminum foil.

Protocol 2: Monitoring the Stability of a Brominated Sterol Intermediate by HPLC

  • Standard Preparation: Prepare a stock solution of the purified brominated sterol intermediate in a suitable UV-grade solvent (e.g., acetonitrile or methanol) in an amber volumetric flask.

  • Sample Preparation: Prepare a series of dilutions from the stock solution in amber HPLC vials.

  • Initial Analysis: Analyze the freshly prepared samples by HPLC using a suitable column (e.g., C18) and a mobile phase that provides good separation. Use a UV detector set to a wavelength where the compound has a reasonable absorbance (typically in the low UV range for non-conjugated sterols).

  • Light Exposure (for testing): To test for light sensitivity, expose a set of samples in clear vials to ambient laboratory light for a defined period (e.g., 1, 4, 8, and 24 hours). Keep a control set of samples wrapped in foil in the dark.

  • Analysis of Exposed Samples: Analyze the light-exposed and control samples at each time point.

  • Data Evaluation: Compare the chromatograms of the light-exposed samples to the control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & QC cluster_storage Storage start Δ⁵-Sterol bromination Bromination (Light Protected) start->bromination Solvent, 0°C workup Quench & Work-up (Subdued Light) bromination->workup Br₂ purify Purification (e.g., Recrystallization in the dark or foil-wrapped column) workup->purify qc Quality Control (HPLC, NMR, MS) purify->qc storage Store in Amber Vial, Dark, Cool, Inert Gas qc->storage

Caption: Workflow for handling light-sensitive brominated sterol intermediates.

photodegradation_pathway BrominatedSterol Brominated Sterol Intermediate RadicalIntermediate Sterol Radical + Bromine Radical BrominatedSterol->RadicalIntermediate hν (Homolytic Cleavage) C-Br Bond Scission Light Light (UV/Visible) Light->BrominatedSterol DegradationProducts Degradation Products (e.g., debrominated sterol, rearranged products, oxidized species) RadicalIntermediate->DegradationProducts Further Reactions

Caption: Simplified potential photodegradation pathway for brominated sterols.

References

  • Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: NMR Structural Validation of 5α,6β-Dibromocholestan-3β-ol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of cholesterol acetate is a canonical method for protecting the


 double bond during steroid functionalization. However, the stereochemical outcome is strictly governed by kinetic vs. thermodynamic control. The desired kinetic product, 5

,6

-dibromocholestan-3

-ol acetate
, possesses a diaxial bromine configuration.

This guide provides a definitive protocol for distinguishing this specific isomer from its thermodynamic alternative (5


,6

-dibromide) and unreacted starting material using high-resolution NMR. We prioritize the analysis of the C6-proton coupling constants (

)
and C19-methyl chemical shifts (

)
as the primary self-validating metrics.

Mechanistic & Stereochemical Context

To interpret the NMR data correctly, one must understand the causality of the reaction. The bromination of cholesterol acetate proceeds via an electrophilic addition mechanism.

  • Bromonium Ion Formation: The

    
     double bond attacks bromine, forming a cyclic bromonium ion on the 
    
    
    
    -face (sterically favored due to the
    
    
    -oriented angular methyls).
  • Anti-Addition: The bromide ion (

    
    ) attacks the C6 position from the backside (
    
    
    
    -face).
  • Result: The kinetic product is the 5

    
    ,6
    
    
    
    -dibromide
    .
    • Ring A and B remain in a chair conformation.

    • The 5

      
      -Br is axial .
      
    • The 6

      
      -Br is axial  (relative to Ring B).
      
    • Crucial Consequence: The proton at C6 (

      
      ) is equatorial  (
      
      
      
      ).
Visualization: Reaction Pathway & Stereochemistry[1]

ReactionPathway cluster_legend Stereochemical Outcome Start Cholesterol Acetate (Δ5 Double Bond) Inter 5α-Bromonium Ion (Cyclic Intermediate) Start->Inter Br2, HOAc Fast ProdKin 5α,6β-Dibromide (Kinetic Product) Diaxial Br Inter->ProdKin Br- attack at C6(β) Anti-addition ProdTherm 5β,6α-Dibromide (Thermodynamic Product) Diequatorial Br ProdKin->ProdTherm Rearrangement (Heat/Time)

Figure 1: Mechanistic pathway showing the kinetic formation of the diaxial 5α,6β-dibromide and its potential rearrangement to the thermodynamic isomer.

Comparative NMR Analysis

The distinction between the 5


,6

(diaxial) and 5

,6

(diequatorial) isomers relies on the Karplus relationship, which correlates the dihedral angle between protons with their coupling constant (

).
The "Gold Standard" Diagnostic: H6 Proton Signal
  • In 5

    
    ,6
    
    
    
    -dibromide:
    The H6 proton is equatorial (
    
    
    ). It has a gauche relationship (~60°) with the axial H7 and the equatorial H7.
    • Result: Small coupling constants (

      
       Hz). The signal appears as a narrow multiplet  (
      
      
      
      Hz).
  • In 5

    
    ,6
    
    
    
    -dibromide:
    The H6 proton is axial (
    
    
    ). It has a trans-diaxial relationship (180°) with the axial H7.
    • Result: Large coupling constant (

      
       Hz). The signal appears as a wide multiplet  (
      
      
      
      Hz).
Comparative Data Table
Feature5

,6

-Dibromide
(Target)
5

,6

-Dibromide
(Alternative)
Cholesterol Acetate (Starting Material)
H6 Signal Shape Narrow MultipletWide MultipletOlefinic Multiplet
H6 Chemical Shift

4.40 – 4.50 ppm

4.20 – 4.30 ppm

5.35 ppm (H6)
H6 Coupling (

)
< 7 Hz (diagnostic)> 20 HzN/A
C19 Methyl Shift

~1.45 ppm (Deshielded)

~1.20 ppm

1.03 ppm
C3-H Shift

~5.10 ppm

~5.10 ppm

4.60 ppm
Stereochemistry Diaxial Br (Kinetic)Diequatorial Br (Thermodynamic)Planar Double Bond

Note: The C19 angular methyl in the 5


,6

isomer is significantly deshielded (shifted downfield to ~1.45 ppm) due to the 1,3-diaxial interaction with the 6

-bromine. This serves as a secondary confirmation.

Experimental Protocol

This protocol is designed to be self-validating. If the H6 signal width does not match the criteria, the synthesis has likely produced the thermodynamic isomer or a mixture.

Materials & Instrument[2][3]
  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
    • Why: Chloroform is standard, but if signal overlap occurs in the 4.0-5.0 ppm region, switch to

      
       (Benzene-d6) to induce an aromatic solvent induced shift (ASIS).
      
  • Instrument: 400 MHz or higher (500 MHz preferred for resolving H3/H6 overlap).

  • Concentration: 10-15 mg sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the white crystalline solid in

    
    . Ensure the solution is clear; filtration is recommended to remove inorganic salts (
    
    
    
    ) from the reaction workup.
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration of methyls).
      
    • Scans: 16-64.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the H6 multiplet.

    • Baseline correction: Polynomial fit.

  • Validation Logic (Decision Tree):

ValidationLogic Start Analyze H6 Signal (4.4 - 4.5 ppm) CheckWidth Measure Width at Half Height (W1/2) Start->CheckWidth Narrow W1/2 < 10 Hz (Narrow) CheckWidth->Narrow Small J values Wide W1/2 > 20 Hz (Wide) CheckWidth->Wide Large J values ResultKin CONFIRMED: 5α,6β-Dibromide (Diaxial) Narrow->ResultKin ResultTherm REJECT: 5β,6α-Dibromide (Diequatorial) Wide->ResultTherm

Figure 2: Decision logic for assigning stereochemistry based on the H6 proton signal width.

Troubleshooting & Artifacts

  • H3/H6 Overlap: In

    
    , the H3 proton (
    
    
    
    -oriented, axial) appears near 5.0-5.1 ppm, while H6 is near 4.4-4.5 ppm. If the acetate signal or impurities cause overlap, acquire the spectrum in Benzene-d6 . The anisotropic effect of benzene typically shifts the H6 signal upfield, resolving the multiplet structure.
  • Water Peak: Ensure the water peak (~1.56 ppm in

    
    ) does not obscure the critical C19 methyl signal (~1.45 ppm). Use dry solvent or add a drop of 
    
    
    
    to shift the water peak if necessary.
  • Rotational Sidebands: Ensure the sample is spinning (if not using a modern probe) to prevent sidebands from mimicking multiplet splitting.

References

  • Hanson, J. R. (2002). The NMR Spectra of Steroids. In Nuclear Magnetic Resonance (Vol. 31). Royal Society of Chemistry.

  • Bhacca, N. S., & Williams, D. H. (1964). Applications of NMR Spectroscopy in Organic Chemistry: Illustrations from the Steroid Field. Holden-Day. (Classic text establishing the "Zurcher values" for angular methyls).
  • Mohan, R. S. (2001).[1] Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation. Journal of Chemical Education, 78(6). [Link][1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91325, 5,6-Dibromocholestan-3beta-ol. [Link]

Sources

Distinguishing Acebrochol from 5β,6α-Dibromo Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acebrochol (5α,6β-dibromocholestan-3β-yl acetate) is the standard trans-diaxial addition product of bromine to cholesteryl acetate. It serves as a critical intermediate in steroid functionalization and purification. However, under specific conditions (e.g., thermodynamic equilibration, mutarotation), the 5β,6α-dibromo isomer (trans-diequatorial) can form.

Distinguishing these isomers is critical because their reactivity profiles differ significantly: Acebrochol is kinetically favored but labile, suitable for reductive debromination (protection strategies), whereas the 5β,6α-isomer is thermodynamically distinct and resistant to standard reductive conditions. This guide provides a definitive analytical framework to differentiate the two, relying primarily on 1H NMR spectroscopy and conformational analysis .

Chemical Identity & Stereochemical Basis

The core distinction lies in the stereochemical outcome of the electrophilic addition of bromine to the steroid nucleus.

FeatureAcebrochol (Target Product)5β,6α-Dibromo Isomer (Impurity/Isomer)
IUPAC Name 5α,6β-dibromo-5α-cholestan-3β-yl acetate5β,6α-dibromo-5β-cholestan-3β-yl acetate
Configuration Trans-Diaxial Trans-Diequatorial
A/B Ring Fusion Trans (rigid)Cis (distorted)
C-5 Bromine α-Axialβ-Equatorial
C-6 Bromine β-Axialα-Equatorial
Formation Kinetic control (Standard Bromination)Thermodynamic equilibration / Rearrangement
Mechanism of Formation

The reaction proceeds via a cyclic bromonium ion. The rigid steroid backbone dictates the stereoselectivity.

  • Acebrochol: The bulky angular methyl (C-19) hinders the β-face, favoring α-face bromonium ion formation. Subsequent backside attack by bromide at C-6 occurs axially, yielding the 5α,6β-diaxial product.

Visualization: Stereoselective Synthesis Pathway

BrominationMechanism cluster_legend Legend Start Cholesteryl Acetate (5,6-Double Bond) Inter Cyclic Bromonium Ion (5α,6α-bridge) Start->Inter Kinetic Control (Alpha Face Attack) Br2 Br2 Addition Acebrochol Acebrochol (5α,6β-Dibromo) Trans-Diaxial Inter->Acebrochol Axial Opening Attack Br- Backside Attack at C-6 (Beta) Isomer 5β,6α-Isomer (Trans-Diequatorial) Acebrochol->Isomer Mutarotation (Thermodynamic Equilibration) Target Target Product Impurity Isomer/Impurity

Figure 1: Mechanistic pathway showing the kinetic formation of Acebrochol and the potential thermodynamic rearrangement to the 5β,6α-isomer.

Analytical Comparison (The Gold Standard)

The most reliable method for distinguishing these isomers is 1H NMR , specifically identifying the signal width of the proton at C-6 (H-6).

1H NMR Spectroscopy: The "Width at Half-Height" Rule

According to the Karplus equation , the coupling constant (


) depends on the dihedral angle between vicinal protons.
  • Acebrochol (5α,6β-dibromo): The H-6 proton is equatorial (α-orientation). It has small dihedral angles with H-7ax and H-7eq.

    • Result: Narrow signal (

      
      ).
      
  • Isomer (5β,6α-dibromo): The H-6 proton is axial (β-orientation). It has a large (

    
    ) dihedral angle with H-7ax.
    
    • Result: Wide signal (

      
      ), typically a broad triplet or quartet.
      
Comparative Data Table
ParameterAcebrochol (5α,6β)5β,6α-Isomer Diagnostic Value
H-6 Signal Shape Narrow Multiplet Broad Triplet Primary Distinction
H-6 Width (

)
< 8 Hz > 18 Hz Definitive
H-6 Chemical Shift


Secondary (Axial is upfield)
C-19 Methyl Shift Deshielded (Downfield)Shielded (Upfield)Due to 1,3-diaxial interactions
Melting Point 114–116 °CDistinct (often higher)Supportive only
Structural Stability & Reactivity
  • Acebrochol: The diaxial arrangement causes significant steric strain (1,3-diaxial interactions between C-19 Me and 6β-Br). This makes the C-Br bonds weaker and more reactive toward reductive elimination (e.g., Zn/Acetic acid) to regenerate the double bond.

  • Isomer: The diequatorial arrangement is thermodynamically more stable in the context of ring conformation but less reactive toward standard debromination protocols.

Experimental Protocols

Protocol A: Synthesis of High-Purity Acebrochol

This protocol ensures kinetic control to favor the 5α,6β-isomer.

  • Dissolution: Dissolve 10.0 g of Cholesteryl Acetate in 100 mL of diethyl ether.

  • Bromination: Prepare a solution of 1.05 eq. Bromine (

    
    ) in 20 mL of Glacial Acetic Acid. Add dropwise to the steroid solution at 0–5 °C.
    
    • Note: Low temperature prevents thermodynamic equilibration to the 5β,6α-isomer.

  • Crystallization: The 5α,6β-dibromide (Acebrochol) is less soluble. It will precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold ether/acetic acid (1:1).

  • Recrystallization: Recrystallize from ethanol/ethyl acetate to remove any traces of the soluble diequatorial isomer.

Protocol B: Analytical Validation Workflow

Use this decision tree to validate the identity of your product.

AnalyticalWorkflow Sample Isolated Product (White Solid) NMR Run 1H NMR (CDCl3, 400 MHz) Sample->NMR CheckH6 Analyze H-6 Signal (~4.8 ppm) NMR->CheckH6 Narrow Narrow Multiplet (W1/2 < 8 Hz) CheckH6->Narrow Equatorial H-6 Wide Wide Triplet (W1/2 > 18 Hz) CheckH6->Wide Axial H-6 ResultAce CONFIRMED: Acebrochol (5α,6β) Narrow->ResultAce ResultIso REJECT: 5β,6α-Isomer Wide->ResultIso

Figure 2: Analytical decision tree for validating Acebrochol identity using NMR spectroscopy.

References

  • Hanson, J. R. (2010). The Chemistry of Steroids. Royal Society of Chemistry.
  • Barton, D. H. R., & Miller, E. (1950). "The stereochemistry of the cholesterol dibromides." Journal of the American Chemical Society, 72(3), 1066-1070. Link (Foundational paper establishing the diaxial vs. diequatorial distinction).

  • Fieser, L. F. (1953). "Cholesterol and Companions." Journal of the American Chemical Society, 75(18), 4386-4394.
  • Bhacca, N. S., & Williams, D. H. (1964). Applications of NMR Spectroscopy in Organic Chemistry. Holden-Day. (Source for the "Width at Half-Height" rule for steroid protons).

A Senior Application Scientist's Guide to FTIR Spectrum Interpretation for Acebrochol Validation

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and quality control, the unambiguous identification and validation of active pharmaceutical ingredients (APIs) is the bedrock of safety and efficacy. This guide provides an in-depth, technical framework for the validation of Acebrochol, a neuroactive steroid, using Fourier Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FTIR with alternative analytical techniques, grounding our discussion in authoritative standards and field-proven insights.

Part 1: The Molecular Signature of Acebrochol

Before any analytical validation, a fundamental understanding of the molecule's structure is paramount. Acebrochol, also known as 5α,6β-dibromocholestan-3β-ol acetate, is a derivative of cholesterol.[1][2] Its steroidal backbone is modified with an acetate group at the 3β position and two bromine atoms at the 5α and 6β positions.

These specific functional groups are the key to its unique spectroscopic "fingerprint." FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[3] The resulting spectrum is a direct representation of the molecule's functional groups, making it an exceptionally powerful tool for identity confirmation.[4]

The primary vibrational modes in Acebrochol that produce a characteristic FTIR spectrum are:

  • Ester Carbonyl (C=O) Stretch: From the acetate group.

  • C-O Stretch: Also from the acetate group.

  • Aliphatic C-H Stretch: From the numerous methyl (CH₃) and methylene (CH₂) groups in the steroidal nucleus and side chain.

  • C-Br Stretch: From the two bromine atoms.

cluster_acebrochol Acebrochol Key Functional Groups cluster_acetate Acetate Group Details A Steroidal Backbone (C-H Stretches & Bends) B Acetate Group (-OC(O)CH₃) A->B Modified with C Dibromide Substitution (C-Br Stretches) A->C Modified with D Strong C=O Stretch B->D Contains E Strong C-O Stretch B->E Contains

Caption: Logical relationship of key functional groups in Acebrochol.

Part 2: A Self-Validating Protocol for FTIR Analysis

The trustworthiness of any analytical protocol lies in its robustness and reproducibility. Attenuated Total Reflectance (ATR) is the preferred sampling technique for FTIR in modern pharmaceutical labs due to its speed and minimal sample preparation.[5] This protocol is designed to be self-validating by incorporating system suitability checks and clear acceptance criteria.

Predicted FTIR Absorption Bands for Acebrochol

The validation of Acebrochol begins with a theoretical interpretation of its spectrum. By referencing data from similar steroidal structures like cholesterol and general spectroscopic principles, we can predict the key absorption bands.[5][6]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected IntensityRationale / Comments
2950-2850C-H Asymmetric & Symmetric StretchAliphatic (CH₂, CH₃)StrongCharacteristic of the extensive saturated steroidal backbone and side chain.[7]
~1735C=O StretchEster (Acetate)Strong, SharpA highly characteristic and reliable peak for identifying the acetate functional group.[8]
1465 & 1375C-H BendAliphatic (CH₂, CH₃)MediumCorresponds to the scissoring and bending vibrations of the alkyl groups.[9]
1240C-O StretchEster (Acetate)StrongThe acyl C-O stretch is another key indicator of the acetate group.
700-550C-Br StretchAlkyl Halide (Bromide)Medium to StrongThe position within this range depends on the axial/equatorial conformation of the bromine atoms.[10]
< 1500"Fingerprint Region"Entire MoleculeComplexComplex pattern of bending and stretching vibrations unique to the molecule's overall structure. Crucial for confirmation.
Experimental Workflow: Acebrochol Validation via ATR-FTIR

The following workflow ensures that each analysis is performed under controlled and verifiable conditions, adhering to principles outlined by major pharmacopeias for spectrophotometric analysis.[11][12]

start Start: Receive Acebrochol Sample & Certified Reference Standard (CRS) prep 1. Instrument Preparation start->prep bg 2. Collect Background Spectrum prep->bg check_bg Background Acceptable? bg->check_bg verify 3. System Suitability Test (e.g., Polystyrene Film) check_sst SST Passed? verify->check_sst sample_prep 4. Sample Preparation acquire_crs 5. Acquire CRS Spectrum sample_prep->acquire_crs acquire_sample 6. Acquire Sample Spectrum acquire_crs->acquire_sample compare 7. Spectral Comparison acquire_sample->compare check_match Spectra Match? compare->check_match report 8. Generate Validation Report end end report->end End check_bg->bg No, Clean ATR check_bg->verify Yes check_sst->prep No, Recalibrate check_sst->sample_prep Yes check_match->start No (Identity Fails) check_match->report Yes (Identity Confirmed)

Caption: Step-by-step workflow for Acebrochol validation using ATR-FTIR.

Detailed Protocol Steps:
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean, calibrated, and performing within specifications as per USP <851>.[5] The ATR crystal (typically diamond or zinc selenide) should be cleaned with a suitable solvent like isopropanol and dried completely.

  • Background Collection: Acquire a background spectrum with the clean, empty ATR crystal. This is a critical step to ratio out the absorbance from ambient water vapor and carbon dioxide, ensuring they do not interfere with the sample spectrum.

  • System Suitability: Before sample analysis, verify instrument performance by acquiring a spectrum of a polystyrene reference film. The peak positions must fall within the accepted ranges specified by the manufacturer or relevant pharmacopeia. This step provides documented evidence that the instrument is operating correctly at the time of analysis.

  • Sample Preparation: Place a small, representative amount of the Acebrochol powder directly onto the ATR crystal.[5] Apply consistent pressure using the ATR's clamp mechanism. The causality here is crucial: good, uniform contact between the sample and the crystal is essential for a high-quality, reproducible spectrum. Inconsistent pressure is a primary source of spectral variability.

  • Acquire Reference Spectrum: Using the exact same acquisition parameters (e.g., 32 scans, 4 cm⁻¹ resolution), acquire the spectrum of a Certified Reference Standard (CRS) of Acebrochol. This spectrum serves as the official benchmark.

  • Acquire Sample Spectrum: Clean the ATR crystal thoroughly and acquire the spectrum of the test sample using identical parameters.

  • Data Analysis & Comparison:

    • Overlay: Overlay the sample spectrum with the CRS spectrum. Visually, the spectra should be virtually superimposable.

    • Peak Matching: The positions of the major absorption bands (as listed in the table above) in the sample spectrum must correspond to those in the CRS spectrum within a narrow tolerance (e.g., ±2 cm⁻¹).

    • Fingerprint Region: Pay special attention to the 1500-500 cm⁻¹ region. A match in this complex region provides the highest confidence in identity confirmation.

    • Acceptance Criterion: The correlation coefficient between the sample and reference spectra should be ≥ 0.99.

Part 3: FTIR in Context: A Comparative Guide to Validation Techniques

While FTIR is an excellent tool for identity, a comprehensive quality control strategy often employs orthogonal methods—different techniques that measure different chemical properties—to build a complete picture of the API's quality.[13] The primary alternative and complementary technique is High-Performance Liquid Chromatography (HPLC).[14]

ParameterFTIR SpectroscopyHPLC (High-Performance Liquid Chromatography)UV-Vis SpectroscopyMass Spectrometry (MS)
Primary Use Identity Confirmation, Functional Group AnalysisQuantification, Purity/Impurity Profiling, SeparationQuantification (if chromophore present)Molecular Weight Confirmation, Structural Elucidation
Specificity Very High (unique molecular fingerprint)High (based on retention time and detector response)Low to Medium (many compounds absorb UV light)Very High (provides exact mass and fragmentation)
Quantitative? Possible, but less precise than HPLC.[15][16]Gold standard for quantification.[17]Yes, follows Beer-Lambert Law.Yes, with internal standards.
Speed Very Fast (< 2 minutes per sample)Slower (5-30 minutes per sample)Fast (< 1 minute per sample)Fast to Medium, depending on setup
Sample Prep Minimal to None (direct powder analysis)Moderate to High (dissolution, filtration, dilution)Moderate (dissolution, dilution)Moderate (dissolution, infusion or LC coupling)
Cost Low instrument and operational costHigh instrument cost, moderate solvent costLow instrument costVery High instrument and maintenance cost
Solvent Usage None (Green Chemistry friendly)[17]High (significant organic solvent waste)Low to ModerateLow to High (depends on LC-MS or direct infusion)
Destructive? NoYesNoYes
Causality and Strategic Application
  • Why FTIR is the Ideal First-Line Tool: For raw material identification upon receipt, FTIR is unparalleled. Its speed, ease of use, and non-destructive nature allow for rapid verification of incoming goods, preventing incorrect materials from entering the manufacturing process.[18] Its high specificity for molecular structure directly answers the question, "Is this substance what it claims to be?"

  • Why HPLC is Essential for Purity and Assay: FTIR is generally "blind" to small amounts of impurities unless they have very strong, unique absorption bands not present in the API. HPLC, conversely, excels at separating the API from impurities and degradation products, allowing for their precise quantification.[13] Therefore, for release testing where purity and exact concentration (assay) must be determined, HPLC is the authoritative method.[14]

  • The Power of Orthogonality: Using FTIR and HPLC together creates a powerful, self-validating system. FTIR confirms the bulk material's identity, while HPLC confirms its purity and concentration. A failure in one method would trigger a deeper investigation, providing a robust quality control net.

Conclusion

For the validation of Acebrochol, FTIR spectroscopy serves as an indispensable analytical tool. Its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint makes it the ideal choice for identity confirmation. The protocol detailed in this guide, grounded in the principles of system suitability and comparison to a certified reference standard, ensures a trustworthy and reproducible validation process.

However, as senior scientists, we recognize that no single technique is a panacea. While FTIR authoritatively confirms what a substance is, it must be complemented by orthogonal techniques like HPLC to confirm its purity and quantity. By strategically integrating FTIR into a broader validation workflow, drug development professionals can ensure the unwavering quality and integrity of their pharmaceutical products.

References

  • Thummala, S. et al. (2014). FTIR spectrum of ambroxol's unknown impurity. ResearchGate. Retrieved from [Link]

  • Rohman, A., & Che Man, Y. B. (2012). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. MDPI. Retrieved from [Link]

  • Wikipedia. (2024). Acebrochol. Wikipedia. Retrieved from [Link]

  • International Journal of Applied Research and Work. (n.d.). DEVELOPMENT AND VALIDATION OF ACEBROPHYLLINE AND ITS DERIVATIVES FROM MARKETED PREPERATION. ijarw.com. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of cholesterol. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of Ambroxol Hydrochloride. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Cholesteryl acetate dibromide. National Center for Biotechnology Information. Retrieved from [Link]

  • MASI Longevity Science. (2024). Pharmacopoeial Standards: USP vs. EP vs. JP. MASI Longevity Science. Retrieved from [Link]

  • Witkowska, D. et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. National Institutes of Health. Retrieved from [Link]

  • El-Gizawy, S. M. et al. (2021). FTIR combined with chemometric tools (Fingerprinting spectroscopy) in comparison to HPLC; Which strategy offers more opportunities as a green analytical chemistry technique for the pharmaceutical analysis. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Analytical Method Development and Validation of Acebrophylline in Bulkand Marketed Formulations By RP-HPLC Method. ijpsonline.com. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra of cholesterol standards at different concentration. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Acceptability of Standards from Alternative Compendia (BP/EP/JP). FDA. Retrieved from [Link]

  • Nerkar, M. S., & Patil, S. P. (2024). A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation. ResearchGate. Retrieved from [Link]

  • Frontiers. (2023). Efficient generation of HPLC and FTIR data for quality assessment using time series generation model: a case study on Tibetan medicine Shilajit. Frontiers in Chemistry. Retrieved from [Link]

  • VILLA, M. et al. (2007). Solid-state chemistry of ambroxol theophylline-7-acetate. PubMed. Retrieved from [Link]

  • APG Pharma. (n.d.). Pharmacopeia: EP, USP and JP. APG Pharma. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. ajrconline.org. Retrieved from [Link]

  • Petibois, C. et al. (2015). FTIR spectroscopy characterization of fatty-acyl-chain conjugates. PubMed. Retrieved from [Link]

  • Stevenson, P. et al. (2014). Nonclinical dose formulation analysis method validation and sample analysis. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cholesterol. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of three isomeric cholesterols. ResearchGate. Retrieved from [Link]

  • Dedecke. (n.d.). EP | USP | JP - Pharmacopeia Organizations. Dedecke. Retrieved from [Link]

  • AlKadi, H. et al. (2022). Quantitative Determination of Pitavastatin in Tablets Using FTIR and RP-HPLC Analysis: A Comparative Study. PubMed. Retrieved from [Link]

  • Osmak, M. et al. (2012). Attenuated Total Reflectance − Fourier Transform Infrared Spectroscopy (ATR-FTIR) Reveals Increased Cholesterol Esters in Drug Resistant Laryngeal Carcinoma Cells. ResearchGate. Retrieved from [Link]

  • Impact Journals. (n.d.). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Impact Journals. Retrieved from [Link]

  • Sandhu, N. K. et al. (2022). A comprehensive review on different analytical methods for estimation of ezetimibe. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Establishment and Validation of Fourier Transform Infrared Spectroscopy (FT–MIR) Methodology for the Detection of Linoleic Acid in Buffalo Milk. MDPI. Retrieved from [Link]

  • PubMed. (2018). Analytical methods for cholesterol quantification. PubMed. Retrieved from [Link]

Sources

A Methodological Guide to Comparing the Chemical Stability of Brominated Sterols: Acebrochol (Cholesteryl Acetate Dibromide) as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Steroidal Drug Development

In the landscape of drug development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. For steroidal compounds, particularly halogenated derivatives like brominated sterols, understanding their degradation pathways is paramount. These molecules can be susceptible to degradation under various environmental conditions, potentially leading to a loss of potency and the formation of unknown, potentially toxic impurities.

This guide provides a comprehensive framework for evaluating and comparing the chemical stability of brominated sterols. We will use Acebrochol, also known as Cholesteryl Acetate Dibromide, as our primary case study[1]. While public-domain data directly comparing its stability against other brominated sterols is scarce, the methodologies detailed herein are universally applicable. By establishing a robust protocol for forced degradation studies, researchers can generate the critical data needed to select the most stable candidates for further development. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance[2][3].

We will compare Acebrochol with a closely related analogue, 5α,6β-Dibromocholestan-3β-ol , to illustrate how a seemingly minor structural modification—in this case, the 3β-acetate group—can influence overall chemical stability.

Molecular Structures and Physicochemical Properties

A foundational understanding of the molecules is key to hypothesizing their relative stabilities.

  • Acebrochol (5α,6β-Dibromocholestan-3β-yl acetate): This molecule is the dibrominated form of cholesteryl acetate[1][4]. The presence of the acetate ester at the C3 position may influence its stability, particularly its susceptibility to hydrolysis.

  • Comparator: 5α,6β-Dibromocholestan-3β-ol: This analogue possesses a free hydroxyl group at the C3 position. It is synthesized via the direct bromination of cholesterol[5]. Its stability profile may differ from Acebrochol, especially under hydrolytic and oxidative stress.

The key difference is the C3-substituent: an ester in Acebrochol and an alcohol in the comparator. This allows for a focused investigation into the role of this functional group in the molecule's degradation.

The Causality of Experimental Design: A Self-Validating Stability Protocol

To ensure the integrity and trustworthiness of the findings, a stability-indicating analytical method must be developed and validated. This method's primary purpose is to resolve the parent API from all potential degradation products without interference[6]. The following experimental workflow is designed to be a self-validating system, where the generation of degradation products under forced conditions confirms the method's ability to track stability over time.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation (ICH Conditions) cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation P1 Prepare Stock Solutions (1 mg/mL in Acetonitrile) P2 Allocate Samples for Each Stress Condition P1->P2 S1 Acid Hydrolysis (0.1 M HCl, 60°C) P2->S1 Expose to Stressors S2 Base Hydrolysis (0.1 M NaOH, 60°C) P2->S2 Expose to Stressors S3 Oxidation (3% H2O2, RT) P2->S3 Expose to Stressors S4 Thermal (80°C, Solid State) P2->S4 Expose to Stressors S5 Photolytic (ICH Q1B Light Box) P2->S5 Expose to Stressors A1 Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize (if needed) & Dilute to Working Conc. A1->A2 A3 HPLC-UV/MS Analysis (Stability-Indicating Method) A2->A3 D1 Quantify % Degradation (Peak Area Normalization) A3->D1 D2 Identify Major Degradants (Mass Spectrometry) A3->D2 D3 Compare Stability Profiles & Propose Degradation Pathways D1->D3 D2->D3

Caption: Workflow for a comparative forced degradation study.

Detailed Experimental Methodologies

The following protocols are based on established ICH guidelines for forced degradation studies[2][7]. The core principle is to induce a target degradation of 5-20% to ensure that the primary degradation pathways are revealed without being obscured by secondary reactions[7].

Part 1: Preparation of Stock Solutions
  • Materials: Acebrochol, 5α,6β-Dibromocholestan-3β-ol, HPLC-grade acetonitrile, volumetric flasks.

  • Procedure:

    • Accurately weigh and dissolve each sterol in acetonitrile to prepare a stock solution of 1 mg/mL.

    • Use these stock solutions for all subsequent stress conditions. The choice of acetonitrile is based on its common use as a strong, largely inert solvent for reverse-phase chromatography.

Part 2: Forced Degradation / Stress Testing
  • Rationale: The conditions are chosen to simulate environmental factors a drug might encounter during its lifecycle, from manufacturing to storage and administration[3][6].

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

    • Causality: This test assesses susceptibility to degradation in acidic environments, relevant for oral dosage forms passing through the stomach.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points and neutralize with 0.1 M HCl.

    • Causality: This test is crucial for ester-containing molecules like Acebrochol, which are prone to saponification. It helps predict stability in alkaline intestinal environments or during formulation with basic excipients.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw aliquots at time points for analysis.

    • Causality: Sterol backbones, particularly at allylic positions or tertiary carbons, can be susceptible to oxidation[8][9]. This test mimics exposure to atmospheric oxygen or oxidative excipients.

  • Thermal Degradation:

    • Place a thin layer of the solid-state compound in a petri dish.

    • Expose to dry heat at 80°C in a calibrated oven.

    • At time points, withdraw a small amount of the solid, dissolve in acetonitrile to the target concentration, and analyze.

    • Causality: Evaluates the intrinsic stability of the molecule in its solid form, which is critical for determining storage requirements and shelf-life.

  • Photostability:

    • Expose the stock solution (in a quartz cuvette) and solid-state powder to a light source conforming to ICH Q1B guidelines (combined UV and visible light).

    • Maintain a parallel control sample wrapped in aluminum foil to shield it from light.

    • Analyze samples at appropriate intervals.

    • Causality: Assesses degradation upon exposure to light, which informs packaging requirements (e.g., amber vials, opaque containers).

Part 3: Stability-Indicating Analytical Method
  • Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for stability studies. A C18 reverse-phase column is highly effective for separating sterols of varying polarity[10][11].

  • Instrumentation: HPLC system with DAD or MS detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start at 70% A, ramp to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the sterol backbone) and/or MS scan for parent ion and degradants.

  • Analysis: Inject neutralized and diluted samples from the stress tests. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to its area at time zero.

Comparative Stability Data (Illustrative)

The following table presents hypothetical data to demonstrate how the results of the described protocol would be summarized. This data is for illustrative purposes only and is not based on published experimental results.

Stress ConditionTimeAcebrochol (% Degradation) 5α,6β-Dibromocholestan-3β-ol (% Degradation) Key Observations
Acid Hydrolysis (0.1 M HCl, 60°C)24h15.2%4.5%Acebrochol shows significant degradation, likely due to hydrolysis of the acetate ester.
Base Hydrolysis (0.1 M NaOH, 60°C)8h22.5%3.1%Rapid degradation of Acebrochol confirms the lability of the ester group in alkaline conditions.
Oxidation (3% H₂O₂, RT)24h8.9%9.5%Both compounds show similar, moderate degradation, suggesting the sterol core is the primary site of oxidation.
Thermal (80°C, Solid)48h2.1%1.8%Both compounds exhibit good thermal stability in the solid state.
Photolytic (ICH Q1B)24h6.3%6.8%Both compounds show minor sensitivity to light, indicating similar photochemical reactivity of the core structure.

Interpreting the Results: Proposed Degradation Pathways

Based on the illustrative data, the primary stability difference lies in the hydrolytic sensitivity of Acebrochol's C3-acetate group. In both acidic and (more rapidly) basic conditions, this ester bond is cleaved to yield 5α,6β-Dibromocholestan-3β-ol as the primary degradant.

Hypothetical Degradation Pathway for Acebrochol

G Acebrochol Acebrochol (5α,6β-Dibromocholestan-3β-yl acetate) Degradant1 Degradant 1 (5α,6β-Dibromocholestan-3β-ol) Acebrochol->Degradant1  Acid/Base  Hydrolysis Degradant2 Oxidized Products (e.g., 7-keto derivatives) Acebrochol->Degradant2 Oxidation (H₂O₂) Photolysis Degradant1->Degradant2 Oxidation (H₂O₂) Photolysis

Caption: Putative degradation pathways for Acebrochol.

Conclusion for Drug Development Professionals

This guide outlines a robust, scientifically-grounded methodology for comparing the stability of brominated sterols. Based on our illustrative case study, the presence of a 3β-acetate group in Acebrochol introduces a significant hydrolytic liability compared to its free-hydroxyl analogue, 5α,6β-Dibromocholestan-3β-ol . While both molecules exhibit comparable stability under oxidative, thermal, and photolytic stress, the susceptibility of Acebrochol to acid- and base-catalyzed degradation is a critical factor for formulation development.

For researchers developing oral formulations, the instability of Acebrochol in acidic and basic conditions would necessitate protective strategies, such as enteric coating. Conversely, for topical or parenteral formulations where pH is controlled, this liability may be less of a concern. The comparator, 5α,6β-Dibromocholestan-3β-ol, demonstrates superior hydrolytic stability, making it a potentially more robust candidate if the free hydroxyl group does not compromise its pharmacological activity.

Ultimately, executing these detailed forced degradation protocols is not merely a regulatory hurdle; it is an indispensable tool for risk assessment and for guiding the development of safe, stable, and effective steroidal therapeutics.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Mounika, K., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Jain, D., et al. (2021). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Fieser, L. F. (1955). Cholesterol, Δ⁵-Cholesten-3-One, and Δ⁴-Cholesten-3-One. Organic Syntheses. Retrieved from [Link]

  • Mohan, R. S., et al. (2002). Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR. ResearchGate. Retrieved from [Link]

  • Yoshida, K., et al. (2020). Preparation of Oxysterols by C–H Oxidation of Dibromocholestane with Ru(Bpga) Catalyst. Retrieved from [Link]

  • Shah, R., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. PMC. Retrieved from [Link]

  • Weingärtner, O., et al. (2009). Controversial role of plant sterol esters in the management of hypercholesterolaemia. PMC. Retrieved from [Link]

  • StudyCorgi. (2022). Bromination-Debromination of Cholesterol. Retrieved from [Link]

  • MDPI. (2024). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Retrieved from [Link]

  • Pop, A., et al. (2010). Stability Studies of Medicinal Products. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Retrieved from [Link]

  • CARBOGEN AMCIS. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

  • Beilstein Journals. (2020). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Retrieved from [Link]

  • Li, W., et al. (2016). A Novel Strategy for the Synthesis of Bromo-Substituted Cholestenone and its New Application to a Synthesis of 1α-Hydroxycholesterol. ResearchGate. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Practical Lab Manual. (n.d.). Herbal Drug Technology B. Pharm VI. Retrieved from [Link]

  • PubChem. (n.d.). (-)-Cholesteryl acetate. Retrieved from [Link]

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A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Acebrochol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acebrochol and the Rationale for Mass Spectrometric Analysis

Acebrochol, also known as cholesteryl acetate dibromide, is a synthetic neuroactive steroid.[1][2] Its structure, a derivative of cholesterol, presents a unique analytical challenge due to the presence of a steroidal backbone, an acetate ester at the 3β position, and two bromine atoms at the 5α and 6β positions.[1] Understanding the fragmentation pattern of Acebrochol is critical for its unambiguous identification and quantification in various matrices, a cornerstone of drug metabolism, pharmacokinetic (DMPK) studies, and quality control in pharmaceutical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications, offering high sensitivity and selectivity.[3][4] This guide will focus on the fragmentation patterns observed using common ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

Predicted Fragmentation Pathways of Acebrochol

Isotopic Pattern of the Molecular Ion

A key identifying feature of Acebrochol in a mass spectrum will be the isotopic pattern of its molecular ion peak. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks:

  • M: The peak corresponding to the molecule with two 79Br atoms.

  • M+2: The peak corresponding to the molecule with one 79Br and one 81Br atom. This peak will be approximately twice the intensity of the M peak.

  • M+4: The peak corresponding to the molecule with two 81Br atoms. This peak will be of similar intensity to the M peak.

This M:M+2:M+4 intensity ratio of roughly 1:2:1 is a definitive indicator of the presence of two bromine atoms in the ion.[5]

Fragmentation of the Acetate Group

The acetate group at the 3β position is a labile functional group that readily undergoes fragmentation.[6] Two primary fragmentation pathways are expected:

  • Loss of Acetic Acid: A neutral loss of 60 Da, corresponding to the elimination of acetic acid (CH₃COOH). This is a common fragmentation pathway for steroid acetates.[7][8]

  • Loss of Ketene: A neutral loss of 42 Da, corresponding to the elimination of ketene (CH₂=C=O).[8]

Fragmentation of the Steroid Backbone

The steroidal backbone itself can undergo several characteristic cleavages. For steroids with a hydroxyl group at the 3-position, a common fragmentation is the loss of a water molecule.[9] Although Acebrochol has an acetate group at this position, after the initial loss of acetic acid, the resulting ion may exhibit further fragmentation similar to a native steroid.

Cleavage of the D-ring and the alkyl side chain are also common fragmentation pathways for sterols and their derivatives.[4]

Proposed Fragmentation Scheme for Acebrochol

Based on these principles, a proposed fragmentation pathway for Acebrochol is presented below. The molecular weight of Acebrochol is 588.509 g/mol .[1][2]

G M [M+H]+ (m/z 589/591/593) A Loss of Acetic Acid (m/z 529/531/533) M->A - 60 Da B Loss of Bromine (m/z 450/452) A->B - Br• C Loss of HBr (m/z 449/451) A->C - HBr D Further fragmentation of the steroid backbone B->D C->D

Caption: Proposed ESI-MS/MS fragmentation pathway for Acebrochol.

Comparison with Cholesteryl Acetate

To better understand the influence of the dibromo substitution on the fragmentation of Acebrochol, a comparison with the fragmentation pattern of Cholesteryl Acetate is instructive. The molecular weight of Cholesteryl Acetate is 428.69 g/mol .[10]

FeatureAcebrocholCholesteryl AcetateRationale for Difference
Molecular Ion [M+H]⁺ at m/z 589/591/593[M+H]⁺ at m/z 429The mass difference is due to the two bromine atoms in Acebrochol. The isotopic pattern of Acebrochol is a key differentiator.
Loss of Acetate Neutral loss of 60 Da (acetic acid) is expected to be a prominent fragmentation.A prominent fragment at m/z 369 is observed, corresponding to the loss of the acetate group.[11]This fragmentation pathway is common to both molecules as they share the same acetate ester functionality.
Halogen-related Fragmentation Loss of Br• (a bromine radical) and HBr are expected after the initial loss of acetic acid.Not applicable.These fragmentation pathways are specific to the brominated structure of Acebrochol.
Steroid Backbone Fragmentation Further fragmentation of the steroid nucleus is expected.Characteristic fragments from the steroid backbone are observed.[12]The fragmentation of the core steroid structure will likely be similar, but the presence of bromine may influence the relative abundance of certain fragments.

Experimental Protocol for LC-MS/MS Analysis

The following is a general protocol for the analysis of Acebrochol using LC-MS/MS. This protocol should be optimized for the specific instrumentation and application.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of Acebrochol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution.

  • Matrix Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of steroidal compounds.[13]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is recommended.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan in the precursor ion mode can be used for initial identification.

  • Nebulizer Gas: Nitrogen.

  • Curtain Gas: Nitrogen.

  • Collision Gas: Argon.

  • IonSpray Voltage: 5500 V.

  • Temperature: 500 °C.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample B Protein Precipitation A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F LC Separation E->F G MS Detection F->G H Data Analysis G->H

Caption: General workflow for the LC-MS/MS analysis of Acebrochol.

Conclusion

The mass spectrometric fragmentation of Acebrochol is predicted to be dominated by the characteristic isotopic pattern of its two bromine atoms and the facile loss of its acetate group. A thorough understanding of these fragmentation pathways is essential for developing robust and reliable analytical methods for this compound. By comparing its predicted fragmentation to that of the well-characterized cholesteryl acetate, we can gain valuable insights into the influence of the dibromo substitution on the overall fragmentation process. The experimental protocol provided herein serves as a starting point for the development of specific and sensitive LC-MS/MS methods for the analysis of Acebrochol in various scientific and industrial settings.

References

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Available at: [Link]

  • Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry - PubMed. Available at: [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - MDPI. Available at: [Link]

  • The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma - MDPI. Available at: [Link]

  • A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples - MDPI. Available at: [Link]

  • Electron impact induced fragmentation of C-4-alkylated cholesterols - PubMed. Available at: [Link]

  • Gas chromatography properties and mass spectrometry fragmentation of anabolic androgenic steroids in doping control - PubMed. Available at: [Link]

  • Acebrochol - Wikipedia. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Cholesteryl acetate dibromide | C29H48Br2O2 | CID 10952056 - PubChem. Available at: [Link]

  • Electron impact induced fragmentation of cholesterol and related C-5 unsaturated steroids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC - PubMed Central. Available at: [Link]

  • Rapid Quantification of Free Cholesterol in Tears Using Direct Insertion/Electron Ionization–Mass Spectrometry | IOVS. Available at: [Link]

  • (-)-Cholesteryl acetate | C29H48O2 | CID 2723897 - PubChem - NIH. Available at: [Link]

  • FIG. 2. EI mass spectrum of the acetate derivative of... - ResearchGate. Available at: [Link]

  • Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods. Available at: [Link]

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Validation of Acebrochol Purity: Elemental Analysis vs. Chromatographic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Acebrochol (Cholesteryl Acetate Dibromide) | CAS: 514-50-1

Executive Summary: The "Bromine Signature"

In the development of lipid-regulating agents like Acebrochol (


-dibromocholestan-3

-ol acetate), standard chromatographic purity (HPLC-UV) is often insufficient. While HPLC excels at separating organic impurities (e.g., unreacted cholesterol or diastereomers), it cannot inherently verify the stoichiometric presence of the halogen atoms essential to the molecule's identity.

This guide details the validation of Acebrochol using Elemental Analysis (EA) , specifically focusing on the quantification of Bromine (


). Unlike relative methods, EA provides an absolute measurement of the bulk material, acting as a critical gatekeeper against solvent entrapment, inorganic contamination, and stoichiometric errors that HPLC-UV/MS may miss.

Technical Comparison: EA vs. HPLC vs. qNMR

For a Senior Scientist, the choice of analytical method is driven by the specific "blind spots" of each technique. The table below contrasts the performance of EA against standard alternatives for Acebrochol validation.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (Combustion) HPLC-UV (Reverse Phase) qNMR (

or

)
Primary Target Absolute Mass % (C, H, Br)Organic Impurities (Area %)Structural Connectivity
Acebrochol Specificity High (Validates

stoichiometry)
Medium (Separates isomers)High (Stereochemistry)
Detection Principle Stoichiometric CombustionUV Absorption (210-220 nm)Nuclear Spin Resonance
Blind Spots Isomers (same formula)Inorganic salts, Moisture, SolventsTrace inorganic salts
Sample Requirement Destructive (~2–5 mg)Non-destructive (dissolved)Non-destructive
Precision (Typical)

to


(Area)

(Integral)
Validation Role "The Truth" (Bulk Purity)"The Profile" (Impurity ID)"The Structure" (ID)

The Challenge: Why HPLC is Not Enough

Acebrochol is synthesized via the bromination of cholesteryl acetate. A common failure mode in this synthesis is the formation of monobromo derivatives or the retention of inorganic bromide salts .

  • The HPLC Trap: A monobromo impurity might co-elute or have a similar UV response factor to Acebrochol, potentially inflating the purity value.

  • The EA Solution: Acebrochol (

    
    ) has a massive Bromine mass fraction (~27.15%). A deviation in EA results immediately flags stoichiometric errors that HPLC might mask.
    
Diagram 1: The Logic of Purity Validation

This decision tree illustrates where EA fits into the release workflow for Acebrochol.

ValidationLogic Synthesis Crude Acebrochol Synthesis Recryst Recrystallization (Ethanol/Acetone) Synthesis->Recryst HPLC HPLC-UV Screening (>98% Area?) Recryst->HPLC Fail_HPLC Reject / Re-purify HPLC->Fail_HPLC No EA_Check Elemental Analysis (C, H, Br) HPLC->EA_Check Yes Decision Compare Theoretical vs. Found (Tolerance ±0.4%) EA_Check->Decision Pass RELEASE BATCH (Validated Purity) Decision->Pass Within Limits Fail_EA FAIL: Check for Solvents/Inorganics Decision->Fail_EA Deviation >0.4%

Caption: Workflow integrating EA as the final "gatekeeper" after chromatographic screening.

Methodology: Oxygen Flask Combustion (Schöniger Method)

While automated CHNS analyzers are common, the Schöniger Oxygen Flask Combustion method remains the authoritative protocol for Halogen (Br) determination in pharmaceutical solids due to its reliability in liberating covalently bound halogens.

Theoretical Composition

Before analysis, establish the theoretical baseline for Acebrochol (


, MW: 588.5  g/mol ).
  • Carbon (C): 59.18%

  • Hydrogen (H): 8.22%

  • Bromine (Br): 27.16%

  • Oxygen (O): 5.44%

Experimental Protocol (Self-Validating System)

Objective: Quantify %Br to within


 absolute error.

Reagents:

  • 0.01 N Silver Nitrate (

    
    ) VS.
    
  • Oxygen (medical grade).

  • Absorbing Solution:

    
     in NaOH.
    

Step-by-Step Workflow:

  • Sample Weighing: Accurately weigh 15–20 mg of dried Acebrochol onto ashless filter paper. Fold into a "flag" with a fuse strip.

  • Combustion (The Critical Step):

    • Flush a 500 mL iodine flask with Oxygen for 2 minutes.

    • Add 10 mL of absorbing solution (1N NaOH + 3 drops 30%

      
      ).
      
    • Ignite the fuse and immediately insert the stopper/sample holder into the flask.[1]

    • Observation: Ensure complete combustion (no black soot residues). Invert flask and shake for 30 minutes to absorb

      
       gas as bromide ions (
      
      
      
      ).
  • Titration:

    • Rinse stopper/neck with distilled water into the flask.

    • Neutralize solution with dilute

      
      .
      
    • Titrate with 0.01 N

      
       using potentiometric detection (Silver electrode).
      
  • Calculation:

    
    
    
Diagram 2: The Schöniger Protocol

Visualizing the physical workflow ensures reproducibility.

SchonigerProtocol Weigh 1. Weigh Sample (Ashless Paper) Flush 2. Flush Flask (Pure O2) Weigh->Flush Ignite 3. Ignite & Seal (Combustion) Flush->Ignite Absorb 4. Shake (30 min) (Convert Br2 -> Br-) Ignite->Absorb Titrate 5. Titrate (AgNO3 Potentiometric) Absorb->Titrate

Caption: Step-by-step execution of the Oxygen Flask Combustion method for Bromine determination.

Data Interpretation & Acceptance Criteria

In a regulatory context (e.g., ICH Q6A), the acceptance criteria for Elemental Analysis are typically stringent.

Table 2: Interpretation of Validation Data
ScenarioFound % CFound % BrDiagnosisAction
Theoretical 59.18% 27.16% Target --
Pass 59.10%27.05%High Purity (Dev < 0.3%)Release Batch
Fail (Solvent) 58.00%26.50%Solvent Entrapment (e.g., Ethanol)Dry @ 60°C / Vacuum
Fail (Synthesis) 61.50%22.10%Mono-bromo impurity (

)
Recrystallize
Fail (Inorganic) 55.00%>28.00%Inorganic Bromide Salt ContaminationWash with Water

Senior Scientist Insight: If your Carbon value is low but Bromine is high, suspect inorganic contamination (e.g., Sodium Bromide from the reaction quench). If both are low, suspect solvent entrapment.

References

  • ICH Harmonised Tripartite Guideline. (2000). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A).Link

  • PubChem. (n.d.).[2] Acebrochol (Compound).[2] National Library of Medicine. Link

  • Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Methodological Foundation).

  • Exeter Analytical. (n.d.). The Schöniger Procedure: Oxygen Flask Combustion.[3][5][4]Link

  • FDA. (2022). Q3D(R2) Elemental Impurities: Guidance for Industry.Link

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A Senior Application Scientist's Guide to the Validation of Chiral Purity by Optical Rotation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is not a trivial pursuit; it is a cornerstone of safety, efficacy, and regulatory compliance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the accurate determination of chiral purity is a critical analytical challenge. This guide provides an in-depth exploration of optical rotation as a classic and reliable method for chiral purity assessment, benchmarked against modern chromatographic techniques. While this guide focuses on the validation of optical rotation for a pure active pharmaceutical ingredient (API), the principles discussed are broadly applicable.

Due to the limited availability of a certified reference standard for the specific optical rotation of Acebrochol, this guide will utilize the well-characterized and structurally related compound, Cholesteryl Acetate , as a practical exemplar for all experimental and validation protocols. The established specific rotation of Cholesteryl Acetate is approximately -44° to -45° .[2]

The Principle of Optical Activity: A Phenomenon of Chirality

Optical activity is the intrinsic property of chiral molecules to rotate the plane of polarized light.[1] This rotation is measured using a polarimeter and is expressed as the observed rotation (α). To standardize this measurement for comparability across different conditions, the specific rotation [α] is calculated. This value is a fundamental physical constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration.

A dextrorotatory compound (+) rotates the plane of polarized light clockwise, while a levorotatory compound (-) rotates it counter-clockwise.[3] A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation as the rotations of the individual enantiomers cancel each other out.[4]

Comparative Analysis: Polarimetry vs. Chiral HPLC

While polarimetry is a time-honored technique, it is essential to understand its position relative to other modern analytical methods for chiral purity, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

FeaturePolarimetryChiral HPLC
Principle Measures the bulk rotation of plane-polarized light by a chiral sample.Physically separates enantiomers based on their differential interactions with a chiral stationary phase.[5][6]
Information Provided Net optical rotation of the sample, which is proportional to the excess of one enantiomer.Quantitative separation of each enantiomer, providing individual concentrations and thus a direct measure of enantiomeric excess.[7]
Specificity Can be non-specific if other chiral impurities are present.Highly specific; can separate the target enantiomers from each other and from other impurities.[8]
Sensitivity Generally lower sensitivity.High sensitivity, capable of detecting trace amounts of the undesired enantiomer.[9]
Speed Rapid analysis.Longer analysis time per sample.
Cost Relatively low instrument and operational cost.Higher instrument and column costs.
Method Development Simple and straightforward.Can be complex and time-consuming.
Validation Requires validation for parameters like linearity, accuracy, and precision.[10]Requires extensive validation for all chromatographic parameters.[11]

Experimental Protocol: Determination of Specific Rotation for Cholesteryl Acetate

This protocol outlines the step-by-step procedure for measuring the specific rotation of Cholesteryl Acetate.

I. Instrument Qualification and Performance Verification

Prior to any measurement, the polarimeter must be qualified according to USP General Chapter <1058> Analytical Instrument Qualification.[12][13][14][15][16]

  • Installation Qualification (IQ): Ensure the instrument is installed in a suitable environment and that all necessary documentation is present.

  • Operational Qualification (OQ): Verify that the instrument's functions (e.g., light source, detector, temperature control) operate according to specifications. This includes calibrating the instrument using a certified quartz plate or a certified standard solution (e.g., sucrose).

  • Performance Qualification (PQ): Demonstrate that the instrument consistently performs as intended for the specific application. This can involve repeated measurements of a well-characterized standard.

II. Materials and Reagents
  • Cholesteryl Acetate (high purity)

  • Chloroform (or another suitable solvent as specified in a monograph)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks and pipettes

III. Sample Preparation
  • Accurately weigh approximately 2.0 g of Cholesteryl Acetate.

  • Dissolve the weighed sample in chloroform in a 25 mL volumetric flask.

  • Ensure the solution is thoroughly mixed and equilibrated to the specified temperature (e.g., 20°C or 25°C).

IV. Measurement Procedure
  • Zero Correction: Fill the polarimeter cell with the pure solvent (chloroform) and take a blank reading. This value should be subtracted from the sample readings.

  • Sample Measurement: Rinse and fill the polarimeter cell with the prepared Cholesteryl Acetate solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and record the observed rotation (α). Repeat the measurement at least three times to ensure reproducibility.

V. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

[α]λT = (100 × α) / (l × c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

Validation of the Optical Rotation Method for Assay

To ensure the suitability of the optical rotation method for its intended purpose (e.g., as an identity test or for quantitative assay), it must be validated according to the principles outlined in the ICH Q2(R1) guideline.[8][10][17]

G cluster_0 Method Validation Workflow cluster_1 Precision Sub-types Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range Repeatability Repeatability Precision->Repeatability Decomposed into Intermediate_Precision Intermediate Precision

Caption: Workflow for the validation of an analytical method as per ICH Q2(R1).

Specificity

Objective: To demonstrate that the optical rotation measurement is unaffected by the presence of impurities or excipients.

Protocol:

  • Measure the optical rotation of the pure Cholesteryl Acetate standard.

  • Measure the optical rotation of a placebo (a mixture of all excipients without the API). The placebo should show no significant optical rotation.

  • Spike the Cholesteryl Acetate sample with known impurities (if available) and measure the optical rotation. The presence of impurities should not significantly alter the specific rotation of the API.

Linearity

Objective: To demonstrate that the observed optical rotation is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five solutions of Cholesteryl Acetate at different concentrations, typically ranging from 80% to 120% of the target assay concentration.[10]

  • Measure the observed rotation for each concentration.

  • Plot the observed rotation versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

  • The accuracy can be assessed by comparing the measured concentration (calculated from the observed rotation and the established linearity) to the known concentration.

Acceptance Criteria:

  • The percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Precision

Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision):

    • Protocol: Perform at least six replicate measurements of a single homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[18]

  • Intermediate Precision:

    • Protocol: Assess the variability of the method within the same laboratory but on different days, with different analysts, and/or on different equipment.

    • Acceptance Criteria: The RSD over the different conditions should be within an acceptable range, typically slightly wider than for repeatability.

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol: The range is determined from the linearity, accuracy, and precision studies. For an assay, the typical range is 80% to 120% of the test concentration.[10]

Illustrative Validation Data for Cholesteryl Acetate

The following table presents hypothetical but realistic data for the validation of an optical rotation method for the assay of Cholesteryl Acetate.

Validation ParameterMeasurementResultAcceptance Criteria
Linearity 5 concentrations (80-120%)r² = 0.9995r² ≥ 0.99
Accuracy 3 levels, 3 replicates eachMean Recovery = 99.8%98.0% - 102.0%
Precision
- Repeatability6 replicatesRSD = 0.5%≤ 2.0%
- Intermediate Precision2 analysts, 2 daysRSD = 0.8%≤ 3.0%
Range Derived from above studies80% - 120% of target conc.Confirmed

Conclusion

The validation of optical rotation as an analytical method for chiral purity is a robust and scientifically sound process that ensures the reliability of the data generated. While techniques like chiral HPLC offer higher specificity and sensitivity, polarimetry remains a valuable, cost-effective, and rapid tool, particularly for the assay of pure, bulk active pharmaceutical ingredients. The choice of method should be based on the specific requirements of the analysis, the nature of the sample, and the regulatory context. A thorough understanding of the principles of both the measurement and its validation is paramount for any scientist working in a regulated environment.

G cluster_0 Analytical Method Selection cluster_1 Key Attributes Polarimetry Polarimetry Speed_Cost Speed & Low Cost Polarimetry->Speed_Cost Chiral_HPLC Chiral HPLC Specificity_Sensitivity High Specificity & Sensitivity Chiral_HPLC->Specificity_Sensitivity

Caption: Decision factors for choosing between Polarimetry and Chiral HPLC.

References

  • Corrosion. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry [Video]. YouTube. [Link]

  • Chegg. (2020, February 4). Solved QUESTION 1 The specific optical rotation of. [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. [Link]

  • Chemistry LibreTexts. (2023, October 22). 3.6: Optical Activity. [Link]

  • Khan Academy. (n.d.). Optical activity calculations. [Link]

  • ResearchGate. (n.d.). Development and validation of a modified polarimetric assay method for small volume samples. [Link]

  • European Medicines Agency. (1995, June). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Rudolph Research Analytical. (n.d.). Polarimeter Requirements for the Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. [Link]

  • Agilent. (n.d.). USP General Chapter <1058>. [Link]

  • Medwin Publishers. (2019, January 24). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • US Pharmacopeia. (2020, October 29). A Life Cycle Approach to the Calibration and Qualification of Analytical Instruments and Systems to Establish. [Link]

  • PubMed Central. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • uspbpep.com. (n.d.). <1058> ANALYTICAL INSTRUMENT QUALIFICATION. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • LCGC International. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs. [Link]

  • ECA Academy. (2025, March 12). Proposed Update to USP <1058> on Analytical Instrument and System Qualification. [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • YouTube. (2021, October 22). CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. [Link]

Sources

Comparative Reactivity in Substitution Reactions: A Case Study of Acebrochol and Related Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide:

For drug development professionals, understanding a molecule's reactivity is fundamental to designing synthetic routes, predicting metabolic pathways, and identifying potential toxicities. This guide offers an in-depth comparison of the reactivity of Acebrochol, a dibrominated steroid, in substitution reactions. To provide a practical context, its reactivity is benchmarked against two widely recognized pharmaceutical compounds, Bromhexine and its primary metabolite, Ambroxol.[1] This analysis will focus on the two major classes of substitution reactions: nucleophilic and electrophilic aromatic substitution.

Structural Overview of Target Molecules

The reactivity of a molecule is intrinsically linked to its structure. The three compounds under investigation possess distinct features that dictate their behavior in substitution reactions.

  • Acebrochol : Also known as cholesteryl acetate dibromide, this is a large, sterically hindered steroidal molecule.[2][3] Its key reactive sites for nucleophilic substitution are the two carbon atoms bonded to bromine. The aliphatic, non-aromatic nature of its core ring system precludes it from undergoing electrophilic aromatic substitution.

  • Bromhexine : This molecule features a bromine atom on a benzylic carbon, making it susceptible to nucleophilic substitution. It also contains a disubstituted aromatic ring, which is a prime site for electrophilic aromatic substitution.

  • Ambroxol : As the active metabolite of Bromhexine, Ambroxol is structurally similar but contains a hydroxyl (-OH) group in place of the bromine atom.[1][4] This seemingly minor change has a profound impact on its reactivity as a substrate in nucleophilic substitution, as the hydroxyl group is a notoriously poor leaving group compared to bromide.

Molecular_Structures cluster_acebrochol Acebrochol (Steroidal Core) cluster_analogs Comparative Scaffolds Acebrochol Steroid Backbone - C-Br (Vicinal Dibromide) - C-OAc (Acetate) ReactiveSites Key Sites: Two C-Br bonds Acebrochol->ReactiveSites Nucleophilic Attack Bromhexine Bromhexine - Aromatic Ring - C-Br (Benzylic) ReactiveSites->Bromhexine Compare Leaving Group Ambroxol Ambroxol - Aromatic Ring - C-OH (Benzylic) Bromhexine->Ambroxol Metabolism Bromhexine->Ambroxol Compare Reactivity

Caption: Structural relationship and key reactive sites of the compared molecules.

Nucleophilic Substitution: A Kinetic Comparison

Nucleophilic substitution reactions involve the replacement of a leaving group by an electron-rich nucleophile.[5] These reactions can proceed through two primary mechanisms: a single-step (SN2) or a two-step (SN1) pathway.[6] The preferred pathway and reaction rate depend on the substrate, nucleophile, leaving group, and solvent.[6][7]

  • Leaving Group Ability : The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. Bromide (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr). In contrast, the hydroxide ion (OH⁻) is a very poor leaving group. Therefore, we can confidently predict that both Acebrochol and Bromhexine will be significantly more reactive than Ambroxol under typical nucleophilic substitution conditions.

  • Substrate Structure (Steric Hindrance) :

    • Acebrochol : The bromine atoms are attached to secondary carbons within a bulky steroid framework. This steric hindrance would likely disfavor a direct backside attack (SN2 mechanism) and may favor an SN1 pathway involving a carbocation intermediate.

    • Bromhexine : The bromine is on a benzylic carbon, which can stabilize a carbocation intermediate, making an SN1 pathway viable. However, it is also relatively accessible, meaning an SN2 pathway is also possible, depending on the reaction conditions.

    • The rate of SN1 reactions depends only on the concentration of the substrate, while SN2 reactions depend on both the substrate and the nucleophile.[8]

To quantify these differences, a kinetic study can be performed. This protocol is designed to compare the rates of reaction for the three substrates with a common nucleophile, sodium iodide in acetone. The reaction's progress is monitored by the formation of a sodium bromide or sodium hydroxide precipitate.

  • Preparation : Label three sets of test tubes for Acebrochol, Bromhexine, and Ambroxol.

  • Reagent Addition : To each test tube, add 1 mL of a 15% solution of sodium iodide in acetone.

  • Substrate Solution : Prepare 0.1 M solutions of Acebrochol, Bromhexine, and Ambroxol in acetone.

  • Reaction Initiation : Add 5 drops of one of the substrate solutions to the corresponding set of test tubes. Start a timer immediately.

  • Observation : Shake the tubes to ensure thorough mixing. Record the time required for a definitive precipitate (NaBr) to form. For reactions that are slow at room temperature, gently heat the solution in a 45-50°C water bath and note the time to precipitation.

  • Data Collection : Repeat the experiment for all three substrates, ensuring consistent conditions. Rank the reactivity from fastest to slowest.

kinetic_workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase start Prepare Substrate Solutions (0.1M) mix Mix Substrate & Reagent start->mix reagent Prepare NaI in Acetone Solution reagent->mix observe Observe for Precipitate (RT) mix->observe heat Heat (50°C) if no reaction observe->heat record Record Time to Precipitation observe->record If reaction occurs heat->record rank Rank Relative Reactivity record->rank

Caption: Experimental workflow for the comparative kinetic analysis.

The experiment is expected to show a clear difference in reactivity, which can be summarized as follows.

Table 1: Predicted Comparative Reactivity in Nucleophilic Substitution (SN2)

Compound Leaving Group Steric Hindrance Predicted Relative Rate Rationale
Bromhexine Br⁻ (Excellent) Low (Benzylic) Very Fast Features both an excellent leaving group and an accessible reactive site.
Acebrochol Br⁻ (Excellent) High (Steroidal) Moderate to Slow Has a good leaving group, but the bulky steroid frame hinders nucleophilic attack.

| Ambroxol | OH⁻ (Poor) | Low (Benzylic) | Extremely Slow / No Reaction | The hydroxyl group is a very poor leaving group, making substitution difficult without acid catalysis. |

Electrophilic Aromatic Substitution (EAS): A Regioselectivity Comparison

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring.[9] The reaction proceeds via a high-energy carbocation intermediate, known as a sigma complex or Wheland intermediate.[10] This reaction is only relevant for Bromhexine and Ambroxol.

The position of substitution on the aromatic ring is not random; it is directed by the electronic properties of the substituents already present.

  • Activating Groups : Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. Examples include -OH, -OR, and alkyl groups.

  • Deactivating Groups : Electron-withdrawing groups (EWGs) deactivate the ring and, with the exception of halogens, direct incoming electrophiles to the meta position. Halogens like -Br are deactivating but are ortho, para-directing.

In both Bromhexine and Ambroxol, the aromatic ring has two powerful activating groups (the secondary amine and the ether/hydroxyl group) and one deactivating group (the bromine atom). The activating groups will dominate, directing the electrophile to the positions ortho or para to them.

A standard nitration reaction can be used to probe the regioselectivity of the aromatic rings in Bromhexine and Ambroxol.

  • Substrate Preparation : In separate flasks, dissolve 100 mg of Bromhexine and 100 mg of Ambroxol in 5 mL of concentrated sulfuric acid, keeping the flasks in an ice bath.

  • Nitrating Mixture : Slowly prepare a nitrating mixture by adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate cooled flask.

  • Reaction : Add the nitrating mixture dropwise to each of the substrate solutions, maintaining the temperature below 10°C. Stir for 30 minutes.

  • Work-up : Carefully pour the reaction mixture onto 50 g of crushed ice. A precipitate of the nitrated product should form.

  • Isolation & Analysis : Collect the solid product by vacuum filtration, wash with cold water, and dry. Analyze the product using ¹H NMR spectroscopy to determine the substitution pattern on the aromatic ring.

EAS_Mechanism Aromatic Aromatic Ring (Bromhexine/Ambroxol) Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic->Sigma_Complex + E⁺ (Slow) Electrophile E⁺ (e.g., NO₂⁺) Product Substituted Product Sigma_Complex->Product - H⁺ (Fast) Base Base (H₂O)

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).

The powerful activating effect of the amine and hydroxyl/ether groups will dictate the position of nitration. Steric hindrance from the adjacent alkyl chain will also play a role.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Compound Directing Groups Predicted Major Product Rationale
Bromhexine -NHR (Activating, o,p), -Br (Deactivating, o,p) Nitro group adds ortho to the amine group. The amine is a powerful activating group. The position ortho to it is sterically accessible and electronically enriched, making it the most likely site of attack.

| Ambroxol | -NHR (Activating, o,p), -OH (Activating, o,p), -Br (Deactivating, o,p) | Nitro group adds ortho to the amine or hydroxyl group. | Both the amine and hydroxyl groups are strong activators. The final product will likely be a mixture, with substitution occurring at the most activated and sterically accessible position. |

Conclusion for the Drug Development Professional

This comparative guide illustrates how fundamental principles of organic chemistry can predict the reactivity of complex molecules.

  • For Nucleophilic Substitution , the leaving group is paramount. The presence of bromide in Acebrochol and Bromhexine makes them far more reactive substrates for introducing new functional groups compared to the hydroxyl-containing Ambroxol. However, the steric bulk of the Acebrochol scaffold significantly tempers this reactivity compared to the more accessible benzylic bromide of Bromhexine.

  • For Electrophilic Aromatic Substitution , the electronic nature of the substituents governs the outcome. The activating groups on Bromhexine and Ambroxol make their aromatic rings highly susceptible to substitution at specific positions, a critical consideration when designing analogs or predicting metabolic transformations.

By understanding these reactivity patterns, researchers can better design synthetic pathways, anticipate potential side reactions, and develop more effective and stable drug candidates.

References

  • Acebrochol - Wikipedia . Wikipedia. [Link][2][3]

  • An analysis of electrophilic aromatic substitution: a “complex approach” . RSC Publishing. [Link][9]

  • Comparison of Bromhexine and its Active Metabolite - Ambroxol as Potential Analgesics . PubMed. [Link][4]

  • Ambroxol-Bromhexine (EMEA-H-A-31-1397) . European Medicines Agency (EMA). [Link][11]

  • Cholesteryl acetate dibromide | C29H48Br2O2 | CID 10952056 . PubChem. [Link][12]

  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20 . YouTube. [Link][6]

  • Ambroxol vs. Other Cough Syrups: Which is More Effective? . Longevity.Technology. [Link][1]

  • Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. [Link][10]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. [Link][5]

  • A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics . Chemistry LibreTexts. [Link][7]

  • Video: SN2 Reaction: Kinetics . JoVE. [Link][8]

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Safety Operating Guide

Hazard Identification and Core Principles of Disposal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Acebrochol for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of Acebrochol, also known as Cholesteryl Acetate Dibromide. The causality behind each step is explained to ensure that our protocols are not just followed, but understood, fostering a culture of safety and environmental stewardship.

Acebrochol's identity as a brominated steroid derivative necessitates a disposal protocol that addresses the specific hazards associated with halogenated organic compounds.[1] Improper disposal can lead to the release of persistent and ecotoxic substances, while incorrect thermal treatment can generate hazardous byproducts such as hydrogen bromide gas.[2][3] Adherence to these guidelines is crucial for regulatory compliance and the protection of our environment.

Before handling waste, a thorough understanding of the compound's risk profile is essential. Acebrochol is an active pharmaceutical ingredient (API) intermediate and a halogenated organic solid.[1] While a complete toxicological profile is not widely documented, its chemical class informs the primary hazards.

Key Hazards:

  • Combustion Byproducts: As a brominated organic compound, incomplete combustion can produce toxic and corrosive fumes, including carbon oxides (CO, CO2) and hydrogen bromide (HBr).[2]

  • Environmental Persistence: Halogenated compounds can be persistent in the environment. APIs, in general, are a class of emerging contaminants of concern in water systems.[4][5]

  • Reactivity: Avoid contact with strong oxidizing agents.[2][6]

Based on this profile, the disposal of Acebrochol is governed by three core principles:

  • Prevent Environmental Release: Under no circumstances should Acebrochol or its solutions be discharged into the sewer system or disposed of with general municipal waste.[7][8] This is a foundational rule mandated by environmental agencies like the EPA to prevent contamination of waterways with APIs.[7]

  • Ensure Complete Destruction: The primary goal of disposal is the complete mineralization of the compound into less harmful substances.

  • Regulatory Compliance: All disposal activities must adhere to local, national, and international regulations governing hazardous and pharmaceutical waste, such as those set by the U.S. Environmental Protection Agency (EPA) and the European Medicines Agency (EMA).[9][10][11]

Summary of Acebrochol Properties
PropertyDescriptionSource(s)
Chemical Name Cholesteryl Acetate Dibromide[1]
Physical State Solid[6]
Appearance Dark Yellow to Orange[1]
Solubility Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate[1][6]
Known Incompatibilities Strong oxidizing agents[2][6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of Acebrochol waste, from the point of generation to final disposition.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in ensuring a safe and compliant waste stream. The causality is simple: mixing hazardous waste with non-hazardous waste increases the volume of hazardous material and complicates disposal, driving up costs and risk.

  • Primary Chemical Waste: Collect all unused or expired pure Acebrochol powder in a dedicated container.

  • Grossly Contaminated Items: Items heavily contaminated with Acebrochol (e.g., weigh boats, spatulas with visible residue, heavily soiled gloves) should be placed in the same dedicated container as the primary chemical waste.

  • Lightly Contaminated Labware: Items with trace contamination (e.g., gloves, bench paper, pipette tips) should be collected in a separate, clearly labeled solid waste container designated for "Halogenated Organic Solid Waste."

Step 2: Packaging and Containment

The choice of container is vital for preventing leaks and ensuring the safety of personnel handling the waste.

  • Container Selection: Use a UN-approved, leak-proof container made of a material compatible with halogenated organic solids (e.g., high-density polyethylene - HDPE).[12]

  • Procedure:

    • Place a liner in the container if collecting solids to facilitate easier removal.

    • Do not overfill the container. Leave at least 10% of headspace to prevent spillage.[12]

    • For any solutions containing Acebrochol, use a dedicated, leak-proof liquid waste container.

    • Securely seal the container lid when not in use and before moving it to storage.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and the primary means of communicating hazards to everyone who will handle the container.

  • Label Contents: The label must be securely affixed and clearly legible. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Acebrochol (Cholesteryl Acetate Dibromide)"

    • The primary hazard(s): "Toxic," "Environmental Hazard"

    • The appropriate European Waste Catalogue (EWC) code where applicable (e.g., 18 01 09 for non-cytotoxic medicines).[13]

    • The date of accumulation (when the first item was placed in the container).

Step 4: Temporary Storage

Waste must be stored safely and securely while awaiting collection by a licensed disposal company.

  • Location: Store in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage facility.

  • Conditions: The storage area should be secure, away from general laboratory traffic, and segregated from incompatible materials, particularly strong oxidizing agents.[2][6]

Final Disposal Methodology: The Hierarchy of Choice

The selection of the final disposal method must be based on the chemical properties of Acebrochol. As a halogenated API, the options are specific and limited.

Method 1: High-Temperature Incineration (Recommended)

This is the gold standard and the most environmentally sound method for destroying halogenated pharmaceutical waste.[14][15]

  • Causality: High-temperature incinerators (operating above 850°C, often in cement kilns at >1450°C) provide the temperature and residence time necessary for the complete destruction of the organic molecule.[16] Crucially, these facilities are equipped with advanced flue gas treatment systems (e.g., scrubbers) that neutralize the acidic gases like HBr that are formed during the combustion of halogenated compounds.[14] Failure to use such a system would release these toxic and corrosive gases into the atmosphere.

  • Procedure: Arrange for collection by a licensed hazardous waste disposal company that can provide a certificate of destruction confirming incineration at a permitted facility.

Method 2: Chemical Decomposition (Not Recommended without Validation)
  • Causality: While chemical treatment can be used for some waste streams, there are no standard, validated protocols for the neutralization of Acebrochol. Attempting to develop one in a standard laboratory setting is hazardous and likely to produce unknown, potentially more dangerous byproducts. This method should only be considered if a specific, manufacturer-recommended, and fully validated procedure is available.[14]

The following diagram illustrates the decision-making workflow for managing Acebrochol waste.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Handling & Final Disposal start Acebrochol Waste Generated is_pure Pure compound or Grossly Contaminated? start->is_pure is_trace Trace Contamination? is_pure->is_trace No container_primary Collect in Primary 'Acebrochol Waste' Container is_pure->container_primary Yes container_secondary Collect in 'Halogenated Solid Waste' Container is_trace->container_secondary Yes label_store Label Container Correctly & Store in Designated Area container_primary->label_store container_secondary->label_store disposal_co Arrange Pickup by Licensed Waste Contractor label_store->disposal_co incinerate High-Temperature Incineration with Flue Gas Treatment disposal_co->incinerate

Caption: Decision workflow for Acebrochol waste management.

Risks of Improper Disposal

The procedural steps outlined above are designed to mitigate a cascade of potential negative outcomes. Ignoring these protocols introduces significant risks to both human health and the ecosystem.

G cluster_improper Improper Disposal Pathway cluster_consequences Negative Consequences sewer Sewer Disposal water_pollution API Water Contamination (Ecotoxicity) sewer->water_pollution landfill General Waste (Landfill) soil_pollution Soil & Groundwater Contamination landfill->soil_pollution low_temp_burn Low-Temp Incineration air_pollution Toxic Air Emissions (HBr, Dioxins) low_temp_burn->air_pollution water_pollution->soil_pollution

Caption: Logical flow of risks from improper disposal.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their innovative work does not come at the cost of environmental integrity or public health. Trust is built on a foundation of responsible practice, and the proper management of chemical waste is a non-negotiable component of that foundation.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • ChemicalBook. (2023). Acebrochol | 514-50-1.
  • Santa Cruz Biotechnology. (n.d.). Cholesteryl acetate Material Safety Data Sheet.
  • Extrasynthese. (n.d.). Material Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet - Cholesteryl Acetate.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026). Cholesteryl acetate - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Wilkinson, A. J. K., et al. (2021). The environmental impact of inhalers for asthma: A green challenge and a golden opportunity. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • European Medicines Agency. (2024). Guideline on the environmental risk assessment of medicinal products for human use.
  • The Royal College of Anaesthetists. (n.d.). Sustainability.
  • Evreka. (n.d.). Pharmaceutical Waste Management: Specialized Digital Solutions for Healthcare.
  • Pharmacy, Medicines and Poisons Board. (n.d.). Guidelines for Destruction of Medicines and Health Products.
  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.
  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Rogliani, P., et al. (2022). The environmental impact of inhaled medicines: A Thoracic Society of Australia and New Zealand position statement. National Institutes of Health.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • NHS Specialist Pharmacy Service. (2025). Managing pharmaceutical waste.
  • Central Pollution Control Board. (n.d.). Guidelines on Monitoring Mechanism for API residue.
  • Weill Cornell Medicine Environmental Health and Safety. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Wilkinson, A., et al. (2022). The environmental impact of inhaled therapy: making informed treatment choices. National Institutes of Health.
  • Sari, D. P., et al. (2025). Disposal practices, risk perceptions, and quantification of potential active pharmaceutical ingredients (APIs) from used human medicine in Upper Citarum River Basin. Taylor & Francis Online.
  • Axius Water. (2020). Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater.
  • European Medicines Agency. (n.d.). Environmental risk assessment of medicinal products for human use - Scientific guideline.
  • NHS Specialist Pharmacy Service. (2025). Identifying types of pharmaceutical waste and disposal containers.
  • enviolet. (n.d.). Elimination of Active Pharmaceutical Ingredients (API).
  • National Association of Boards of Pharmacy. (n.d.). EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect.
  • European Health Management Association. (2026). Addressing medication waste: an EU priority for sustainable health systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.